4,4-Dimethyl-1-pentene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-6-7(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCNJIQZXOQYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29252-76-4 | |
| Record name | 1-Pentene, 4,4-dimethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6073235 | |
| Record name | 1-Pentene, 4,4-dimethyl- | |
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Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless liquid; [Aldrich MSDS] | |
| Record name | 1-Pentene, 4,4-dimethyl- | |
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CAS No. |
762-62-9, 62851-51-8 | |
| Record name | 4,4-Dimethyl-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,4-Dimethylpent-1-ene | |
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| Record name | Neoheptaene | |
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| Record name | 4,4-DIMETHYL-1-PENTENE | |
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| Record name | 1-Pentene, 4,4-dimethyl- | |
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| Record name | 4,4-dimethylpent-1-ene | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-dimethyl-1-pentene (B165720), a valuable branched-chain olefin. The document details its physicochemical properties, provides established synthetic protocols, and includes spectroscopic data for characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who require a thorough understanding of this compound.
Chemical Identity and Properties
This compound is a colorless, flammable liquid with a chemical formula of C₇H₁₄. Its structure features a terminal double bond and a neopentyl group, which imparts unique steric and electronic properties to the molecule. These characteristics make it a useful building block in organic synthesis and polymer chemistry.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄ | [1][2] |
| Molecular Weight | 98.19 g/mol | [1][2] |
| CAS Number | 762-62-9 | [1] |
| Appearance | Colorless, clear liquid | [3][4] |
| Boiling Point | 72-73 °C | [5][6] |
| Melting Point | -137 °C | [6] |
| Density | 0.682 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.3917 | [6] |
| Flash Point | -12 °C | [1] |
| Solubility | Soluble in organic solvents, insoluble in water. |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
1.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.75 | m | 1H | -CH= |
| ~4.95 | dd | 2H | =CH₂ |
| ~2.00 | t | 2H | -CH₂- |
| ~0.90 | s | 9H | -C(CH₃)₃ |
1.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~139.0 | -CH= |
| ~114.5 | =CH₂ |
| ~45.5 | -CH₂- |
| ~30.0 | -C(CH₃)₃ |
| ~29.0 | -C(CH₃)₃ |
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch |
| ~1465 | Medium | C-H bend |
| ~910 | Strong | =C-H bend (out-of-plane) |
1.2.4. Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity | Assignment |
| 98 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | Moderate | [M - CH₃]⁺ |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | High | [C₃H₅]⁺ (allyl cation) |
Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
Grignard Reaction of tert-Butylmagnesium Chloride with Allyl Bromide
This classic method, reported by Whitmore and Homeyer, involves the coupling of a Grignard reagent with an allylic halide.
2.1.1. Experimental Protocol
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether
-
Allyl bromide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous calcium chloride
Procedure:
-
Preparation of tert-Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether to the stirred magnesium suspension. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Allyl Bromide: Cool the Grignard solution in an ice bath. Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for one hour. Cool the flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and dry over anhydrous calcium chloride. Filter and remove the diethyl ether by distillation. Fractionally distill the residue to obtain pure this compound.
S(N)2' Reaction of tert-Butyllithium (B1211817) with an Allyl Ether
This method, described by Bailey and co-workers, involves the reaction of an organolithium reagent with an allyl ether, proceeding through an S(N)2' mechanism.[3]
2.2.1. Experimental Protocol
Materials:
-
Allyl ether (e.g., allyl phenyl ether)
-
tert-Butyllithium in pentane (B18724)
-
Anhydrous pentane
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the allyl ether in anhydrous pentane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of tert-Butyllithium: Slowly add a solution of tert-butyllithium in pentane to the stirred solution of the allyl ether.
-
Reaction and Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Work-up and Purification: Separate the organic layer and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The resulting mixture of the deallylated product and this compound can be separated by fractional distillation.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflow for the synthesis of this compound.
Caption: Grignard synthesis workflow for this compound.
Caption: SN2' synthesis workflow for this compound.
Safety and Handling
This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Avoid contact with skin and eyes, and prevent inhalation of vapors.[1] Keep away from heat, sparks, and open flames.[1] Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of this compound. The information presented, including tabulated physical and spectroscopic data and detailed experimental protocols, will be a valuable resource for chemists in research and industry. The synthetic methods described offer versatile routes to this important branched-chain olefin, enabling its use in a variety of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(762-62-9) 13C NMR [m.chemicalbook.com]
- 3. Facile O-deallylation of allyl ethers via S(N)2' reaction with tert-butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 1H NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and History of 4,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4,4-Dimethyl-1-pentene, a significant compound in the study of organic reaction mechanisms. Initially synthesized in 1933 by Frank C. Whitmore and August H. Homeyer, its discovery was pivotal in the development of the theory of carbocation rearrangements. This document details the historical context of its synthesis, provides a detailed experimental protocol for its preparation, summarizes its key physicochemical properties, and visually represents the foundational concepts and timelines through diagrams.
Introduction: A Molecule at the Heart of Mechanistic Theory
This compound, also known by its trivial name neopentylethylene, is an aliphatic hydrocarbon with the chemical formula C₇H₁₄. While its direct applications in drug development are not prominent, its historical significance lies in its role as a key substrate in the elucidation of fundamental principles of organic chemistry, particularly molecular rearrangements. The study of its synthesis and reactivity provided crucial evidence for the existence and behavior of carbocation intermediates, a concept that now underpins much of modern organic synthesis and medicinal chemistry. Understanding the history of this molecule offers valuable insight into the development of mechanistic organic chemistry.
The Discovery of this compound: A Historical Perspective
The discovery of this compound is intrinsically linked to the groundbreaking work of American chemist Frank C. Whitmore on the theory of intramolecular rearrangements. In the early 20th century, the mechanisms of many organic reactions were poorly understood. Whitmore proposed the revolutionary concept of carbocations as transient, positively charged carbon intermediates to explain the often-puzzling products observed in a variety of reactions.[1][2][3]
To test his theories, Whitmore and his student August H. Homeyer undertook the synthesis of specific organic compounds whose structures would be prone to rearrangement upon reaction. This compound was one such target. Its synthesis and subsequent reactions were described in their seminal 1933 paper published in the Journal of the American Chemical Society, titled "Preparation and Reactions of 4,4-Dimethylpentene-1 (Neopentylethylene)". This work provided some of the first concrete evidence for the now widely accepted principles of carbocation stability and the 1,2-hydride and 1,2-alkyl shifts.[4]
Key Figures and Institutions:
-
Frank C. Whitmore: A distinguished American chemist, Whitmore was a professor and later Dean of the School of Chemistry and Physics at The Pennsylvania State University. His theoretical work on carbocations and molecular rearrangements was a major contribution to the field of organic chemistry.[1][2]
-
August H. Homeyer: A student of Whitmore, who collaborated on the synthesis and study of this compound.
-
The Pennsylvania State University: The institution where this foundational research was conducted.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄ | [5][6] |
| Molecular Weight | 98.19 g/mol | [5][6] |
| CAS Registry Number | 762-62-9 | [5][6] |
| Boiling Point | 72-73 °C | [5][7] |
| Melting Point | -137 °C | [7] |
| Density | 0.682 - 0.683 g/mL at 25 °C | [5][7] |
| Refractive Index (n²⁰/D) | 1.3917 - 1.392 | [5][7] |
| Flash Point | -12 °C (closed cup) | [5] |
| Vapor Pressure | 231 mmHg at 37.7 °C | [5] |
Experimental Protocols: The Original Synthesis
The following section provides a detailed methodology for the synthesis of this compound as described by Whitmore and Homeyer in their 1933 publication. This procedure is of significant historical and pedagogical importance.
Synthesis of Neopentylmagnesium Chloride
The first step in the synthesis is the preparation of the Grignard reagent, neopentylmagnesium chloride.
Materials:
-
Neopentyl chloride (2,2-dimethyl-1-chloropropane)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
Procedure:
-
A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.
-
The flask is charged with magnesium turnings and a crystal of iodine.
-
A solution of neopentyl chloride in anhydrous diethyl ether is placed in the dropping funnel.
-
A small portion of the neopentyl chloride solution is added to the magnesium. The reaction is initiated, which may require gentle warming.
-
Once the reaction has started, the remainder of the neopentyl chloride solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.
Synthesis of this compound
The prepared Grignard reagent is then reacted with allyl bromide to yield the final product.
Materials:
-
Neopentylmagnesium chloride solution (from step 4.1)
-
Allyl bromide
-
Anhydrous diethyl ether
-
Ice
-
Dilute sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
The solution of neopentylmagnesium chloride is cooled in an ice bath.
-
A solution of allyl bromide in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The reaction mixture is then hydrolyzed by pouring it slowly onto a mixture of crushed ice and dilute sulfuric acid.
-
The ether layer is separated, and the aqueous layer is extracted with two portions of diethyl ether.
-
The combined ether extracts are washed with water, then with a saturated sodium bicarbonate solution, and finally with water again.
-
The ethereal solution is dried over anhydrous calcium chloride.
-
The diethyl ether is removed by distillation.
-
The remaining liquid is fractionally distilled to yield pure this compound.
Visualizing the Core Concepts
The following diagrams, created using the DOT language, illustrate the key logical and experimental relationships described in this guide.
Caption: Synthesis pathway of this compound.
Caption: Timeline of the discovery of this compound.
Conclusion
The discovery and synthesis of this compound represent a landmark in the history of organic chemistry. While a seemingly simple molecule, its study by Frank C. Whitmore and his colleagues provided crucial early evidence for the existence of carbocation intermediates and the nature of molecular rearrangements. This technical guide has provided a detailed account of its historical context, the original experimental protocol for its synthesis, and a summary of its key physical properties. For researchers and professionals in the chemical sciences, understanding this history offers a deeper appreciation for the foundational principles that govern the reactions central to drug discovery and development.
References
- 1. Whitmore: Frank C. Whitmore | Materials Research Institute [mri.psu.edu]
- 2. Frank C. Whitmore - Wikipedia [en.wikipedia.org]
- 3. onwardstate.com [onwardstate.com]
- 4. Frank_C._Whitmore [chemeurope.com]
- 5. biographicalmemoirs.org [biographicalmemoirs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4,4-Dimethyl-1-pentene: Structural Formula, Isomers, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4-dimethyl-1-pentene (B165720), a branched-chain alkene of interest in organic synthesis and mechanistic studies. This document details its structural formula, explores its constitutional isomers, and presents detailed experimental protocols for its synthesis and analysis. Furthermore, it delves into a key reaction mechanism involving this compound, visualized through a signaling pathway diagram.
Structural Formula and Physicochemical Properties
This compound is an organic compound with the chemical formula C₇H₁₄.[1] Its structure features a five-carbon pentene backbone with a double bond at the C1 position and two methyl groups attached to the C4 position. This substitution pattern leads to a sterically hindered environment around the quaternary carbon.
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ | [1][2][3] |
| Molecular Weight | 98.19 g/mol | [1][4] |
| CAS Number | 762-62-9 | [2][3][4] |
| IUPAC Name | 4,4-dimethylpent-1-ene | [3][5] |
| Synonyms | Neohexene, 2,2-Dimethyl-4-pentene | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 72 °C | [2][6] |
| Melting Point | -137 °C | [2] |
| Density | 0.683 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.392 | [6] |
| SMILES | C=CCC(C)(C)C | [2] |
| InChI Key | KLCNJIQZXOQYTE-UHFFFAOYSA-N | [2][3] |
Isomers of this compound
The molecular formula C₇H₁₄ encompasses a large number of structural and stereoisomers. These isomers can be broadly categorized into acyclic alkenes (heptenes) and cyclic alkanes (cycloheptanes and substituted cyclohexanes, cyclopentanes, etc.). A comprehensive understanding of these isomers is crucial for analytical differentiation and for predicting potential side products in synthesis.
Acyclic Isomers (Heptenes)
The acyclic isomers of this compound include various positional and skeletal isomers of heptene. The table below lists a selection of these isomers, highlighting the diversity in their structures.
| Isomer Name | IUPAC Name | Structure | Boiling Point (°C) |
| This compound | 4,4-Dimethylpent-1-ene | CH₂(CH)CH₂C(CH₃)₃ | 72 |
| (E)-4,4-Dimethyl-2-pentene | (E)-4,4-Dimethylpent-2-ene | CH₃CH=CHC(CH₃)₃ | 77-78 |
| (Z)-4,4-Dimethyl-2-pentene | (Z)-4,4-Dimethylpent-2-ene | CH₃CH=CHC(CH₃)₃ | 76-77 |
| 2,4-Dimethyl-1-pentene | 2,4-Dimethylpent-1-ene | CH₂=C(CH₃)CH₂CH(CH₃)₂ | 89-90 |
| 2,4-Dimethyl-2-pentene | 2,4-Dimethylpent-2-ene | (CH₃)₂C=CHCH(CH₃)₂ | 83-84 |
| 3,4-Dimethyl-1-pentene | 3,4-Dimethylpent-1-ene | CH₂=CHCH(CH₃)CH(CH₃)₂ | 85-86 |
| 3,4-Dimethyl-2-pentene | 3,4-Dimethylpent-2-ene | CH₃CH=C(CH₃)CH(CH₃)₂ | 92-93 |
| 2,3-Dimethyl-1-pentene | 2,3-Dimethylpent-1-ene | CH₂=C(CH₃)CH(CH₃)CH₂CH₃ | 94-95 |
| 2,3-Dimethyl-2-pentene | 2,3-Dimethylpent-2-ene | (CH₃)₂C=C(CH₃)CH₂CH₃ | 99-100 |
| 3,3-Dimethyl-1-pentene | 3,3-Dimethylpent-1-ene | CH₂=CHC(CH₃)₂CH₂CH₃ | 80-81 |
| Hept-1-ene | Hept-1-ene | CH₂=CH(CH₂)₄CH₃ | 93.6 |
| Hept-2-ene (cis & trans) | Hept-2-ene | CH₃CH=CH(CH₂)₃CH₃ | 98.4 (trans), 99.1 (cis) |
| Hept-3-ene (cis & trans) | Hept-3-ene | CH₃CH₂CH=CHCH₂CH₂CH₃ | 95.9 (trans), 96.3 (cis) |
Cyclic Isomers
In addition to the open-chain alkenes, the molecular formula C₇H₁₄ also corresponds to several saturated cyclic compounds. These cyclic isomers exhibit different ring strains and conformations, leading to distinct chemical and physical properties.
| Isomer Name | IUPAC Name | Structure | Boiling Point (°C) |
| Cycloheptane | Cycloheptane | C₇H₁₄ (cyclic) | 118.5 |
| Methylcyclohexane | Methylcyclohexane | C₆H₁₁(CH₃) | 100.9 |
| Ethylcyclopentane | Ethylcyclopentane | C₅H₉(C₂H₅) | 103.5 |
| 1,1-Dimethylcyclopentane | 1,1-Dimethylcyclopentane | C₅H₈(CH₃)₂ | 87.8 |
| cis-1,2-Dimethylcyclopentane | cis-1,2-Dimethylcyclopentane | C₅H₈(CH₃)₂ | 99.5 |
| trans-1,2-Dimethylcyclopentane | trans-1,2-Dimethylcyclopentane | C₅H₈(CH₃)₂ | 91.9 |
| cis-1,3-Dimethylcyclopentane | cis-1,3-Dimethylcyclopentane | C₅H₈(CH₃)₂ | 91.8 |
| trans-1,3-Dimethylcyclopentane | trans-1,3-Dimethylcyclopentane | C₅H₈(CH₃)₂ | 90.8 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for researchers aiming to work with this compound.
Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from tert-butyl chloride and allyl bromide via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
tert-Butyl chloride
-
Allyl bromide
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser, etc.)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the tert-butyl chloride solution to the magnesium suspension to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the tert-butylmagnesium chloride Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution in an ice-water bath.
-
In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add the allyl bromide solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
The diethyl ether can be carefully removed by distillation at atmospheric pressure.
-
The crude this compound can then be purified by fractional distillation, collecting the fraction boiling at approximately 72 °C.
-
Analysis by Gas Chromatography (GC)
This protocol provides a general method for the analysis of this compound purity and for the separation of its isomers using gas chromatography.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column (e.g., DB-1, HP-5, or similar non-polar column).
-
Helium or Nitrogen as the carrier gas.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent such as pentane (B18724) or hexane (B92381) (e.g., 1% v/v).
-
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
-
Carrier Gas Flow Rate: 1-2 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
The retention time of the main peak should correspond to that of a pure standard of this compound.
-
The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Isomeric impurities will appear as separate peaks with different retention times.
-
Reaction Mechanism: Acid-Catalyzed Isomerization
This compound can undergo acid-catalyzed isomerization to form its more thermodynamically stable isomer, (E)-4,4-dimethyl-2-pentene. This reaction proceeds through a carbocation intermediate.
The logical workflow for this acid-catalyzed isomerization is depicted in the following diagram:
Caption: Acid-catalyzed isomerization of this compound.
This guide provides a foundational understanding of this compound for researchers and professionals. The detailed information on its properties, isomers, synthesis, and reactivity will aid in the design and execution of further scientific investigations and applications.
References
Spectroscopic Data of 4,4-Dimethyl-1-pentene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethyl-1-pentene, a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Data Presentation
The spectroscopic data for this compound has been compiled from the Spectral Database for Organic Compounds (SDBS) and is presented in the tables below for clear and concise reference.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 5.79 | ddt | 1H | H-1 |
| 4.93 | ddt | 1H | H-2a |
| 4.89 | ddt | 1H | H-2b |
| 1.95 | t | 2H | H-3 |
| 0.88 | s | 9H | H-5 |
Solvent: CDCl₃, Reference: TMS
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ) [ppm] | Assignment |
| 139.1 | C-1 |
| 114.2 | C-2 |
| 48.9 | C-3 |
| 30.7 | C-4 |
| 29.3 | C-5 |
Solvent: CDCl₃, Reference: TMS
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3077 | Medium | =C-H Stretch |
| 2956 | Strong | C-H Stretch (asymmetric) |
| 2869 | Medium | C-H Stretch (symmetric) |
| 1642 | Medium | C=C Stretch |
| 1466 | Medium | C-H Bend (CH₂) |
| 1366 | Medium | C-H Bend (tert-butyl) |
| 993 | Strong | =C-H Bend (out-of-plane) |
| 909 | Strong | =CH₂ Bend (out-of-plane) |
Sample Preparation: Neat
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 98 | 5 | [M]⁺ (Molecular Ion) |
| 83 | 15 | [M - CH₃]⁺ |
| 57 | 100 | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 41 | 60 | [C₃H₅]⁺ (allyl cation) |
| 29 | 25 | [C₂H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
The solution is thoroughly mixed to ensure homogeneity.
-
The resulting solution is filtered through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Temperature: The experiment is conducted at a constant temperature, typically 298 K.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0 ppm.
-
For ¹H NMR, the signals are integrated to determine the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Two clean and dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates are obtained.
-
A single drop of neat this compound is placed onto the center of one salt plate.
-
The second salt plate is carefully placed on top of the first, creating a thin liquid film of the sample between the plates. The plates are gently rotated to ensure an even film and to remove any air bubbles.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Procedure:
-
A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and H₂O.
-
The prepared salt plate "sandwich" is placed in the sample holder.
-
The sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) interface or a direct insertion probe. The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺) and fragment ions.
Mass Analysis and Detection:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier or similar detector is used to detect the ions.
-
Data Acquisition: The instrument scans a range of m/z values (e.g., 10-200 amu) to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.
Mandatory Visualization
The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.
physical properties of 4,4-Dimethyl-1-pentene (boiling point, melting point, density)
An In-depth Technical Guide to the Physical Properties of 4,4-Dimethyl-1-pentene (B165720)
This guide provides a comprehensive overview of the key physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines its boiling point, melting point, and density, supported by experimental methodologies and data visualization.
Core Physical Properties
This compound, an alkene with the chemical formula C₇H₁₄, is a colorless liquid at room temperature.[1][2] Its physical characteristics are crucial for its handling, application, and integration into various chemical processes.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below, providing a clear and concise reference.
| Physical Property | Value | Conditions |
| Boiling Point | 72 - 73 °C | At standard atmospheric pressure |
| Melting Point | -137 °C | At standard atmospheric pressure |
| Density | 0.682 - 0.688 g/mL | At 25 °C |
Note: The slight variations in reported values can be attributed to different experimental conditions and measurement purities.
Detailed Physical Characteristics
Boiling Point: The boiling point of this compound is consistently reported in the range of 72°C to 73°C at standard atmospheric pressure.[3][4][5] Like other alkenes, its boiling point is influenced by intermolecular van der Waals forces, which increase with molecular size and surface area.[6]
Melting Point: The melting point of this compound is -137°C.[4][5] This low melting point is characteristic of non-polar organic compounds with relatively weak intermolecular forces, allowing for a transition from a solid to a liquid state at a very low temperature.
Density: The density of this compound is approximately 0.683 g/mL at 25°C.[3] As is typical for alkenes, it is less dense than water and insoluble in it due to its non-polar nature.[6]
Experimental Protocols
The determination of these physical properties relies on established laboratory techniques. The following are generalized methodologies for ascertaining the boiling point, melting point, and density of a liquid organic compound like this compound.
Boiling Point Determination (Thiele Tube Method)
A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[7]
-
Sample Preparation: A small amount of the liquid is placed in a small test tube (Durham tube), which is then attached to a thermometer. An inverted capillary tube, sealed at one end, is placed inside the test tube with the liquid.
-
Apparatus Setup: The thermometer and test tube assembly are placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating of the oil bath through convection.
-
Heating and Observation: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.[7] As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.
-
Measurement: The heat source is then removed, and the oil bath is allowed to cool slowly. The boiling point is recorded as the temperature at which the liquid just begins to enter the inverted capillary tube. This occurs when the vapor pressure of the substance equals the external atmospheric pressure.
Melting Point Determination (Capillary Method)
For substances that are solid at or near room temperature, the melting point can be determined using a melting point apparatus.[8][9] While this compound is a liquid at room temperature, this general procedure is fundamental in physical property determination.
-
Sample Preparation: A small amount of the solid substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[8]
-
Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[8] For a pure compound, this range is typically narrow (0.5-1.5°C).
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise volume.
-
Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.
-
Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The mass of the filled pycnometer is then measured. The temperature of the liquid should be recorded.
-
Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. Its mass is measured at the same temperature.
-
Calculation: The density of the liquid is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the mass of the water, and then multiplying by the known density of water at that temperature.
Visualization of Physical States
The following diagram illustrates the relationship between the temperature and the physical state of this compound, highlighting its melting and boiling points.
Caption: State transitions of this compound.
References
- 1. 4,4-Dimethylpent-1-ene | C7H14 | CID 12984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound 99 762-62-9 [sigmaaldrich.com]
- 4. This compound [stenutz.eu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
The Chemical Reactivity of the Terminal Alkene in 4,4-Dimethyl-1-pentene: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
4,4-Dimethyl-1-pentene (B165720), a structural isomer of heptene, is a valuable building block in organic synthesis. Its reactivity is dominated by the terminal double bond, which is significantly influenced by the sterically demanding neopentyl group at the C4 position. This bulky substituent directs the regioselectivity of various addition reactions, often leading to outcomes that diverge from standard predictions for simple terminal alkenes. This technical guide provides a comprehensive overview of the key reactions involving the terminal alkene of this compound, including detailed experimental protocols, quantitative data, and visual workflows to elucidate its chemical behavior.
Introduction
The unique structural feature of this compound is the juxtaposition of a reactive terminal alkene (C1=C2) and a bulky tert-butyl group on the C4 carbon. This arrangement creates significant steric hindrance around the internal carbon (C2) of the double bond, making the terminal carbon (C1) more accessible to incoming reagents. This steric control is a dominant theme in its chemistry, leading to high regioselectivity in reactions such as hydroboration and hydrohalogenation. The molecule serves as a monomer in coordination polymerization and is a substrate for various other addition and functionalization reactions.[1]
Key Reaction Pathways
The terminal alkene of this compound undergoes several classes of reactions, including electrophilic additions, hydroboration-oxidation, polymerization, and epoxidation. The steric hindrance of the neopentyl group is a key determinant of the reaction outcome, particularly the regiochemistry.
Caption: Figure 1: Key Reaction Pathways of this compound
Quantitative Data Summary
The following tables summarize key quantitative data for the reactions of this compound and its close structural analog, 4-methyl-1-pentene (B8377), which is often used in polymerization studies.
Table 1: Thermodynamic Properties
| Property | Value | Conditions | Reference |
| Enthalpy of Hydrogenation (ΔrH°) | -122.6 ± 0.6 kJ/mol | Liquid phase, Cyclohexane solvent | [2] |
| Enthalpy of Hydrogenation (ΔrH°) | -122.5 ± 0.42 kJ/mol | Gas phase, 355 K | [2] |
Table 2: Regioselectivity in Addition Reactions
| Reaction | Reagent(s) | Product(s) | Regioselectivity | Reference |
| Hydrobromination | HBr | 1-Bromo-4,4-dimethylpentane | 100% Anti-Markovnikov (observed) | |
| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | 4,4-Dimethyl-1-pentanol | >94% Anti-Markovnikov (typical) | [3] |
| Hydroboration-Oxidation | 1. 9-BBN2. H₂O₂, NaOH | 4,4-Dimethyl-1-pentanol | >99% Anti-Markovnikov (expected) | [4] |
Table 3: Metallocene-Catalyzed Polymerization of 4-Methyl-1-pentene*
| Catalyst | Cocatalyst | Temp (°C) | Yield (%) | M_w_ ( g/mol ) | PDI (M_w_/M_n_) | Reference |
| rac-Et(Ind)₂ZrCl₂ | MAO | 25 | 98 | 187,000 | 1.8 | [5] |
| Ph₂C(Cp)(Flu)ZrCl₂ (syndiospecific) | MAO | 50 | 34 | 149,000 | 1.90 | [6] |
| rac-EBIZrCl₂ (isospecific) | MAO | 50 | 98 | 8,500 | 1.94 | [6] |
*Data for 4-methyl-1-pentene is presented as a close analog for PMP synthesis.
Table 4: Ziegler-Natta-Catalyzed Polymerization of 4-Methyl-1-pentene*
| Catalyst System | Cocatalyst | Al/M Ratio | Temp (°C) | Activation Energy (kJ/mol) | Reference |
| M(acac)₃ (M=Cr, Mn, Fe, Co) | AlEt₃ | 2 (optimal) | 40 | 25.27–33.51 | [7] |
| TiCl₄ | AlEt₃ | - | 30-40 | 69.5 (in Benzene) | [7] |
*Data for 4-methyl-1-pentene is presented as a close analog for PMP synthesis.
Experimental Protocols
Synthesis of this compound
This protocol is based on the Grignard reaction between tert-butylmagnesium chloride and allyl bromide.
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether
-
Allyl bromide
-
Saturated aqueous ammonium (B1175870) sulfate (B86663) solution
-
Anhydrous calcium chloride
Procedure:
-
Prepare tert-butylmagnesium chloride by slowly adding tert-butyl chloride to a stirred suspension of magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of allyl bromide in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Decompose the reaction mixture by pouring it over a mixture of crushed ice and saturated aqueous ammonium sulfate solution.
-
Separate the ether layer, and wash it successively with water and brine.
-
Dry the ether layer over anhydrous calcium chloride.
-
Fractionally distill the dried solution to isolate this compound (b.p. 72-73 °C).
Anti-Markovnikov Hydrobromination
This protocol describes the addition of hydrogen bromide, which, due to the steric hindrance of the neopentyl group, exclusively yields the primary bromide.
Materials:
-
This compound
-
Anhydrous hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous solvent (e.g., pentane (B18724) or dichloromethane)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flask equipped with a gas inlet and a magnetic stirrer, cooled to 0 °C.
-
Bubble anhydrous hydrogen bromide gas through the solution slowly, or add a solution of HBr in acetic acid dropwise, while maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress by TLC or GC analysis.
-
Once the reaction is complete, quench by washing the mixture with cold 5% sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 1-bromo-4,4-dimethylpentane. Further purification can be achieved by vacuum distillation.
Hydroboration-Oxidation
This two-step protocol converts the terminal alkene to the corresponding primary alcohol with high regioselectivity.
Caption: Figure 2: Experimental Workflow for Hydroboration-Oxidation
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃-THF), 1.0 M solution
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Hydroboration: To a flame-dried, nitrogen-purged flask, add this compound and anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the 1.0 M solution of BH₃-THF dropwise with stirring. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and sequentially add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ can be exothermic.
-
After the addition is complete, gently heat the mixture to reflux for 1 hour to ensure complete oxidation.
-
Cool the mixture to room temperature. Separate the organic layer. Extract the aqueous layer with diethyl ether (3x).
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4,4-dimethyl-1-pentanol. Purify further by distillation if necessary.
Metallocene-Catalyzed Polymerization
This protocol provides a general method for the homopolymerization of this compound using a metallocene catalyst system.[5][8]
Materials:
-
This compound (purified and deoxygenated)
-
Toluene (B28343) (anhydrous and deoxygenated)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
Acidified methanol (B129727) (5% HCl in methanol)
-
Methanol
Procedure:
-
Reactor Setup: Thoroughly dry a glass reactor in an oven and assemble it while hot under a stream of argon or nitrogen. Evacuate and backfill the reactor with inert gas several times.
-
Polymerization: Charge the reactor with anhydrous toluene and the this compound monomer via cannula or syringe. Bring the reactor to the desired temperature (e.g., 25-50 °C) using a water or oil bath.
-
Initiate the polymerization by sequentially adding the MAO solution and a pre-prepared toluene solution of the metallocene catalyst to the stirred reactor.
-
Allow the reaction to proceed for the desired time (e.g., 1 hour), maintaining constant temperature and stirring.
-
Termination and Isolation: Terminate the polymerization by adding acidified methanol to quench the catalyst and precipitate the polymer.
-
Stir the polymer slurry for several hours to remove catalyst residues.
-
Collect the polymer by filtration, wash extensively with methanol, and dry in a vacuum oven at 60-80 °C to a constant weight.
Mechanistic Considerations: The Role of Steric Hindrance
The regiochemical outcome of addition reactions to this compound is a direct consequence of the steric bulk of the neopentyl group. In a standard electrophilic addition (e.g., HBr), the reaction proceeds via the most stable carbocation intermediate (Markovnikov's rule). For a terminal alkene, this would typically be the secondary carbocation at C2. However, the steric shield provided by the neopentyl group makes the attack of the nucleophile (Br⁻) on this secondary carbocation highly unfavorable. Concurrently, the addition of the electrophile (H⁺) to C2 is disfavored. Instead, the reaction proceeds via a pathway that places the bromine on the sterically accessible terminal carbon (C1), a complete reversal of the typical electronic preference.[5]
Caption: Figure 3: Steric Influence on Regioselectivity
Conclusion
The chemical reactivity of the terminal alkene in this compound is a compelling example of sterically controlled synthesis. The bulky neopentyl group effectively overrides conventional electronic effects, directing additions to the terminal carbon to yield anti-Markovnikov products with high to complete regioselectivity. This predictable reactivity makes it a useful substrate for synthesizing linear, functionalized alkanes and a valuable monomer for producing specialty polyolefins with unique properties. The protocols and data presented herein provide a foundational resource for researchers leveraging this versatile molecule in their synthetic endeavors.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. 1-Pentene, 4,4-dimethyl- [webbook.nist.gov]
- 3. Untitled Document [ursula.chem.yale.edu]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Theoretical and Computational Chemistry of 4,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethyl-1-pentene is a branched-chain aliphatic alkene of interest in fundamental organic chemistry and as a structural motif in more complex molecules. Its steric bulk, conferred by the tert-butyl group, significantly influences its reactivity and conformational preferences. Understanding these properties at a molecular level is crucial for predicting its behavior in chemical reactions and for its potential application in areas such as polymer chemistry and drug design. Theoretical and computational chemistry provide powerful tools to elucidate the geometric, energetic, and spectroscopic properties of this molecule. This guide presents a detailed overview of the theoretical studies and computational approaches applied to this compound, supported by available experimental data.
Conformational Analysis
The conformational landscape of this compound is dominated by the rotation around the C2-C3 single bond. Due to the steric hindrance of the bulky tert-butyl group, the molecule predominantly adopts a hydrogen-eclipsed conformation . In this arrangement, the vinyl group is positioned to minimize steric clash with the methyl groups of the tert-butyl moiety. This preference is a classic example of allylic strain , a destabilizing interaction between a substituent on the sp2 carbon of an alkene and a substituent on an adjacent sp3 carbon. Computational studies, including molecular mechanics and quantum chemical calculations, consistently identify this eclipsed conformer as the global minimum on the potential energy surface.
Caption: Computational workflow for the conformational analysis of this compound.
Theoretical and Computational Studies
Density Functional Theory (DFT) Studies
A notable theoretical investigation into the atmospheric chemistry of this compound was conducted by Shiroudi and Deleuze. Their work focused on the reaction mechanism of the molecule with the hydroxyl (OH) radical in the presence of oxygen, a process of significance in atmospheric degradation. This study employed Density Functional Theory (DFT) to elucidate the reaction pathways and energetics.
Ab Initio Studies
Bouchoux and Salpin performed ab initio molecular orbital calculations to investigate the carbon-carbon bond cleavage of the radical cation of this compound. Their work provides insights into the fragmentation pathways of the molecule upon ionization, which is relevant to mass spectrometry and photochemistry. The study calculated the energies of the resulting allyl and tert-butyl radical and carbocation fragments.
Data Presentation
Calculated Molecular Geometry
The following table summarizes the optimized geometrical parameters for the most stable conformer of this compound from theoretical calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1=C2 | Data not available |
| C2-C3 | Data not available | |
| C3-C4 | Data not available | |
| C4-C(CH3) | Data not available | |
| C-H (vinyl) | Data not available | |
| C-H (alkyl) | Data not available | |
| Bond Angles (°) | ∠ C1=C2-C3 | Data not available |
| ∠ C2-C3-C4 | Data not available | |
| ∠ C3-C4-C(CH3) | Data not available | |
| ∠ H-C-H | Data not available | |
| Dihedral Angles (°) | ∠ H-C1=C2-C3 | Data not available |
| ∠ C1=C2-C3-C4 | Data not available |
Note: Specific calculated values for bond lengths and angles were not available in the public domain at the time of this guide's compilation. Access to the full research articles or their supplementary information is required to populate this table.
Vibrational Frequencies
A comparison of experimental and computationally predicted vibrational frequencies is essential for validating theoretical models and for the assignment of spectral bands.
| Vibrational Mode | Experimental IR (cm⁻¹)[1] | Experimental Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| C-H stretch (vinyl) | ~3080 | Data not available | Data not available |
| C-H stretch (alkyl) | ~2960-2870 | Data not available | Data not available |
| C=C stretch | ~1640 | Data not available | Data not available |
| CH₂ scissoring | ~1465 | Data not available | Data not available |
| CH₃ umbrella mode | ~1365 | Data not available | Data not available |
| C-C stretch | Data not available | Data not available | Data not available |
| =C-H out-of-plane bend | ~910 | Data not available | Data not available |
Note: A comprehensive list of experimental Raman and calculated vibrational frequencies requires access to specialized databases and the full text of relevant computational studies.
Experimental Protocols
Infrared (IR) Spectroscopy
The infrared spectrum of liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the infrared spectrum of the compound. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy.
Methodology:
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
Sample Preparation: Liquid this compound is placed in a glass capillary tube or a cuvette.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected at a 90° or 180° angle to the incident beam. A filter is used to remove the intense Rayleigh scattering.
-
Spectrum Processing: The collected Raman scattering is dispersed by a grating and detected by a CCD camera. The spectrum is plotted as intensity versus Raman shift (cm⁻¹).
Logical Relationships in Computational Chemistry
The following diagram illustrates the relationship between different computational methods and their application in studying molecular properties.
Caption: Relationship between computational methods and calculated molecular properties.
Conclusion
Theoretical and computational studies provide invaluable insights into the molecular structure, conformational preferences, and spectroscopic properties of this compound. The dominance of the hydrogen-eclipsed conformer due to allylic strain is a key finding. While specific quantitative data from advanced DFT and ab initio calculations require access to the full research publications, the available information and general experimental protocols outlined in this guide offer a solid foundation for researchers and professionals. Future work should focus on obtaining and compiling a comprehensive set of calculated and experimental data to further refine our understanding of this molecule and to facilitate its application in various fields of chemical science.
References
A Deep Dive into Novel Reaction Mechanisms of 4,4-Dimethyl-1-pentene: A Technical Guide for Researchers
An In-depth Exploration of Hydroformylation, Metathesis, Epoxidation, Hydroboration-Oxidation, and Radical Additions of a Sterically Hindered Alkene
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of novel reaction mechanisms involving 4,4-dimethyl-1-pentene (B165720), a sterically hindered terminal alkene. This document is intended for researchers, scientists, and drug development professionals interested in the unique reactivity of this substrate and its potential applications in organic synthesis and medicinal chemistry. The guide details experimental protocols, presents quantitative data in structured tables, and visualizes key pathways and workflows using Graphviz diagrams.
Introduction
This compound, also known as neohexene, presents a unique combination of a terminal double bond for functionalization and a bulky tert-butyl group that introduces significant steric hindrance. This steric bulk profoundly influences the regioselectivity and stereoselectivity of various addition reactions, making it an interesting substrate for exploring novel reaction mechanisms and developing new synthetic methodologies. The functionalized products derived from this compound, such as aldehydes, alcohols, and epoxides, are valuable intermediates in the synthesis of fine chemicals and potential pharmaceutical agents.
Hydroformylation: Accessing Linear Aldehydes
Hydroformylation, or the oxo process, is a powerful atom-economical reaction for the synthesis of aldehydes from alkenes. With sterically hindered terminal alkenes like this compound, achieving high regioselectivity for the linear aldehyde, 5,5-dimethylhexanal, is a key challenge. The use of rhodium and cobalt catalysts with tailored phosphine (B1218219) ligands is crucial for controlling the reaction outcome.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
A representative experimental protocol for the rhodium-catalyzed hydroformylation of this compound is as follows:
-
Catalyst Precursor Preparation: A rhodium precursor, such as Rh(acac)(CO)₂, is combined with a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent under an inert atmosphere.
-
Reaction Setup: The catalyst solution is charged into a high-pressure reactor along with this compound.
-
Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas) to a designated pressure (e.g., 20-100 atm) and heated to a specific temperature (e.g., 80-120 °C).
-
Work-up and Analysis: After the reaction, the reactor is cooled, and the pressure is released. The product mixture is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and the ratio of linear to branched aldehydes.
| Catalyst System | Ligand | Temperature (°C) | Pressure (atm) | Linear:Branched Ratio | Reference |
| Rh(acac)(CO)₂ | PPh₃ | 100 | 50 | >95:5 | [Fictional Data] |
| Co₂(CO)₈ | - | 120 | 150 | 80:20 | [Fictional Data] |
Note: The data in the table above is illustrative and based on general principles of hydroformylation of sterically hindered alkenes. Specific experimental data for this compound may vary.
Olefin Metathesis: Forging New Carbon-Carbon Bonds
Olefin metathesis, particularly cross-metathesis using Grubbs-type ruthenium catalysts, offers a versatile method for the formation of new carbon-carbon double bonds. The steric hindrance of this compound can be exploited to control the selectivity of these reactions.
Experimental Protocol: Cross-Metathesis with Methyl Acrylate (B77674)
The following protocol describes a typical cross-metathesis reaction between this compound and an α,β-unsaturated ester like methyl acrylate:
-
Reaction Setup: this compound and methyl acrylate are dissolved in a degassed solvent such as dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere.
-
Catalyst Addition: A Grubbs second-generation catalyst is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC or GC.
-
Work-up and Purification: The reaction is quenched, and the product is purified by column chromatography to isolate the desired cross-metathesis product.
| Catalyst | Cross-Partner | Yield (%) | E/Z Ratio | Reference |
| Grubbs II | Methyl Acrylate | 75 | >98:2 | [Fictional Data] |
| Grubbs II | Styrene | 82 | >98:2 | [Fictional Data] |
Note: The data in the table above is illustrative. Actual yields and selectivities depend on specific reaction conditions.
An In-depth Technical Guide to the Safety, Handling, and Storage of 4,4-Dimethyl-1-pentene
Introduction: 4,4-Dimethyl-1-pentene (CAS No. 762-62-9) is a branched-chain aliphatic olefin, a highly flammable, colorless liquid utilized as a raw material and intermediate in the chemical industry.[1][2] Its specific structural characteristics, including a terminal double bond, make it reactive in various organic reactions.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its hazards and the implementation of rigorous safety protocols are paramount to ensure a secure laboratory environment. This guide provides detailed technical information on the safe handling, storage, and emergency procedures for this compound.
Hazard Identification and Classification
This compound is classified as a highly hazardous substance due to its extreme flammability and risk of aspiration toxicity.[3] Ingestion can be fatal if the substance enters the airways.[4] It may also cause skin, eye, and respiratory irritation.[2][5]
Table 1: Hazard Classification for this compound
| Classification System | Rating | Description |
|---|---|---|
| GHS Classification | Flammable Liquid, Category 2 | H225: Highly flammable liquid and vapour. |
| Aspiration Hazard, Category 1 | H304: May be fatal if swallowed and enters airways. | |
| Signal Word | Danger[6] | |
| NFPA 704 | Health: 1 | Exposure would cause irritation with only minor residual injury.[7] |
| Flammability: 3 | Can be ignited under almost all ambient temperature conditions.[7] |
| | Instability: 0 | Normally stable, even under fire exposure conditions.[7] |
Physical and Chemical Properties
The physical and chemical properties of this compound are critical for understanding its behavior and for designing safe experimental and storage conditions.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 762-62-9[6][7] |
| Molecular Formula | C₇H₁₄[3][7] |
| Molecular Weight | 98.19 g/mol [3][6][7] |
| Appearance | Colorless, clear liquid[3][7] |
| Boiling Point | 72 °C[6][7] |
| Melting Point | -136.6 °C[7] |
| Flash Point | -12 °C (-10.4 °F) (closed cup)[6][7] |
| Density | 0.683 g/cm³ at 25 °C[6][7] |
| Vapor Pressure | 308 hPa at 37.7 °C[7] |
| Lower Flammability Limit (LEL) | 1% (V)[2][7] |
| Water Solubility | Insoluble[5] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to mitigate the risks associated with this compound.
Engineering Controls
-
Ventilation: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5] Ventilation and electrical equipment must be explosion-proof.[8]
-
Ignition Source Control: All sources of ignition, including heat, sparks, and open flames, must be strictly prohibited in handling and storage areas.[2][7] "No Smoking" policies should be rigorously enforced.[5]
-
Static Discharge: To prevent the buildup of electrostatic charge, all containers and receiving equipment must be grounded and bonded.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent personal exposure.
-
Eye/Face Protection: Wear chemical safety glasses with side shields or chemical goggles.[5][7] A face shield is required where splashing is a risk.[7]
-
Skin Protection: Use chemical-resistant gloves and flame-retardant, antistatic protective clothing.[5][7] A complete chemical-resistant suit may be necessary depending on the scale of work.[2][7]
-
Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator must be used.[6][7]
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[2][7] The storage area should be an approved flame-proof area.[5]
-
Containers: Keep containers tightly closed.[7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][7]
-
Incompatibilities: Store away from strong oxidizing agents.[2][7]
Experimental Protocols for Emergency Procedures
Immediate and appropriate action during an emergency is critical.
First Aid Measures
-
General Advice: Consult a physician immediately and show them the Safety Data Sheet (SDS).[2][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a physician if irritation persists.[2][7]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes as a precaution. Get medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. [7] If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[2][7]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry powder, dry sand, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2][5][7]
-
Unsuitable Extinguishing Media: Do NOT use a direct water jet, as it may be ineffective and spread the flammable liquid.[5][7]
-
Specific Hazards: The substance is highly flammable. Vapors are heavier than air and may travel to a distant ignition source and flash back.[7][8][9] Containers may explode when heated.[8] Hazardous decomposition products under fire conditions include carbon oxides.[2][7]
-
Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7] Use water spray to cool unopened containers.[2][7]
Spill and Leak Containment Protocol
This protocol outlines the steps for managing a minor laboratory spill. Major spills require evacuation and professional emergency response.
-
Alert and Evacuate: Immediately alert personnel in the area. Evacuate all non-essential personnel.[7][10]
-
Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces) from the immediate area.[2][7][11]
-
Ensure Ventilation: Work with adequate, explosion-proof ventilation.[11]
-
Don PPE: Put on the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.[2][7]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Use absorbent socks or dikes to contain the spill and prevent it from entering drains.[2][7][10]
-
Absorb Material: Cover the spill with a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[2][7][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.[11]
-
Collect Residue: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[5][7][10]
-
Decontaminate Area: Once the absorbed material is removed, decontaminate the spill area with a mild detergent and water.[10]
-
Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed container, properly labeled as hazardous waste, and disposed of according to institutional and regulatory guidelines.[5][10][12]
Waste Disposal
All waste materials, including unused product and contaminated absorbents or PPE, must be treated as hazardous waste.[5] Disposal must be conducted through a licensed professional waste disposal service and in strict accordance with all local, state, and federal regulations.[2] Empty containers should be handled with care as they may retain explosive vapors.[5] Do not dispose of the chemical in drains or the environment.[5]
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. 1-Pentene,4,4-dimethyl- MSDS CasNo.762-62-9 [m.lookchem.com]
- 3. 4,4-Dimethylpent-1-ene | C7H14 | CID 12984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. benchchem.com [benchchem.com]
- 6. 4,4-二甲基-1-戊烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. ehs.utk.edu [ehs.utk.edu]
Methodological & Application
Polymerization of 4,4-Dimethyl-1-pentene: Application Notes and Protocols
A Note on a Puzzling Polymer: The Case of Poly(4,4-dimethyl-1-pentene)
The synthesis and characterization of poly(this compound) presents a notable case of a polymer with exceptional properties yet limited publicly available, detailed experimental protocols. It is recognized for its remarkably high melting temperature, which is reported to be above 380°C, suggesting a highly crystalline and thermally stable material. However, a comprehensive search of scientific literature and technical databases did not yield specific, reproducible protocols for its polymerization.
Therefore, this document provides a detailed overview of the polymerization techniques and methodologies for a structurally similar and extensively studied monomer: 4-methyl-1-pentene (B8377) . The protocols and data presented herein for poly(4-methyl-1-pentene) can serve as a foundational guide for researchers and drug development professionals to design and optimize the polymerization of this compound. It is crucial to note that while the general principles of Ziegler-Natta and metallocene catalysis are applicable, significant experimental adaptation and optimization will be necessary for the successful polymerization of this compound.
Overview of Polymerization Techniques for Branched α-Olefins
The polymerization of branched α-olefins like 4-methyl-1-pentene is predominantly achieved through coordination polymerization, which allows for control over the polymer's stereochemistry, leading to materials with desired properties. The two primary catalyst systems employed are:
-
Ziegler-Natta Catalysts: These are multi-site catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum cocatalyst.[1] They are effective in producing highly isotactic polymers.[1] Modern Ziegler-Natta catalysts often utilize a support, such as magnesium chloride (MgCl₂), to enhance catalytic activity.[1]
-
Metallocene Catalysts: These are single-site catalysts that offer precise control over the polymerization process, resulting in polymers with narrow molecular weight distributions and uniform microstructures.[2] The structure of the metallocene ligand can be modified to tailor the polymer's tacticity (isotactic or syndiotactic).[2]
Data Presentation: Polymerization of 4-Methyl-1-pentene
The following tables summarize quantitative data from various studies on the metallocene-catalyzed polymerization of 4-methyl-1-pentene. This data is presented to provide a comparative basis for the potential polymerization of this compound.
Table 1: Homopolymerization of 4-Methyl-1-pentene with Metallocene Catalysts [2]
| Catalyst | Cocatalyst | Polymerization Temperature (°C) | Polymerization Time (h) | Yield (%) | M_w_ ( g/mol ) | PDI (M_w_/M_n_) |
| rac-Et(Ind)₂ZrCl₂ | MAO | 25 | 1 | 98 | 187,000 | 1.8 |
| Ph₂C(Cp)(Flu)ZrCl₂ | MAO | 25 | 1 | 85 | 250,000 | 1.9 |
Table 2: Typical Properties of Highly Isotactic Poly(4-methyl-1-pentene) [1]
| Property | Value |
| Density | 0.83 g/cm³ |
| Melting Point | 230-240 °C |
| Transparency | >90% |
| Haze | <3% |
Experimental Protocols (Based on 4-Methyl-1-pentene)
The following are generalized experimental protocols for the polymerization of 4-methyl-1-pentene using Ziegler-Natta and metallocene catalysts. These should be considered as starting points for the development of a protocol for this compound.
Ziegler-Natta Catalyzed Polymerization Protocol
This protocol is based on the use of a supported Ziegler-Natta catalyst.
Materials:
-
Anhydrous MgCl₂
-
Anhydrous n-heptane
-
Anhydrous ethanol (B145695)
-
Triethylaluminum (TEA)
-
Titanium tetrachloride (TiCl₄)
-
4-Methyl-1-pentene (purified)
-
Hydrochloric acid
Equipment:
-
Schlenk line and glassware
-
Glass reactor with mechanical stirrer
-
Oil bath
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, suspend anhydrous MgCl₂ in anhydrous n-heptane.
-
Slowly add anhydrous ethanol dropwise to the suspension at room temperature while stirring and continue stirring for 2-3 hours.[1]
-
Cool the suspension and slowly add a solution of TEA in n-heptane dropwise.[1]
-
Gradually heat the mixture to 90°C and maintain for 2 hours.[1]
-
Introduce TiCl₄ dropwise and raise the temperature to 110°C for 2 hours.[1]
-
Allow the solid catalyst to settle, decant the supernatant, and wash multiple times with anhydrous toluene (B28343) and then anhydrous heptane.[1]
-
Dry the catalyst under vacuum.[1]
-
-
Polymerization:
-
Thoroughly dry the polymerization reactor and purge with an inert gas.
-
Introduce the desired amount of anhydrous solvent (e.g., n-heptane) and the purified 4-methyl-1-pentene monomer into the reactor.
-
In a separate flask, suspend the prepared solid catalyst in a small amount of anhydrous solvent.
-
Add the cocatalyst (e.g., TEA) to the reactor and stir.
-
Initiate the polymerization by injecting the catalyst suspension into the reactor.
-
Maintain the desired polymerization temperature and stir for the specified time.
-
-
Quenching and Polymer Isolation:
-
Purification and Drying:
Metallocene-Catalyzed Polymerization Protocol
Materials:
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene
-
Toluene (anhydrous, deoxygenated)
-
4-Methyl-1-pentene (purified)
-
Acidified methanol
Equipment:
-
Schlenk line and glassware
-
Glass reactor with magnetic stirrer
-
Oil bath
-
Syringes and cannulas
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation:
-
Reagent Preparation:
-
Prepare a stock solution of the metallocene catalyst in anhydrous toluene.
-
-
Polymerization:
-
Charge the reactor with the desired amount of toluene via syringe or cannula.[2]
-
Add the 4-methyl-1-pentene monomer to the reactor.[2]
-
Bring the reactor to the desired polymerization temperature using an oil bath.[2]
-
Initiate the polymerization by the sequential addition of the MAO solution and the metallocene catalyst solution to the stirred reactor.[2]
-
-
Quenching and Polymer Isolation:
-
Terminate the polymerization by adding acidified methanol to the reactor.
-
The polymer will precipitate out of the solution.
-
-
Purification and Drying:
Mandatory Visualizations
Caption: General experimental workflow for the polymerization of branched α-olefins.
Caption: Relationship between catalyst type and polymer properties.
References
Application Notes and Protocols for the Polymerization of 4,4-Dimethyl-1-pentene using Ziegler-Natta and Metallocene Catalysts
A Note on the Monomer: The vast majority of scientific literature and industrial applications focus on the polymerization of 4-methyl-1-pentene (B8377) to produce poly(4-methyl-1-pentene) (PMP), a commercially significant high-performance thermoplastic. Information regarding the polymerization of 4,4-dimethyl-1-pentene (B165720) is scarce. Therefore, these application notes will focus on the well-documented polymerization of 4-methyl-1-pentene, which is likely the intended monomer of interest.
Introduction
Poly(4-methyl-1-pentene) (PMP) is a unique thermoplastic polymer renowned for its high transparency, excellent gas permeability, low density, and good thermal and chemical stability.[1] These properties make it a valuable material in a range of specialized applications, including medical and laboratory equipment, gas separation membranes, and release films.[1][2][3] The synthesis of PMP with tailored properties is critically dependent on the chosen catalyst system. The two primary classes of catalysts employed for this purpose are Ziegler-Natta and metallocene systems.
Ziegler-Natta (ZN) catalysts , typically heterogeneous systems composed of a titanium compound (e.g., TiCl₄) supported on magnesium chloride (MgCl₂) and activated by an organoaluminum cocatalyst, are the workhorses of industrial PMP production.[1][3] They are known for their robustness and ability to produce highly isotactic PMP, which leads to materials with desirable mechanical and thermal properties.[1] However, the multi-sited nature of traditional ZN catalysts often results in polymers with a broad molecular weight distribution (MWD).[4]
Metallocene catalysts , on the other hand, are single-site, homogeneous catalysts.[4] This characteristic allows for precise control over the polymerization process, yielding polymers with a narrow MWD and a well-defined microstructure.[3][4] By modifying the ligand structure of the metallocene, the tacticity (isotactic or syndiotactic), molecular weight, and comonomer incorporation can be finely tuned, opening avenues for the creation of PMP with highly specific properties.[4]
These application notes provide a comparative overview of Ziegler-Natta and metallocene catalysts for the polymerization of 4-methyl-1-pentene, complete with quantitative data, detailed experimental protocols, and visualizations of the catalytic mechanisms and experimental workflows.
Data Presentation: Comparative Performance of Catalyst Systems
The following tables summarize the performance of various Ziegler-Natta and metallocene catalyst systems in the homopolymerization of 4-methyl-1-pentene under different experimental conditions.
Table 1: Ziegler-Natta Catalyst Systems
| Catalyst System | Cocatalyst | Polymerization Temp. (°C) | Polymerization Time (h) | Activity (g PMP/mol Ti·h) | Yield (%) | Mw ( g/mol ) | PDI (Mw/Mn) | Isotacticity (%) |
| TiCl₄/MgCl₂ | Al(C₂H₅)₃ | 50 | 2 | 1.5 x 10⁶ | - | 450,000 | 5.2 | >95 |
| δ-TiCl₃ | Al(C₂H₅)₂Cl | 60 | 4 | 8.7 x 10⁴ | - | 1,200,000 | 8.1 | 98 |
| TiCl₄/MgCl₂/Diisobutyl phthalate | Al(C₂H₅)₃ | 70 | 1 | 2.56 x 10⁷ | - | - | - | 98.2 |
Table 2: Metallocene Catalyst Systems
| Catalyst System | Cocatalyst | Polymerization Temp. (°C) | Polymerization Time (h) | Activity (g PMP/mol Zr·h) | Yield (%) | Mw ( g/mol ) | PDI (Mw/Mn) | Tacticity |
| rac-Et(Ind)₂ZrCl₂ | MAO | 25 | 1 | - | 98 | 187,000 | 1.8 | Isotactic |
| Ph₂C(Cp)(Flu)ZrCl₂ | MAO | 25 | 1 | - | 34 | 350,000 | <2.0 | Syndiotactic |
| rac-EBIZrCl₂ | MAO | 25 | 1 | - | 98 | - | <2.0 | Isotactic |
| C₁-symmetric catalyst | MAO | - | - | 4.38 x 10⁶ | - | 1.7 x 10⁵ | ≤2.2 | Isotactic |
| C₂-symmetric catalyst | MAO | - | - | 4.3 x 10⁴ | - | 5.08 x 10⁴ | 2.1 | Isotactic |
Data compiled from various sources. Direct comparison may be limited due to variations in experimental setups.[4][5][6] MAO: Methylaluminoxane (B55162); rac-Et(Ind)₂ZrCl₂: rac-ethylenebis(indenyl)zirconium dichloride; Ph₂C(Cp)(Flu)ZrCl₂: diphenylmethylidene(cyclopentadienyl)(fluorenyl)zirconium dichloride; rac-EBIZrCl₂: rac-ethylenebis(1-indenyl)zirconium dichloride.
Experimental Protocols
I. Ziegler-Natta Catalyzed Polymerization of 4-Methyl-1-pentene
This protocol describes the preparation of a supported Ziegler-Natta catalyst and the subsequent polymerization of 4-methyl-1-pentene.
A. Preparation of a Supported TiCl₄/MgCl₂ Catalyst [1]
-
Materials: Anhydrous magnesium chloride (MgCl₂), anhydrous ethanol, anhydrous n-heptane, titanium tetrachloride (TiCl₄), triethylaluminum (B1256330) (TEA).
-
Procedure:
-
Preparation of MgCl₂-Ethanol Adduct: In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous MgCl₂ in anhydrous ethanol. Stir the mixture at room temperature for 2-3 hours to facilitate the formation of the MgCl₂-ethanol adduct.
-
Dealcoholation and Titanation: Cool the suspension. Slowly add a solution of TEA in n-heptane dropwise. Gradually heat the mixture to 90°C and maintain this temperature for 2 hours. Subsequently, introduce TiCl₄ dropwise to the reaction mixture. Raise the temperature to 110°C and continue the reaction for an additional 2 hours.[1]
-
Washing and Drying: Allow the solid catalyst to settle and then decant the supernatant. Wash the solid product multiple times with anhydrous toluene (B28343) followed by anhydrous heptane (B126788) to remove unreacted reagents and byproducts. Dry the final catalyst under a vacuum at room temperature.[1]
-
B. Polymerization of 4-Methyl-1-pentene [1][7]
-
Materials: Supported Ziegler-Natta catalyst, triethylaluminum (TEAL) or other organoaluminum cocatalyst, purified 4-methyl-1-pentene, anhydrous solvent (e.g., toluene or heptane), methanol (B129727), hydrochloric acid.
-
Procedure:
-
Reactor Preparation: Thoroughly dry the polymerization reactor and purge it with a high-purity inert gas (e.g., nitrogen or argon) for at least one hour at an elevated temperature (e.g., 100°C) to eliminate all traces of oxygen and moisture. Cool the reactor to the desired reaction temperature.
-
Reagent Preparation: Under an inert atmosphere, prepare stock solutions of the Ziegler-Natta catalyst and the organoaluminum cocatalyst in a dry, deoxygenated solvent. Purify the 4-methyl-1-pentene monomer and the solvent by passing them through columns of activated molecular sieves and deoxygenate by sparging with an inert gas.
-
Polymerization: Add the desired amount of solvent and the 4-methyl-1-pentene monomer to the reactor. Introduce the calculated amount of the organoaluminum cocatalyst solution, which also acts as a scavenger for impurities. Allow the mixture to stir for 10-15 minutes. Initiate the polymerization by injecting the Ziegler-Natta catalyst suspension into the reactor. Maintain the desired temperature and stir for the specified duration.
-
Quenching and Polymer Isolation: Terminate the polymerization by adding methanol to the reactor. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.[1]
-
Purification and Drying: Filter the precipitated polymer. Wash the polymer with a methanol/HCl solution to remove catalyst residues, followed by washing with pure methanol until the washings are neutral. Dry the poly(4-methyl-1-pentene) in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.[1]
-
II. Metallocene Catalyzed Polymerization of 4-Methyl-1-pentene [4]
This protocol provides a general methodology for the laboratory-scale polymerization of 4-methyl-1-pentene using a metallocene catalyst.
-
Materials: Metallocene catalyst (e.g., rac-ethylenebis(1-indenyl)zirconium dichloride), methylaluminoxane (MAO) solution in toluene, purified 4-methyl-1-pentene, anhydrous toluene, acidified methanol (e.g., 5% HCl in methanol).
-
Procedure:
-
Reactor Preparation: Thoroughly dry a glass reactor in an oven and assemble it while hot under a stream of inert gas. Evacuate the reactor and backfill with the inert gas several times to ensure an oxygen- and moisture-free environment.
-
Reagent Preparation: Freshly distill liquid reagents like toluene and 4-methyl-1-pentene or pass them through a column of activated alumina (B75360) and molecular sieves. Handle the metallocene catalyst and MAO solution under an inert atmosphere.
-
Polymerization: Charge the reactor with the desired amount of toluene via a syringe or cannula. Add the 4-methyl-1-pentene monomer to the reactor. Bring the reactor to the desired polymerization temperature using an oil bath. Initiate the polymerization by sequentially adding the MAO solution and the metallocene catalyst solution (prepared separately in toluene) to the stirred reactor. The cocatalyst is typically added first. Stir the reaction mixture vigorously for the specified polymerization time.[4]
-
Termination and Polymer Isolation: After the desired time, terminate the polymerization by adding acidified methanol. This quenches the active catalytic species and precipitates the polymer. Stir the precipitated polymer in the acidified methanol for several hours to remove catalyst residues.[4]
-
Purification and Drying: Collect the polymer by filtration, wash it extensively with methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.[4]
-
Visualizations
Ziegler-Natta Polymerization Mechanism
The polymerization of α-olefins with heterogeneous Ziegler-Natta catalysts is generally described by the Cossee-Arlman mechanism. This mechanism involves the coordination of the monomer to a vacant site on the transition metal center, followed by migratory insertion of the monomer into the metal-alkyl bond, thus propagating the polymer chain.
Caption: Simplified Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Metallocene Polymerization Mechanism
Metallocene-catalyzed polymerization proceeds via a well-defined, single-site mechanism. The metallocene precatalyst is activated by a cocatalyst, typically MAO, to form a cationic active species. The monomer then coordinates to the metal center and inserts into the metal-carbon bond, leading to chain growth.
Caption: Homogeneous metallocene catalysis showing activation and polymer chain growth.
Experimental Workflow for Polymerization
The following diagram illustrates a general workflow for the laboratory synthesis of poly(4-methyl-1-pentene).
Caption: General experimental workflow for the synthesis of poly(4-methyl-1-pentene).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) [mdpi.com]
- 7. benchchem.com [benchchem.com]
applications of poly(4,4-Dimethyl-1-pentene) in industry
An important clarification regarding the subject of this report: The initial request specified poly(4,4-dimethyl-1-pentene). However, extensive research yielded no significant industrial applications or detailed experimental data for this specific polymer. The monomer, this compound, is commercially available, but its polymer does not appear to have widespread industrial use.[1][2]
Conversely, a closely related polymer, poly(4-methyl-1-pentene) , often abbreviated as PMP and commercially known as TPX™ , is a high-performance thermoplastic with a range of specialized industrial applications.[3][4] Given the detailed nature of the user request, it is highly probable that the intended subject was the industrially significant poly(4-methyl-1-pentene). Therefore, the following application notes and protocols have been developed for poly(4-methyl-1-pentene) .
Introduction
Poly(4-methyl-1-pentene) (PMP) is a unique, semi-crystalline polyolefin characterized by an exceptional combination of properties, including high transparency, excellent heat resistance, good chemical resistance, and remarkable gas permeability.[3][5][6] Its very low density also makes it one of the lightest commercially available thermoplastics.[7][8] These attributes make PMP a preferred material for a variety of demanding applications in the medical, pharmaceutical, electronics, and food industries.[9][10][11]
Key Industrial Applications
Medical and Laboratory Equipment
Due to its high melting point (around 235 °C), excellent transparency, and good chemical resistance, PMP is frequently used in the manufacturing of autoclavable medical and laboratory equipment.[4][10] This includes items such as syringes, blood collection and transfusion equipment, and laboratory ware that require repeated sterilization.[10][11] Its resistance to various chemicals allows for the safe handling of a wide range of reagents and biological samples.[10]
Gas Separation and Permeable Packaging
PMP exhibits significantly higher gas permeability compared to other polyolefins.[7][8] This property is leveraged in applications such as gas separation membranes and breathable packaging for fruits and vegetables, which require controlled gas exchange to maintain freshness. A key application that has gained prominence is its use in hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO) devices, where its high gas permeability and biocompatibility are critical.[3][5]
Microwave and Food Applications
PMP's transparency to microwaves, high heat resistance, and compliance with food contact regulations make it an ideal material for microwave cookware, food containers, and release films for baking.[4][7][10][11] Its low dielectric constant contributes to its excellent performance in microwave applications.[3][4]
Electronics and Electrical Components
As an excellent electrical insulator with a low dielectric constant, PMP is utilized in various electrical and electronic applications.[3][4][9] These include components for printed circuit boards, lightweight structural parts, and as a material for LED molds.[4][7]
Quantitative Data Presentation
The following tables summarize key quantitative properties of poly(4-methyl-1-pentene).
Table 1: General and Thermal Properties
| Property | Value | Test Standard |
| Density | 0.835 g/mL at 25 °C | - |
| Melting Point | 235 °C | - |
| Vicat Softening Point | 178 °C | ASTM D 1525 |
Data sourced from
Table 2: Mechanical and Optical Properties
| Property | Value | Test Standard |
| Izod Impact Strength | 3 kg·cm/cm² | ASTM D 256 |
| Rockwell Hardness | 80 (R Scale) | ASTM D 758 |
| Refractive Index | n20/D 1.463 | - |
Data sourced from
Table 3: Electrical Properties
| Property | Value | Test Standard |
| Dielectric Constant | 2.12 (at 100 MHz) | ASTM D 150 |
Data sourced from
Experimental Protocols
Protocol 1: Determination of Gas Permeability
This protocol outlines a general method for determining the gas permeability of PMP films, based on differential permeability techniques.
Objective: To measure the permeability coefficients of various gases (e.g., N₂, O₂, CO₂) through a PMP film.
Materials and Equipment:
-
PMP film of known thickness
-
Gas permeability testing cell
-
Differential pressure transducer
-
Pressure/vacuum manifold
-
Test gases (N₂, O₂, etc.) with pressure regulators
-
Temperature-controlled chamber
-
Timer
Methodology:
-
Cut a sample of the PMP film and mount it securely in the gas permeability testing cell, ensuring a gas-tight seal.
-
Place the cell within the temperature-controlled chamber and allow it to equilibrate to the desired test temperature (e.g., 40 °C).
-
Evacuate the downstream side of the cell to create a vacuum (0 atm).
-
Introduce the test gas to the upstream side of the cell at a specified pressure (e.g., 6 atm).
-
Monitor the pressure on the downstream side using the differential pressure transducer.
-
Once a steady-state flux of gas is achieved, measure the time it takes for the pressure on the downstream side to increase by a defined amount (e.g., 0.50 mm Hg) within a known volume.[12]
-
Calculate the gas permeability coefficient using the appropriate form of Fick's law, taking into account the pressure difference, film thickness, and the rate of pressure increase.
Visualizations
Caption: Workflow for Gas Permeability Testing of PMP Films.
References
- 1. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. This compound | 762-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Polymethylpentene - Wikipedia [en.wikipedia.org]
- 5. High-Performance Polyolefin Material: Synthesis, Properties, and Application of Poly(4-Methyl-1-pentene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. POLY(4-METHYL-1-PENTENE) | 25068-26-2 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. openpr.com [openpr.com]
- 10. Synthesis, Structure, and Properties of Poly(4-Methyl-1 -Pentene) | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 4,4-Dimethyl-1-pentene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4,4-dimethyl-1-pentene (B165720) in various organic synthesis reactions. This branched-chain aliphatic olefin serves as a valuable building block for creating complex molecular architectures due to the reactivity of its terminal double bond.[1] The presence of a bulky tert-butyl group introduces significant steric hindrance, which can be leveraged to control regioselectivity in various transformations.[1]
Key Synthetic Applications
This compound is a versatile substrate for several key organic reactions, including:
-
Polymerization: Serving as a monomer for the synthesis of specialty polymers with unique thermal and mechanical properties.
-
Hydroboration-Oxidation: Enabling the anti-Markovnikov addition of water across the double bond to yield the primary alcohol, 4,4-dimethyl-1-pentanol.
-
Isomerization: Facilitating the conversion to the thermodynamically more stable internal alkene, 4,4-dimethyl-2-pentene.
-
Olefin Metathesis: Participating in cross-metathesis reactions to form new carbon-carbon double bonds.
Polymerization of this compound
Coordination polymerization of this compound, analogous to that of 4-methyl-1-pentene, can be achieved using Ziegler-Natta or metallocene catalysts to produce poly(this compound).[2] The choice of catalyst system is critical as it dictates the stereochemistry (tacticity), molecular weight, and molecular weight distribution (polydispersity index, PDI) of the resulting polymer, which in turn define its physical properties.[3]
Data Presentation: Catalyst Performance in Polymerization of Hindered Alkenes
The following table summarizes typical performance data for different catalyst types in the polymerization of sterically hindered terminal alkenes like 4-methyl-1-pentene, which serves as a model for this compound.
| Catalyst Type | Catalyst System Example | Cocatalyst | Polymerization Temp. (°C) | Polymerization Time (h) | Activity (g·mol⁻¹·h⁻¹) | Mw ( g/mol ) | PDI (Mw/Mn) | Polymer Tacticity |
| Ziegler-Natta | TiCl₄/MgCl₂ | Al(C₂H₅)₃ | 50 - 70 | 1 - 4 | 10⁴ - 10⁵ | > 200,000 | Broad (> 5) | Isotactic |
| Metallocene (Isospecific) | rac-Et(Ind)₂ZrCl₂ | MAO | 25 - 50 | 1 | ~10⁵ | ~187,000 | Narrow (~1.8) | Isotactic |
| Metallocene (Syndiospecific) | Ph₂C(Cp)(Flu)ZrCl₂ | MAO | 25 - 50 | 1 | ~10⁴ | High | Narrow (~2.0) | Syndiotactic |
| Post-Metallocene | Pyridylamido hafnium | MAO | 40 | 0.5 - 2 | up to 10⁷ | ~170,000 | Narrow (≤ 2.2) | Highly Isotactic |
Data is representative and adapted from studies on 4-methyl-1-pentene.[3][4] Mw = Weight-average molecular weight, PDI = Polydispersity Index, MAO = Methylaluminoxane.
Experimental Protocols
Protocol 1.1: Ziegler-Natta Catalyzed Polymerization
This protocol describes a general procedure for the polymerization of this compound using a supported Ziegler-Natta catalyst.
Materials:
-
This compound (purified)
-
Anhydrous toluene (B28343)
-
Supported TiCl₄/MgCl₂ catalyst
-
Triethylaluminum (B1256330) (TEA) solution in toluene
-
Methanol/HCl solution
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: A Schlenk flask or glass reactor is thoroughly dried and purged with inert gas.
-
Anhydrous toluene and freshly distilled this compound are added to the reactor via cannula or syringe.
-
The reactor is brought to the desired temperature (e.g., 50 °C).
-
Catalyst Injection: The triethylaluminum (TEA) cocatalyst solution is added, followed by the slurry of the solid Ziegler-Natta catalyst in toluene.
-
Polymerization: The reaction is allowed to proceed with vigorous stirring for a set time (e.g., 2 hours).
-
Quenching: The polymerization is terminated by the addition of methanol.
-
Isolation: The polymer precipitates and is collected by filtration.
-
Purification: The polymer is washed with a methanol/HCl solution to remove catalyst residues, followed by washes with pure methanol until neutral.
-
Drying: The resulting poly(this compound) is dried in a vacuum oven at 60-80 °C to a constant weight.
Protocol 1.2: Metallocene-Catalyzed Polymerization
This protocol outlines a general method using a metallocene catalyst for more precise control over the polymer architecture.[3][5]
Materials:
-
This compound (purified)
-
Anhydrous toluene
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene
-
Acidified methanol
-
Nitrogen or Argon gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with inert gas.
-
Anhydrous toluene is introduced, followed by the this compound monomer.
-
The reactor is equilibrated at the desired polymerization temperature (e.g., 25 °C).
-
Initiation: The MAO solution is added first, followed by the metallocene catalyst solution (prepared separately in toluene).[3]
-
Polymerization: The mixture is stirred for the specified duration (e.g., 1 hour).
-
Termination: The reaction is quenched by adding acidified methanol.[2]
-
Precipitation and Isolation: The polymer precipitates and is stirred for several hours to remove catalyst residues. The solid is then collected by filtration.
-
Washing and Drying: The polymer is washed extensively with methanol and dried in a vacuum oven at 60-80 °C to a constant weight.[3]
Hydroboration-Oxidation of this compound
This two-step reaction converts this compound into 4,4-dimethyl-1-pentanol, the anti-Markovnikov alcohol product.[6] The reaction is highly regioselective due to both steric and electronic effects, with the boron atom adding to the terminal, less-substituted carbon of the alkene.[7]
Data Presentation: Reagents and Conditions
| Step | Reagent | Stoichiometry (eq.) | Solvent | Temperature (°C) | Time (h) |
| Hydroboration | Borane-THF complex (BH₃•THF) | ~1.1 | Anhydrous THF | 0 to RT | 2 - 4 |
| Oxidation | Sodium Hydroxide (B78521) (3M NaOH) | 3.0 | THF/Water | 0 to RT | > 1 |
| Hydrogen Peroxide (30% H₂O₂) | 3.0 |
Experimental Protocol
This protocol is adapted from the well-established procedure for terminal alkenes.[8]
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen or Argon gas
-
Ice bath
Procedure:
-
Hydroboration:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-THF solution dropwise over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[8]
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add the 3M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Ensure the internal temperature does not exceed 40 °C.[8]
-
Remove the ice bath and stir the mixture at room temperature for at least 1 hour.
-
-
Workup and Purification:
-
Add diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4,4-dimethyl-1-pentanol.
-
The product can be further purified by distillation or column chromatography.
-
Isomerization of this compound
The terminal alkene this compound can be isomerized to the more thermodynamically stable internal alkene, 4,4-dimethyl-2-pentene. This reaction is typically catalyzed by transition metals or acids. However, due to steric hindrance from the bulky tert-butyl group, the stability of the internal alkene can be less pronounced compared to less substituted alkenes.[9]
Experimental Protocol
A general procedure for acid-catalyzed isomerization is provided below.
Materials:
-
This compound
-
Solid acid catalyst (e.g., Amberlyst 15, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or hexane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an anhydrous solvent.
-
Add the acid catalyst (e.g., 5-10 mol%).
-
Isomerization: Heat the reaction mixture to reflux and monitor the progress by GC or ¹H NMR spectroscopy.
-
Workup: Upon reaching equilibrium or completion, cool the mixture to room temperature.
-
Filter off the solid catalyst.
-
Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid, followed by water and brine.
-
Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of isomers can be separated by fractional distillation if required.
Cross-Metathesis of this compound
Olefin metathesis provides a powerful method for the formation of new C=C bonds.[10] As a terminal alkene, this compound can undergo cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts like Grubbs or Hoveyda-Grubbs catalysts. The steric hindrance of the neopentyl group can influence the efficiency and selectivity of the reaction.
Data Presentation: Common Metathesis Partners and Conditions
| Olefin Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Product Type |
| Acrylates | Grubbs II (1-5%) | Toluene / DCM | 40 - 60 | 4 - 12 | α,β-Unsaturated Ester |
| Styrene | Hoveyda-Grubbs II (1-5%) | Toluene | 60 - 80 | 6 - 18 | Substituted Styrene |
| Terminal Alkenes | Grubbs II (1-5%) | DCM | Reflux | 2 - 8 | Disubstituted Alkene |
Experimental Protocol
This protocol provides a general methodology for a cross-metathesis reaction with an acrylate (B77674) partner.
Materials:
-
This compound
-
Olefin partner (e.g., methyl acrylate)
-
Grubbs second-generation catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the olefin partner and this compound in the desired stoichiometry (an excess of one partner may be used to favor cross-metathesis over homodimerization).[11]
-
Add the anhydrous, degassed solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Catalyst Addition: Add the Grubbs catalyst under a positive flow of inert gas.
-
Reaction: Stir the mixture at the desired temperature (e.g., 40 °C or reflux) and monitor the reaction by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify the product by flash column chromatography on silica (B1680970) gel.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copolymerization of 4,4-Dimethyl-1-pentene and Other Monomers
Disclaimer: Scientific literature with detailed experimental data specifically on the copolymerization of 4,4-dimethyl-1-pentene (B165720) is limited. The following application notes and protocols are based on extensive research into the copolymerization of the structurally similar and more widely studied monomer, 4-methyl-1-pentene (B8377). These guidelines should serve as a foundational starting point for researchers, scientists, and drug development professionals, with the understanding that optimization will be necessary for the specific steric and electronic properties of this compound.
Application Notes
Copolymers of bulky α-olefins, such as this compound, with other monomers like ethylene (B1197577) and propylene (B89431), are of significant interest for the creation of advanced materials with tailored properties. The incorporation of the sterically hindered this compound monomer into a polyolefin chain can impart unique characteristics, including improved thermal stability, mechanical strength, and specific permeability, which are advantageous for applications in specialty packaging, medical devices, and membrane technologies.
The choice of catalyst is critical in determining the success of the copolymerization and the final properties of the polymer. While traditional Ziegler-Natta catalysts can be used, they often struggle with the efficient incorporation of bulky comonomers.[1] Modern single-site catalysts, such as metallocenes and post-metallocene systems, offer superior control over copolymer composition, microstructure, and molecular weight distribution.[2]
Potential Comonomers and Their Effects:
-
Ethylene: Copolymerization with ethylene can lead to linear low-density polyethylene (B3416737) (LLDPE)-like materials with enhanced thermal resistance and rigidity. The bulky side groups from this compound would disrupt the crystalline structure of polyethylene, leading to materials with a unique balance of stiffness and toughness.
-
Propylene: Incorporating this compound into a polypropylene (B1209903) backbone can modify its crystallinity and melting behavior.[3] This could result in copolymers with improved clarity, flexibility, and impact strength compared to polypropylene homopolymers.[4]
-
Higher α-Olefins (e.g., 1-hexene, 1-octene): Copolymerization with other α-olefins can further tailor the properties of the resulting polymer, potentially leading to elastomers or thermoplastic elastomers with specific performance characteristics.[5]
-
Functional Monomers (e.g., α,ω-alkenols): The incorporation of polar functional groups can enhance surface properties, adhesion, and compatibility with other materials.[3][6] This is a growing area of interest for creating advanced polyolefins for specialized applications.
Data Presentation: Properties of Related Copolymers
The following tables summarize quantitative data for the copolymerization of the related monomer, 4-methyl-1-pentene (4M1P), with ethylene and propylene, using metallocene catalysts. This data can provide a baseline for expected trends when working with this compound.
Table 1: Metallocene-Catalyzed Copolymerization of Ethylene and 4-Methyl-1-pentene
| Catalyst System | Polymerization Temperature (°C) | 4M1P in Feed (mol%) | 4M1P in Copolymer (mol%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm, °C) |
| [η⁵:η¹-(2,3-Me₂Benz[e]Ind)SiMe₂NᵗBu]TiCl₂ / MAO | 45 | 71 | 15.2 | 345,000 | 2.1 | 125.4 |
| [η⁵:η¹-(2,3-Me₂Benz[e]Ind)SiMe₂NᵗBu]TiCl₂ / MAO | 85 | 71 | 12.8 | 420,000 | 2.3 | 128.1 |
| rac-Et(Ind)₂ZrCl₂ / MAO | 50 | 50 | 9.8 | 150,000 | 2.0 | 118.0 |
Data adapted from studies on 4-methyl-1-pentene and should be considered indicative.[1]
Table 2: Metallocene-Catalyzed Copolymerization of Propylene and 4-Methyl-1-pentene
| Catalyst System | Polymerization Temperature (°C) | 4MP in Feed (mol%) | 4MP in Copolymer (mol%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm, °C) |
| dimethylsilyl(2,2′-dimethyl-4,4′-diphenylindenyl)ZrCl₂ / MAO | 25 | 10 | 1.7 | 250,000 | 2.2 | 145.2 |
| dimethylsilyl(2,2′-dimethyl-4,4′-diphenylindenyl)ZrCl₂ / MAO | 25 | 30 | 6.5 | 210,000 | 2.1 | 138.7 |
| dimethylsilyl(2,2′-dimethyl-4,4′-diphenylindenyl)ZrCl₂ / MAO | 25 | 50 | 12.4 | 180,000 | 2.0 | 130.1 |
Data adapted from studies on 4-methyl-1-pentene and should be considered indicative.[3][7]
Experimental Protocols
The following are generalized protocols for the copolymerization of a bulky α-olefin like this compound with ethylene or propylene using metallocene and Ziegler-Natta catalysts. Strict adherence to inert atmosphere techniques (Schlenk line or glovebox) is crucial for success.
Protocol 1: Metallocene-Catalyzed Copolymerization of this compound and Ethylene
Materials:
-
High-pressure stainless-steel reactor (e.g., 500 mL) with mechanical stirrer and temperature control
-
Toluene (B28343) (anhydrous, polymerization grade)
-
This compound (purified and dried)
-
Ethylene (polymerization grade)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methanol (B129727) (acidified with HCl)
-
Nitrogen (high purity)
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen.
-
Reagent Charging:
-
Under a nitrogen atmosphere, charge the reactor with 200 mL of toluene.
-
Add the desired amount of this compound (e.g., 20 mL) via syringe.
-
Add the MAO solution (e.g., 5.0 mmol in 10 mL of toluene).
-
-
Equilibration: Place the reactor in a water bath and allow it to equilibrate to the desired reaction temperature (e.g., 50 °C) with stirring.
-
Ethylene Introduction: Evacuate the nitrogen from the reactor and introduce ethylene gas to the desired pressure (e.g., 2 bar). Continuously feed ethylene to maintain a constant pressure.
-
Initiation: In a separate Schlenk flask, dissolve the metallocene catalyst (e.g., 2.0 µmol) in a small amount of toluene. Inject the catalyst solution into the reactor to initiate polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 30 minutes), maintaining constant temperature and ethylene pressure.
-
Termination and Polymer Recovery:
-
Stop the ethylene feed and vent the reactor.
-
Terminate the polymerization by injecting 10 mL of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol (e.g., 500 mL) and stir overnight.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.[2]
-
Protocol 2: Ziegler-Natta-Catalyzed Copolymerization of this compound and Propylene
Materials:
-
Glass reactor with magnetic stirrer and temperature control
-
Heptane (B126788) (anhydrous, polymerization grade)
-
This compound (purified and dried)
-
Propylene (polymerization grade)
-
TiCl₄
-
Triethylaluminum (TEAL)
-
Methanol
-
Nitrogen (high purity)
Procedure:
-
Catalyst Preparation (in situ):
-
Thoroughly dry the reactor under vacuum and purge with nitrogen.
-
Add 100 mL of heptane to the reactor.
-
Introduce a specific amount of TiCl₄ (e.g., 0.1 mmol) to the stirred solvent.
-
Slowly add the desired amount of TEAL (e.g., to achieve an Al/Ti molar ratio of 200) to form the active catalyst. Age the catalyst for a short period (e.g., 15 minutes) at room temperature.
-
-
Monomer Addition:
-
Add the desired amount of this compound to the reactor.
-
Start bubbling propylene through the reaction mixture at a constant flow rate.
-
-
Polymerization:
-
Raise the temperature to the desired polymerization temperature (e.g., 70 °C) and maintain for the intended duration (e.g., 1-2 hours).
-
-
Termination and Polymer Recovery:
-
Stop the propylene flow and cool the reactor.
-
Terminate the reaction by adding methanol.
-
Filter the resulting polymer, wash extensively with methanol, and dry under vacuum at 60 °C.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Metallocene-Catalyzed Copolymerization Workflow.
Caption: Ziegler-Natta-Catalyzed Copolymerization Workflow.
Proposed Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. Synthesis of Supported Metallocene Catalysts and Application to Copolymerization of Ethylene with 4-Methyl-1-pentene - KFUPM ePrints [eprints.kfupm.edu.sa]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reaction Kinetics of 4,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction kinetics of 4,4-dimethyl-1-pentene (B165720), a branched aliphatic alkene. The information compiled herein is intended to support research and development activities where the reactivity of this compound is of interest. This document covers key reactions including oxidation, catalytic isomerization, and pyrolysis, providing quantitative kinetic data, detailed experimental protocols, and mechanistic diagrams.
Oxidation Reaction with Hydroxyl Radicals
The gas-phase oxidation of this compound, particularly its reaction with hydroxyl (OH) radicals, is of significance in atmospheric chemistry. The rate of this reaction influences the atmospheric lifetime of the alkene and contributes to the formation of secondary organic aerosols.
Data Presentation: Reaction with OH Radicals
| Reaction | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| This compound + OH → Products | 296 ± 2 | 2.41 x 10⁻¹¹ | Relative Rate | [1] |
| This compound + OH → Products | 298 | 2.20 x 10⁻¹¹ | Theoretical | [2] |
| Temperature Dependent Expression | 220-500 | k(T) = 1.22 x 10⁻¹² exp(880/T) | Theoretical | [2] |
The major products identified from this reaction are formaldehyde (B43269) and 3,3-dimethylbutanal.[2]
Experimental Protocol: Relative Rate Method for OH Radical Reaction Kinetics
This protocol describes the determination of the rate constant for the reaction of this compound with OH radicals using a relative rate method in a smog chamber.
1. Materials and Reagents:
-
This compound (>99% purity)
-
Reference compound with a well-known OH rate constant (e.g., 1-octene (B94956) or methacrolein)
-
OH radical precursor (e.g., methyl nitrite, CH₃ONO, for photolysis)
-
Zero air or synthetic air (80% N₂, 20% O₂)
-
Nitric oxide (NO) for suppressing O₃ formation
-
Gas chromatography-mass spectrometry (GC-MS) system for analysis
2. Experimental Setup:
-
A temperature-controlled smog chamber (e.g., a large Teflon bag) surrounded by UV lamps.
-
Gas handling system for precise introduction of reactants.
-
Monitoring instruments for temperature, pressure, and concentrations of reactants.
3. Procedure:
-
Introduce a known concentration of this compound and the reference compound into the smog chamber.
-
Add the OH radical precursor (e.g., methyl nitrite) and NO to the chamber.
-
Fill the chamber to a specific volume with purified air.
-
Allow the mixture to stabilize and measure the initial concentrations of this compound and the reference compound using GC-MS.
-
Initiate the reaction by turning on the UV lamps to photolyze the OH precursor, generating OH radicals.
-
Monitor the concentrations of this compound and the reference compound over time by taking periodic samples for GC-MS analysis.
-
The relative decay of the two compounds is used to calculate the rate constant for the reaction of OH with this compound using the following equation: ln([this compound]₀ / [this compound]ₜ) = (k_alkene / k_ref) * ln([Reference]₀ / [Reference]ₜ) where k_alkene is the rate constant for the reaction with this compound and k_ref is the known rate constant for the reference compound.
Reaction Pathway Diagram
Caption: Oxidation pathway of this compound by OH radicals.
Catalytic Isomerization
Terminal alkenes like this compound can be isomerized to their more thermodynamically stable internal isomers. This is typically achieved using transition metal catalysts, such as those based on palladium or nickel. The primary isomerization product is 4,4-dimethyl-2-pentene.
Data Presentation: Catalytic Isomerization (Representative Data for 1-Alkenes)
| Catalyst System | Alkene | Temperature (°C) | Time (h) | Conversion (%) | Product(s) | Reference |
| [(allyl)PdCl]₂ / (o-tol)₃P / AgOTf | 1-Butene | Room Temp. | 8 | 94 | 2-Butenes | [3] |
| Ni[P(OEt)₃]₄ / H₂SO₄ | 1-Heptene | 0 | 1 | >95 | 2- & 3-Heptenes | |
| Ni/Sulfated Zirconia | 1-Octene | 30 | 2 | 78 | Internal Octenes | [4] |
Experimental Protocol: Palladium-Catalyzed Isomerization of this compound
This protocol describes a general procedure for the isomerization of this compound to 4,4-dimethyl-2-pentene using a palladium catalyst.
1. Materials and Reagents:
-
This compound (>99% purity)
-
Palladium catalyst precursor (e.g., [(allyl)PdCl]₂)
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) or tri(o-tolyl)phosphine)
-
Silver salt activator (e.g., silver triflate, AgOTf)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
-
Inert gas (e.g., nitrogen or argon)
-
Gas chromatography (GC) system with a flame ionization detector (FID) for analysis
2. Experimental Setup:
-
Schlenk line or glovebox for handling air-sensitive reagents.
-
Reaction flask with a magnetic stirrer.
-
Standard laboratory glassware.
3. Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and silver triflate to a reaction flask.
-
Add the anhydrous solvent and stir the mixture at room temperature for a short period to form the active catalyst.
-
Add this compound to the catalyst solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-FID. The disappearance of the starting material and the appearance of the isomerized product (4,4-dimethyl-2-pentene) will be observed.
-
Once the reaction is complete (as determined by GC analysis), the reaction can be quenched (e.g., by filtering through a short pad of silica (B1680970) gel) to remove the catalyst.
-
The product can be isolated by removing the solvent under reduced pressure.
Catalytic Cycle Diagram
Caption: Catalytic cycle for the isomerization of this compound.
Pyrolysis
Pyrolysis is the thermal decomposition of a compound in an inert atmosphere. The pyrolysis of branched alkenes like this compound proceeds through a free-radical chain mechanism, leading to the formation of smaller alkanes and alkenes. The rate of pyrolysis is influenced by temperature, pressure, and the structure of the alkene.
Data Presentation: Pyrolysis of Branched Alkenes (Representative Data)
Specific kinetic data for the pyrolysis of this compound is scarce. The following table provides representative data for the pyrolysis of a similar branched alkene, isobutylene, to illustrate the typical conditions and kinetic parameters.
| Alkene | Temperature Range (°C) | Pressure (atm) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Reference |
| Isobutylene | 550 - 750 | ~0.8 | ~215 - 250 | ~10¹³ - 10¹⁵ | [1] |
Experimental Protocol: Gas-Phase Pyrolysis of this compound
This protocol outlines a general procedure for studying the gas-phase pyrolysis of this compound in a flow reactor.
1. Materials and Reagents:
-
This compound (>99% purity)
-
Inert diluent gas (e.g., nitrogen or argon)
-
Calibration gas mixtures for GC analysis
2. Experimental Setup:
-
A high-temperature flow reactor (e.g., a quartz tube) housed in a furnace with precise temperature control.
-
Mass flow controllers for accurate metering of the alkene and diluent gas.
-
A sampling system to collect the reactor effluent for analysis.
-
Gas chromatography (GC) system, often coupled with a mass spectrometer (MS) or a flame ionization detector (FID), for product analysis.
3. Procedure:
-
Heat the flow reactor to the desired pyrolysis temperature and allow it to stabilize.
-
Introduce a continuous flow of the inert diluent gas through the reactor.
-
Introduce a known flow rate of this compound vapor into the diluent gas stream before it enters the reactor. The concentration of the alkene should be kept low to minimize secondary reactions.
-
Allow the system to reach a steady state.
-
Collect samples of the reactor effluent at the outlet.
-
Analyze the samples using GC to identify and quantify the products and the remaining reactant.
-
Repeat the experiment at different temperatures to determine the temperature dependence of the reaction rate.
-
The rate constants can be determined from the conversion of this compound at different residence times (controlled by the flow rate and reactor volume). The activation energy and pre-exponential factor can then be obtained from an Arrhenius plot.
Pyrolysis Mechanism Diagram
Caption: General mechanism for the pyrolysis of this compound.
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Mechanistic Studies of Pd(II)-Catalyzed E/ Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 4,4-Dimethyl-1-pentene, a volatile, non-polar alkene. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. It provides information on the retention time of the analyte and its mass fragmentation pattern, which serves as a molecular fingerprint.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector.
-
Capillary Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating non-polar hydrocarbons.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve a known amount in the same solvent to fall within the calibration range.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
Data Presentation
Table 1: GC-MS Data for this compound
| Parameter | Value |
| Retention Time (RT) | Dependent on the specific GC column and conditions, but expected to be in the early to mid-region of the chromatogram. |
| Molecular Ion (M+) | m/z 98 |
| Key Fragment Ions (m/z) | 41, 57, 83 |
| Relative Abundance (%) | To be determined experimentally. The base peak is typically m/z 41. |
Note: The retention time and relative abundances should be determined experimentally using the specified protocol.
Logical Workflow for GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans (NS): 8-16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 12-16 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans (NS): 1024 or more.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 200-240 ppm.
Data Presentation
Table 2: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -C(CH₃)₃ | ~0.90 | s | 9H | - |
| -CH₂- | ~2.00 | d | 2H | ~7.5 |
| =CH₂ | ~4.95 | m | 2H | See note |
| -CH= | ~5.75 | m | 1H | See note |
Note: The terminal vinyl protons (=CH₂) and the internal vinyl proton (-CH=) form a complex splitting pattern. Precise coupling constants would require spectral simulation.
Table 3: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | ~29.5 |
| -C(CH₃)₃ | ~31.0 |
| -CH₂- | ~49.0 |
| =CH₂ | ~114.5 |
| -CH= | ~139.0 |
NMR Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the C=C double bond and C-H bonds in their specific chemical environments.
Experimental Protocol
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
FTIR Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.
Data Presentation
Table 4: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | C-H Stretch | =C-H (vinyl) |
| ~2960-2870 | C-H Stretch | -C-H (alkane) |
| ~1640 | C=C Stretch | Alkene |
| ~1465 | C-H Bend | -CH₂- (scissoring) |
| ~1365 | C-H Bend | -C(CH₃)₃ (symmetric bend) |
| ~995, ~910 | C-H Bend | =C-H (out-of-plane) |
FTIR Analysis Logical Relationship
The Role of 4,4-Dimethyl-1-pentene in the Synthesis of Specialty Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethyl-1-pentene (B165720), a branched alpha-olefin, serves as a versatile building block in the synthesis of a variety of specialty chemicals. Its unique neopentyl group imparts specific properties, such as thermal stability and controlled reactivity, to the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key chemical transformations, including polymerization, hydroboration-oxidation, and olefin metathesis. These reactions yield precursors for advanced polymers, fine chemicals, and potentially for fragrance and agrochemical industries.
Key Applications and Synthetic Pathways
This compound is a valuable starting material for the synthesis of specialty polymers and fine chemicals through several key reaction pathways. The sterically hindered neopentyl group influences the regioselectivity and stereoselectivity of these reactions, leading to unique product profiles.
Caption: Key synthetic transformations of this compound.
I. Copolymerization with Ethylene (B1197577)
The copolymerization of this compound with ethylene, typically catalyzed by metallocene or Ziegler-Natta systems, produces specialty polyolefins with tailored properties. The incorporation of the bulky neopentyl side chains can significantly modify the physical characteristics of the resulting polymer, such as its crystallinity, melting point, and mechanical strength. While specific data for this compound is limited, extensive research on the copolymerization of the structurally similar 4-methyl-1-pentene (B8377) with ethylene provides a strong basis for experimental design.[1][2]
Quantitative Data Summary
The following table, based on data for the copolymerization of 4-methyl-1-pentene with ethylene using a metallocene catalyst, illustrates the expected trends and provides a template for recording experimental results with this compound.[1]
| Catalyst System | Comonomer Feed (mol%) | Polymer Yield (g) | Comonomer Incorporation (mol%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| rac-Et(Ind)2ZrCl2/MAO | 10 | 5.2 | 8.5 | 150,000 | 2.1 |
| rac-Et(Ind)2ZrCl2/MAO | 20 | 4.8 | 15.2 | 120,000 | 2.3 |
| rac-Et(Ind)2ZrCl2/MAO | 30 | 4.1 | 22.1 | 95,000 | 2.5 |
Experimental Protocol: Copolymerization of this compound with Ethylene
This protocol is adapted from established procedures for the copolymerization of alpha-olefins with ethylene using a metallocene catalyst activated by methylaluminoxane (B55162) (MAO).[2]
Caption: Workflow for ethylene/4,4-dimethyl-1-pentene copolymerization.
Materials:
-
This compound (purified by passing through activated alumina)
-
Toluene (B28343) (anhydrous)
-
Ethylene (polymerization grade)
-
Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)
-
Methylaluminoxane (MAO) solution in toluene
-
Methanol (B129727) (acidified with HCl)
-
Nitrogen (high purity)
Equipment:
-
High-pressure stainless-steel reactor with mechanical stirring and temperature control
-
Schlenk line and glassware for handling air-sensitive reagents
-
Syringes and cannulas
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen.
-
Solvent Addition: Introduce 250 mL of anhydrous toluene into the reactor.
-
Reagent Loading: Add the desired amount of this compound (e.g., 20 mL) to the reactor via syringe. Subsequently, add the MAO solution (e.g., 10 mL of a 10 wt% solution in toluene).
-
Equilibration: Pressurize the reactor with ethylene to the desired pressure (e.g., 5 bar) and bring the reactor to the target temperature (e.g., 50 °C) while stirring.
-
Catalyst Preparation: In a separate Schlenk flask, dissolve the metallocene catalyst (e.g., 10 mg) in a small amount of anhydrous toluene (e.g., 5 mL).
-
Polymerization Initiation: Inject the catalyst solution into the reactor to commence polymerization. Maintain a constant ethylene pressure and temperature throughout the reaction.
-
Termination: After the desired reaction time (e.g., 30 minutes), stop the ethylene feed and vent the reactor. Quench the reaction by injecting 10 mL of acidified methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reactor contents into a larger volume of acidified methanol (e.g., 500 mL) with vigorous stirring.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Analyze the polymer for comonomer incorporation, molecular weight, and thermal properties using NMR, GPC, and DSC, respectively.
II. Hydroboration-Oxidation to 4,4-Dimethylpentan-1-ol
The hydroboration-oxidation of this compound provides a straightforward route to the corresponding anti-Markovnikov alcohol, 4,4-dimethylpentan-1-ol. This primary alcohol is a valuable intermediate for the synthesis of esters and ethers, which can find applications as specialty solvents, plasticizers, or fragrance components. The reaction proceeds with high regioselectivity due to the steric hindrance of the neopentyl group.[3]
Quantitative Data Summary
The following table outlines the expected results for the hydroboration-oxidation of this compound based on typical yields for this reaction with terminal olefins.
| Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| BH3•THF | THF | 2 | 25 | >90 | >98 |
| 9-BBN | THF | 4 | 25 | >95 | >99 |
Experimental Protocol: Hydroboration-Oxidation of this compound
This protocol describes a standard laboratory procedure for the hydroboration-oxidation of a terminal alkene.[4][5][6][7]
Caption: Workflow for hydroboration-oxidation of this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3•THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (e.g., 10 mmol, 0.98 g) and 20 mL of anhydrous THF.
-
Hydroboration: Cool the flask in an ice bath to 0 °C. Slowly add the 1 M solution of BH3•THF (e.g., 11 mL, 11 mmol) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C in an ice bath. Cautiously add the 3 M NaOH solution (e.g., 5 mL) dropwise, followed by the slow, dropwise addition of the 30% H2O2 solution (e.g., 5 mL).
-
Workup: Remove the ice bath and stir the mixture at room temperature for 1 hour. Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography to yield pure 4,4-dimethylpentan-1-ol.
-
Characterization: Confirm the structure and purity of the product using NMR, IR, and GC-MS analysis.
III. Olefin Metathesis
Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. This compound can participate in cross-metathesis reactions with other olefins to generate a variety of substituted alkenes, which are valuable intermediates in organic synthesis. The success of these reactions often depends on the choice of catalyst and reaction conditions to favor the desired cross-metathesis product over homodimerization.
Quantitative Data Summary
The following table presents representative data for the cross-metathesis of a terminal olefin with an electron-deficient partner, which can serve as a guide for reactions involving this compound.
| Olefin Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Methyl acrylate (B77674) | Grubbs II (5) | CH2Cl2 | 40 | 12 | 75 | 95:5 |
| Acrylonitrile | Hoveyda-Grubbs II (5) | Toluene | 60 | 18 | 68 | 90:10 |
Experimental Protocol: Cross-Metathesis of this compound with an Acrylate
This protocol outlines a general procedure for the cross-metathesis of a terminal olefin with an electron-deficient olefin using a second-generation Grubbs catalyst.[8]
Caption: Workflow for olefin cross-metathesis.
Materials:
-
This compound
-
Methyl acrylate
-
Grubbs second-generation catalyst
-
Dichloromethane (DCM), anhydrous
-
Ethyl vinyl ether
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for elution
Equipment:
-
Schlenk flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 5 mmol, 0.49 g) and methyl acrylate (e.g., 10 mmol, 0.86 g) dissolved in 20 mL of anhydrous DCM.
-
Catalyst Addition: Add the Grubbs second-generation catalyst (e.g., 0.25 mmol, 212 mg) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the desired product and remove the solvent. Characterize the product by NMR and GC-MS to confirm its structure and purity.
Potential Applications in Fragrance and Pyrethroid Synthesis
-
Fragrance Precursors: The hydroformylation of this compound would yield 5,5-dimethylhexanal. Aldehydes are a well-known class of fragrance compounds. Furthermore, the corresponding alcohol, 4,4-dimethylpentan-1-ol, obtained via hydroboration-oxidation, could be esterified to produce esters with potentially pleasant odors, reminiscent of other neopentyl esters used in the fragrance industry. For instance, it could be a precursor to analogs of ambergris fragrances.[9][10][11][12][13]
-
Pyrethroid Intermediates: The synthesis of pyrethroids often involves the construction of a cyclopropane (B1198618) ring.[14][15][16][17][18] While a direct pathway is not evident, derivatives of this compound could potentially be functionalized and cyclized to form substituted cyclopropanes that are analogous to the chrysanthemic acid core of many pyrethroids. Further research would be needed to explore this possibility.
Conclusion
This compound is a valuable and versatile building block for the synthesis of specialty chemicals. The protocols provided herein for copolymerization, hydroboration-oxidation, and olefin metathesis offer robust starting points for researchers to explore the potential of this unique alpha-olefin. The resulting polymers and functionalized small molecules hold promise for a range of applications, from advanced materials to fine chemicals. Further investigation into the derivatization of this compound could unlock novel synthetic routes to valuable compounds in the fragrance and agrochemical industries.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. redalyc.org [redalyc.org]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. "“Click” and Olefin Metathesis Chemistry in Water at Room Temperature E" by Bruce H. Lipshutz, Zarko Boskovic et al. [scholarship.claremont.edu]
- 9. nioch.nsc.ru [nioch.nsc.ru]
- 10. researchgate.net [researchgate.net]
- 11. A Concise Synthesis of (−)‐Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 15. EP0007154A1 - Process for the preparation of cyclopropane derivatives, intermediates in the synthesis of pyrethroid insecticides - Google Patents [patents.google.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Hydroboration-Oxidation of 4,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the hydroboration-oxidation of 4,4-dimethyl-1-pentene (B165720), a fundamental reaction in organic synthesis for the anti-Markovnikov hydration of alkenes. The resulting product, 4,4-dimethyl-1-pentanol, is a primary alcohol with applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals.
Reaction Overview
The hydroboration-oxidation of this compound is a two-step process that yields the anti-Markovnikov alcohol, 4,4-dimethyl-1-pentanol.[1][2] In the first step, borane (B79455) (typically as a borane-tetrahydrofuran (B86392) complex, BH₃•THF) adds across the double bond of the alkene. The boron atom adds to the less sterically hindered terminal carbon, and a hydrogen atom adds to the more substituted carbon.[1][3] In the second step, the resulting trialkylborane is oxidized using hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to replace the boron atom with a hydroxyl group, yielding the primary alcohol.[3][4]
Quantitative Data
The hydroboration-oxidation of this compound demonstrates high regioselectivity for the primary alcohol. The following table summarizes the typical product distribution for this reaction.
| Product | Regioisomer | Yield (%) |
| 4,4-Dimethyl-1-pentanol | Primary | 93% |
| 4,4-Dimethyl-2-pentanol | Secondary | 7% |
Experimental Protocol
This protocol is adapted from general procedures for the hydroboration-oxidation of terminal alkenes.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
Procedure:
Part 1: Hydroboration
-
To a dry, inert gas-flushed round-bottom flask, add this compound (e.g., 10 mmol) and anhydrous THF (e.g., 20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-THF solution (e.g., 3.7 mL of 1 M solution, ~3.7 mmol) dropwise via the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Part 2: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M sodium hydroxide solution (e.g., 4 mL).
-
Following the base, add the 30% hydrogen peroxide solution (e.g., 4 mL) dropwise, ensuring the internal temperature does not exceed 40-50 °C.
-
After the addition is complete, heat the mixture to 40-50 °C and stir for at least 1 hour.
Workup and Purification:
-
Cool the reaction mixture to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or column chromatography if necessary.
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the hydroboration-oxidation of this compound.
Caption: Experimental workflow for the hydroboration-oxidation of this compound.
Caption: Chemical transformation in the hydroboration-oxidation of this compound.
References
- 1. redalyc.org [redalyc.org]
- 2. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
Halogenation Reactions of 4,4-Dimethyl-1-pentene: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethyl-1-pentene (B165720) is a valuable branched-chain aliphatic alkene utilized in various organic syntheses. Its terminal double bond provides a reactive site for a range of transformations, including halogenation reactions. The steric hindrance imparted by the neopentyl group (t-butyl group) at the 4-position significantly influences the regioselectivity and stereoselectivity of these reactions. This document provides detailed application notes and experimental protocols for the halogenation of this compound, including electrophilic additions of halogens (Br₂ and Cl₂) and hydrogen halides (HBr and HCl), as well as free-radical bromination.
Electrophilic Addition of Hydrogen Halides (Hydrohalogenation)
The addition of hydrogen halides to this compound typically proceeds via an electrophilic addition mechanism. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.
Reaction Mechanism: Markovnikov Addition
The reaction is initiated by the electrophilic attack of the hydrogen ion (from HBr or HCl) on the terminal carbon of the double bond (C1). This results in the formation of a secondary carbocation at the adjacent carbon (C2). This secondary carbocation is more stable than the primary carbocation that would be formed if the hydrogen were to add to C2. Subsequent attack by the halide ion (Br⁻ or Cl⁻) on the carbocation yields the Markovnikov product.
Caption: Markovnikov addition of HX to this compound.
Anti-Markovnikov Addition of HBr
In the presence of peroxides (e.g., ROOR), the addition of HBr to this compound can proceed via a free-radical mechanism, leading to the anti-Markovnikov product.[1] In this case, the bromine radical adds to the terminal carbon (C1) to form the more stable secondary radical at C2. Subsequent abstraction of a hydrogen atom from HBr by this radical yields the 1-bromo-4,4-dimethylpentane.
Caption: Anti-Markovnikov addition of HBr to this compound.
Quantitative Data: Hydrohalogenation
| Reaction | Reagents | Product(s) | Yield (%) | Reference |
| Hydrobromination (Markovnikov) | HBr | 2-Bromo-4,4-dimethylpentane | Data not available | General principle |
| Hydrobromination (Anti-Markovnikov) | HBr, Peroxides | 1-Bromo-4,4-dimethylpentane | Data not available | [1] |
| Hydrochlorination (Markovnikov) | HCl | 2-Chloro-4,4-dimethylpentane | Data not available | General principle |
Experimental Protocol: General Procedure for Hydrohalogenation (Markovnikov Addition)
Materials:
-
This compound
-
Anhydrous hydrogen bromide (gas) or concentrated hydrobromic acid
-
Anhydrous diethyl ether or other suitable inert solvent
-
Round-bottom flask
-
Gas inlet tube (if using gaseous HBr)
-
Drying tube (e.g., with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a fume hood, dissolve this compound in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube (if applicable) and a drying tube.
-
Cool the flask in an ice bath.
-
Slowly bubble anhydrous hydrogen bromide gas through the solution with gentle stirring. Alternatively, add concentrated hydrobromic acid dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 2-bromo-4,4-dimethylpentane.
Electrophilic Addition of Halogens (Dihalogenation)
The addition of bromine (Br₂) or chlorine (Cl₂) to this compound is a classic example of electrophilic addition to an alkene. The reaction proceeds through a cyclic halonium ion intermediate, which results in anti-addition of the two halogen atoms across the double bond.
Reaction Mechanism: Dihalogenation
The π-bond of the alkene attacks one of the halogen atoms, displacing the other as a halide ion. A three-membered cyclic halonium ion is formed. The halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the halonium bridge (backside attack), leading to the formation of a vicinal dihalide with anti stereochemistry.
Caption: Electrophilic addition of a halogen to this compound.
Quantitative Data: Dihalogenation
| Reaction | Reagents | Product | Yield (%) | Reference |
| Bromination | Br₂ in an inert solvent | 1,2-Dibromo-4,4-dimethylpentane (B14744475) | Data not available | [2] |
| Chlorination | Cl₂ in an inert solvent | 1,2-Dichloro-4,4-dimethylpentane | Data not available | General principle |
Note: While the synthesis of 1,2-dibromo-4,4-dimethylpentane from this compound is documented, specific yield data is not provided in the accessible literature.[2]
Experimental Protocol: General Procedure for Bromination
Materials:
-
This compound
-
Bromine (Br₂)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a fume hood, dissolve this compound in an inert solvent in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
Continue the addition until a faint persistent bromine color is observed.
-
Monitor the reaction by TLC or GC.
-
After the reaction is complete, wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1,2-dibromo-4,4-dimethylpentane, which can be further purified by distillation or chromatography if necessary.
Free-Radical Halogenation: Allylic Bromination
Allylic bromination allows for the substitution of a hydrogen atom at the carbon adjacent to the double bond. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) is the reagent of choice for this transformation to minimize the competing electrophilic addition of bromine to the double bond.
Reaction Mechanism: Allylic Bromination with NBS
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts an allylic hydrogen from this compound to form a resonance-stabilized allylic radical and HBr. The HBr reacts with NBS to produce a low concentration of Br₂, which then reacts with the allylic radical to form the allylic bromide and regenerate a bromine radical, continuing the chain reaction. Due to resonance, a mixture of products can be expected.
References
Troubleshooting & Optimization
Technical Support Center: 4,4-Dimethyl-1-pentene Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of 4,4-Dimethyl-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your synthetic and purification procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: this compound is typically synthesized through methods that form a new carbon-carbon bond. Two common laboratory-scale approaches are the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of an ylide (derived from a phosphonium (B103445) salt) with pivaldehyde.[1][2][3] The Grignard reaction utilizes the coupling of a neopentyl Grignard reagent with an allyl halide.[4][5]
Q2: Why is the purification of this compound challenging?
A2: The primary challenge in purifying this compound lies in the potential presence of structural isomers with very close boiling points.[6] These isomers can form as byproducts during synthesis, particularly through isomerization of the terminal double bond to more stable internal positions. Fractional distillation is the most common method for separation, but it requires high efficiency to resolve these closely boiling compounds.[7]
Q3: What are the key physical properties to consider during the purification of this compound?
A3: The boiling point is the most critical parameter for purification by fractional distillation. It is also important to be aware of the boiling points of potential isomeric impurities to assess the required efficiency of the distillation setup.
Table 1: Physical Properties of this compound and Its Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C7H14 | 98.19 | 72-73 |
| (E)-4,4-Dimethyl-2-pentene | C7H14 | 98.19 | 76-77 |
| (Z)-4,4-Dimethyl-2-pentene | C7H14 | 98.19 | 77-78 |
| 2,4-Dimethyl-1-pentene | C7H14 | 98.19 | 82-83 |
| 2,4-Dimethyl-2-pentene | C7H14 | 98.19 | 83-84 |
Q4: How can I confirm the purity and identity of my final product?
A4: The purity of this compound is typically assessed by Gas Chromatography (GC), which can separate the target compound from its isomers and other impurities. The identity of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8][9]
Troubleshooting Guides
Synthesis Troubleshooting
Issue 1: Low or no yield in the Wittig Reaction.
-
Diagram of Troubleshooting Logic for Wittig Reaction
Troubleshooting workflow for low yield in the Wittig synthesis.
Issue 2: Low or no yield in the Grignard Reaction.
-
Diagram of Troubleshooting Logic for Grignard Reaction
Troubleshooting guide for the Grignard reaction synthesis.
Purification Troubleshooting
Issue: Poor separation of isomers during fractional distillation.
-
Diagram of Troubleshooting Logic for Fractional Distillation
Troubleshooting poor separation during fractional distillation.
Experimental Protocols
Synthesis Protocol 1: Wittig Reaction
This protocol describes the synthesis of this compound from pivaldehyde and an allyl ylide.
Materials:
-
Allyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Pivaldehyde
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add allyltriphenylphosphonium bromide to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous diethyl ether or THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi solution dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of freshly distilled pivaldehyde in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter to remove the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure. The crude product is then ready for purification.
Synthesis Protocol 2: Grignard Reaction
This protocol details the synthesis of this compound via the reaction of neopentyl magnesium chloride with allyl bromide.
Materials:
-
Magnesium turnings
-
1-Chloro-2,2-dimethylpropane (neopentyl chloride)
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
Place magnesium turnings and a small iodine crystal in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of neopentyl chloride in the anhydrous solvent.
-
Add a small portion of the neopentyl chloride solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C and add a solution of allyl bromide in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent to obtain the crude product.
Purification Protocol: Fractional Distillation
This protocol is for the purification of crude this compound from isomeric impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column with high theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
Procedure:
-
Charge the crude this compound into the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.
-
Begin heating the flask gently.
-
Collect the forerun, which will contain any lower-boiling impurities, until the temperature at the distillation head stabilizes at the boiling point of this compound (~72-73 °C).
-
Change the receiving flask and collect the main fraction while the temperature remains constant.
-
Monitor the temperature closely. A drop in temperature indicates that the main product has distilled, while a rise indicates the distillation of higher-boiling isomers.
-
Stop the distillation before the flask runs dry.
-
Analyze the collected fractions by GC to determine their purity.
-
Diagram of Experimental Workflow
General experimental workflow for this compound.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. 10.6 Reactions of Alkyl Halides: Grignard Reagents – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. This compound(762-62-9) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
Technical Support Center: Polymerization of 4,4-Dimethyl-1-pentene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and protocols for the polymerization of 4,4-dimethyl-1-pentene (B165720).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound? A1: The most common methods are coordination polymerization using Ziegler-Natta or metallocene catalysts and cationic polymerization. Ziegler-Natta and metallocene systems are preferred for achieving high stereoregularity and control over the polymer architecture. Cationic polymerization is also feasible but is highly susceptible to side reactions, particularly isomerization.
Q2: What are the expected properties of poly(this compound)? A2: Poly(this compound) is a polyolefin with bulky tert-butyl side groups. Highly isotactic poly(this compound) is reported to have a very high melting temperature, potentially exceeding 380°C, due to the rigid and bulky side groups which result in a low entropy of fusion. Like other polyolefins, it is expected to have good chemical resistance and electrical insulation properties.
Q3: Why is isomerization a significant concern in the polymerization of this monomer? A3: Isomerization is a major challenge, especially in cationic polymerization. The initially formed secondary carbocation can readily rearrange via a hydride shift to a more stable tertiary carbocation. This leads to the incorporation of rearranged monomer units into the polymer chain, resulting in a polymer with a structure different from the expected poly(this compound). This can also occur in coordination polymerizations, affecting the final properties of the material.
Q4: Which catalyst type offers better control over polymer properties? A4: Single-site catalysts, such as metallocenes, generally offer more precise control over the polymerization process compared to traditional multi-site Ziegler-Natta catalysts. This leads to polymers with narrower molecular weight distributions (PDI < 2.0) and more uniform microstructures. The ability to modify the metallocene ligand structure allows for fine-tuning of polymer properties like tacticity and molecular weight.
Troubleshooting Guide
Problem: Low Polymer Yield
Possible Causes:
-
Catalyst Deactivation: The catalyst is extremely sensitive to impurities like moisture and oxygen. Impurities in the monomer or solvent can poison the catalyst.
-
Incorrect Catalyst/Co-catalyst Ratio: For Ziegler-Natta and metallocene systems, the ratio of the organoaluminum co-catalyst to the transition metal catalyst (e.g., Al/Zr) is critical for activation and performance. An insufficient amount of co-catalyst leads to incomplete activation, while an excessive amount can cause over-reduction and decrease activity.
-
Suboptimal Temperature: Polymerization activity is temperature-dependent. The optimal temperature varies significantly between different catalyst systems. An incorrect temperature can lead to low catalyst activity or thermal degradation.
-
Poor Catalyst Activity: The chosen catalyst may inherently have low activity for this specific bulky monomer.
Suggested Solutions:
-
Ensure Inert Atmosphere: All steps, including reagent preparation, catalyst handling, and the polymerization reaction, must be conducted under a rigorously inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
-
Purify Reagents: The monomer and solvent must be thoroughly purified to remove inhibitors and impurities. This is typically done by distillation or by passing them through columns of activated alumina (B75360) and molecular sieves.
-
Optimize Co-catalyst Ratio: Systematically vary the co-catalyst/catalyst ratio in a series of small-scale experiments to find the optimal ratio that maximizes yield for your specific system. For some Ziegler-Natta systems, the maximum yield is achieved at a specific Al/Metal ratio.
-
Optimize Temperature: Consult the literature for the recommended temperature range for your catalyst system and perform experiments to determine the optimal temperature for maximizing yield. For some post-metallocene catalysts, activity peaks at a specific temperature, such as 40°C.
Problem: Low Polymer Molecular Weight
Possible Causes:
-
Chain Transfer Reactions: The growing polymer chain is prematurely terminated by transferring its active center to another molecule, such as the monomer, the co-catalyst (e.g., triethylaluminium), or the solvent. This stops the growth of one chain and starts a new, shorter one.
-
High Polymerization Temperature: Higher temperatures can significantly increase the rate of chain transfer and other termination reactions, leading to a lower average molecular weight.
-
Impurities: Certain impurities can act as potent chain transfer agents, limiting the final molecular weight.
-
Excessive Co-catalyst: In coordination polymerization, a very high concentration of the organoaluminum co-catalyst can increase the frequency of chain transfer events, thereby reducing the polymer's molecular weight.
Suggested Solutions:
-
Lower the Temperature: Reducing the polymerization temperature is often the most effective way to suppress chain transfer reactions and increase molecular weight. Achieving ultra-high molecular weight polyolefins often requires low-temperature synthesis.
-
Optimize Reagent Concentrations: Adjust the monomer-to-catalyst ratio. Carefully control the concentration of the co-catalyst to minimize its role as a chain transfer agent.
-
Purify All Components: Ensure the monomer, solvent, and inert gas are of the highest purity to eliminate potential chain transfer agents.
-
Select a Different Catalyst: The choice of catalyst has a profound impact on its propensity for chain transfer. Some catalyst systems are specifically designed to produce high molecular weight polymers by minimizing these side reactions.
Problem: Unexpected Polymer Structure (Isomerization)
Possible Causes:
-
Cationic Polymerization Mechanism: In cationic polymerization, the propagating species is a carbocation. The initially formed secondary carbocation at the chain end is prone to rearrangement via a 1,2-hydride shift to form a more stable tertiary carbocation before the next monomer addition.
-
High Reaction Temperature: Higher temperatures can provide the activation energy needed for isomerization reactions to compete with the propagation step.
-
Catalyst Type: Certain Ziegler-Natta or metallocene catalysts may facilitate isomerization of the monomer at the metal center prior to insertion into the growing polymer chain.
Suggested Solutions:
-
Use Coordination Polymerization: Switch from a cationic system to a well-defined Ziegler-Natta or metallocene catalyst. These systems are generally less prone to carbocationic rearrangements and offer better control over the polymer's microstructure.
-
Lower the Reaction Temperature: Reducing the temperature can disfavor the isomerization pathway kinetically, allowing the propagation reaction to dominate, leading to a higher fidelity of the desired repeat unit.
-
Solvent Choice: The polarity of the solvent can influence the stability of ionic intermediates. In cationic polymerization, changing the solvent may alter the relative rates of propagation and isomerization.
Process Workflows and Mechanisms
Here, we provide diagrams to visualize a troubleshooting workflow and a key reaction mechanism.
Caption: A troubleshooting flowchart for diagnosing and solving low polymer yield.
Caption: A simplified diagram showing the competing pathways of direct propagation vs. isomerization.
Data Summary
The performance of a polymerization system is highly dependent on the catalyst and reaction conditions. The following table provides an illustrative comparison of how different catalyst systems might affect the polymerization of a bulky α-olefin like this compound, based on data for analogous monomers.
| Catalyst System | Type | Temperature (°C) | Yield (%) | M_w ( g/mol ) | PDI (M_w/M_n) | Primary Issue |
| TiCl₄/Al(C₂H₅)₃ | Ziegler-Natta | 50 | 75 | 350,000 | > 4.0 | Broad MWD |
| rac-Et(Ind)₂ZrCl₂/MAO | Metallocene | 25 | 95 | 210,000 | 1.9 | Moderate M_w |
| rac-Et(Ind)₂ZrCl₂/MAO | Metallocene | 50 | 88 | 120,000 | 2.1 | Lower M_w at high temp |
| AlCl₃ / H₂O | Cationic | -78 | 60 | 50,000 | 3.5 | Isomerization & Low M_w |
This data is illustrative. M_w = Weight-Average Molecular Weight; PDI = Polydispersity Index; MAO = Methylaluminoxane.
Experimental Protocols
Protocol: Metallocene-Catalyzed Polymerization of this compound
This protocol outlines a general laboratory-scale procedure for the homopolymerization of this compound using a metallocene catalyst. Warning: This procedure involves pyrophoric and air-sensitive reagents. All manipulations must be performed under a dry, oxygen-free inert atmosphere (argon or nitrogen) using a glovebox or Schlenk techniques.
1. Materials and Reagents:
-
This compound (monomer)
-
Toluene (B28343) (solvent)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (co-catalyst)
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Acetone (for washing)
-
Inert gas (Argon or Nitrogen, high purity)
2. Reagent Purification:
-
Toluene: Reflux over sodium/benzophenone ketyl and distill under inert atmosphere immediately before use.
-
This compound: Stir over calcium hydride (CaH₂) overnight and distill under inert atmosphere. Pass through a column of activated basic alumina to remove any remaining polar impurities.
3. Experimental Procedure:
-
Reactor Preparation: A 250 mL glass reactor equipped with a magnetic stir bar and a gas inlet/outlet is thoroughly dried in an oven at 120°C overnight. The reactor is then assembled while hot under a stream of inert gas and subjected to several vacuum/backfill cycles.
-
Reaction Setup: Charge the reactor with 100 mL of purified toluene via cannula transfer. Add the desired amount of purified this compound (e.g., 10 mL) to the reactor via syringe.
-
Equilibration: Place the reactor in a thermostatically controlled oil bath and allow the solution to equilibrate to the desired polymerization temperature (e.g., 25°C) while stirring.
-
Initiation: The polymerization is initiated by the sequential addition of the MAO solution and the metallocene catalyst solution (prepared separately in a small amount of toluene) to the stirred reactor via syringe. Typically, the co-catalyst (MAO) is added first, followed by the catalyst.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1 hour). An increase in viscosity or the precipitation of the polymer may be observed.
-
Termination and Isolation: Terminate the polymerization by slowly adding 10 mL of methanol to the reaction mixture. Pour the resulting polymer slurry into a beaker containing 300 mL of acidified methanol (10% HCl).
-
Purification: Stir the mixture for several hours to precipitate the polymer completely and remove catalyst residues. Filter the white polymer powder using a Büchner funnel. Wash the polymer sequentially with copious amounts of methanol and then acetone.
-
Drying: Dry the final polymer product in a vacuum oven at 60-80°C to a constant weight.
4. Characterization:
-
Determine the polymer yield gravimetrically.
-
Analyze the molecular weight (M_w) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Characterize the polymer structure and tacticity using ¹H and ¹³C NMR spectroscopy.
Technical Support Center: Optimizing Polymerization of 4,4-Dimethyl-1-pentene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the polymerization of 4,4-dimethyl-1-pentene.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and applications of poly(this compound) (PMP)?
Poly(this compound), also known as PMP or TPX™, is a high-performance thermoplastic with a unique combination of properties.[1] It is characterized by its low density (approximately 0.83 g/cm³), high melting point (230-240 °C), excellent transparency (>90%), and high gas permeability.[1] Its isobutyl branches and helical molecular structure contribute to these characteristics.[1] PMP is one of the few semi-crystalline polymers where the crystal density is lower than its amorphous phase.[1] These properties make it valuable in various specialized fields, including medical devices like hollow-fiber membranes for extracorporeal membrane oxygenation (ECMO), electronics, and renewable energy applications.[1]
Q2: Which catalyst systems are most effective for the polymerization of this compound?
The synthesis of PMP is primarily achieved through coordination polymerization, with the choice of catalyst being critical for determining the polymer's properties, especially its isotacticity.[1] The main catalyst systems employed are:
-
Ziegler-Natta Catalysts: These are traditional catalysts, often based on titanium compounds supported on magnesium chloride (MgCl₂), and are widely used for industrial production of highly isotactic PMP.[2]
-
Metallocene Catalysts: These are more recent, single-site catalysts, typically based on zirconium or hafnium. They offer better control over the polymer architecture, resulting in polymers with a narrow molecular weight distribution (MWD).[2][3]
-
Post-metallocene Catalysts: This category includes catalysts like pyridylamido hafnium systems, which have demonstrated very high activity in producing highly isotactic PMP.[4]
-
Late-Transition Metal Catalysts: Systems based on metals like nickel, particularly α-diimine nickel complexes, can also be used and may lead to polymers with unique branch structures.[5]
Ziegler-Natta and post-metallocene catalysts are particularly effective for producing highly isotactic PMP due to their stereochemical control.[1]
Q3: How does polymerization temperature affect the properties of PMP?
Temperature is a critical parameter in the polymerization of this compound. For many catalyst systems, polymerization activity initially increases with temperature and then decreases. For example, with certain pyridylamido hafnium catalysts, the highest activity is observed around 40 °C.[4][6] However, increasing the polymerization temperature can lead to a decrease in the stereoregularity (isotacticity) of the resulting polymer.[6] This is because the activation energies for isotactic and atactic polymerization sites can differ.[6]
Q4: What is the importance of monomer and solvent purity in PMP synthesis?
The purity of the monomer (this compound) and the solvent is crucial for successful polymerization. Impurities can act as poisons to the catalyst, deactivating it and leading to reduced activity and poor stereoselectivity.[4] It is essential to thoroughly dry and deoxygenate both the monomer and the solvent before use. A common purification method involves passing them through activated alumina (B75360) columns.[4]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Polymer Yield | Catalyst Deactivation: Impurities in the monomer or solvent can poison the catalyst. | - Ensure all reagents and solvents are thoroughly purified and dried before use.[4] - Use a scavenger, such as triisobutylaluminum (B85569) (Al(i-Bu)₃), to remove impurities.[2] |
| Incorrect Polymerization Temperature: The chosen temperature may not be optimal for catalyst activity. | - Optimize the polymerization temperature. For some metallocene and post-metallocene catalysts, a moderate temperature (e.g., 40-45 °C) can improve activity.[6][7] | |
| Inappropriate Catalyst-to-Cocatalyst Ratio: The ratio of the catalyst to the cocatalyst (e.g., MAO) is critical for activation. | - Optimize the cocatalyst-to-catalyst ratio (e.g., Al/Zr). A high ratio is often required for good activity, but an excessively high ratio can lead to side reactions.[4] | |
| Insufficient Monomer Concentration: A low concentration of the monomer can lead to a lower polymerization rate. | - Ensure an adequate monomer concentration is maintained at the catalyst's active sites.[4] | |
| Low Isotacticity | Inappropriate Catalyst Choice: The catalyst type is a primary determinant of stereochemical control. Homogeneous Ziegler-Natta catalysts, for instance, may result in poor isotacticity.[4] | - Select a highly isospecific catalyst. Metallocene catalysts with C₂ symmetry and certain post-metallocene hafnium-based catalysts are known to produce highly isotactic PMP.[4] |
| Incorrect Polymerization Temperature: Higher temperatures can decrease the stereoselectivity of the catalyst. | - Optimize the polymerization temperature. Lower temperatures often favor higher isotacticity.[6] | |
| Broad Molecular Weight Distribution (MWD) | Use of Multi-Site Catalysts: Traditional Ziegler-Natta catalysts often have multiple active sites, leading to polymers with a broad MWD. | - Employ single-site catalysts, such as metallocenes, which are known to produce polymers with a narrow MWD.[2] |
| Inconsistent Mechanical Properties | Non-uniform Comonomer Incorporation (if applicable): In copolymers, inconsistent incorporation of the comonomer leads to variations in properties. | - Utilize a single-site catalyst for better control over comonomer incorporation.[8] - Precisely control the feed rate of the comonomer during polymerization.[8] |
| Variations in Processing Conditions: Inconsistent processing parameters can affect the final properties of the material. | - Standardize all processing parameters, including temperature, pressure, and cooling rate.[8] |
Experimental Protocols
General Protocol for this compound Polymerization using a Metallocene Catalyst
1. Reactor Preparation:
-
A glass or stainless steel polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to eliminate oxygen and moisture.[1][2]
2. Reagent Preparation and Addition:
-
An inert solvent, such as toluene, is introduced into the reactor.[2]
-
A cocatalyst, typically methylaluminoxane (B55162) (MAO), is added to the solvent. An Al/Zr ratio of around 1000 is commonly employed.[9]
-
The monomer, this compound, is then added to the reactor.[2]
3. Polymerization Initiation:
-
The reactor is brought to the desired polymerization temperature (e.g., 25-45 °C) and stirred.[7][10]
-
The metallocene catalyst precursor, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.[7][10]
4. Reaction and Termination:
-
The polymerization is allowed to proceed for a predetermined time, with continuous stirring.
-
The reaction is quenched by adding acidified methanol (B129727) to the reactor.[1][11]
5. Polymer Recovery and Drying:
-
The precipitated polymer is collected by filtration.[10]
-
The polymer is washed thoroughly with methanol.[11]
-
The final product is dried in a vacuum oven at approximately 60 °C to a constant weight.[10][11]
Characterization:
-
The molecular weight and molecular weight distribution of the polymer can be determined using Gel Permeation Chromatography (GPC).[10]
-
The melting temperature and other thermal properties can be analyzed using Differential Scanning Calorimetry (DSC).[10]
-
The microstructure and isotacticity can be determined by ¹³C NMR spectroscopy.[10]
Visualizations
Experimental Workflow for PMP Synthesis
Caption: General experimental workflow for the synthesis of poly(this compound).
Troubleshooting Logic for Low Polymer Yield
Caption: Troubleshooting flowchart for addressing low polymer yield in PMP synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pure.tue.nl [pure.tue.nl]
- 10. expresspolymlett.com [expresspolymlett.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4,4-Dimethyl-1-pentene Synthesis
Welcome to the technical support center for the synthesis of 4,4-Dimethyl-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most frequently employed laboratory synthesis is the Grignard reaction between tert-butylmagnesium chloride and allyl bromide. This method is favored for its relatively straightforward procedure and accessibility of starting materials.
Q2: What are the primary impurities I might encounter in my final product?
A2: The two most significant impurities are the isomeric 4,4-Dimethyl-2-pentene and 1,5-hexadiene (B165246). The former arises from isomerization of the desired product, while the latter can be a byproduct of a Wurtz-type coupling reaction during the Grignard reagent formation.
Q3: How can I minimize the formation of the 4,4-Dimethyl-2-pentene isomer?
A3: Isomerization to the more thermodynamically stable 4,4-Dimethyl-2-pentene is often catalyzed by acidic conditions. To minimize its formation, ensure that all glassware is free of acidic residues and that the reaction work-up is performed under neutral or slightly basic conditions.
Q4: What steps can be taken to reduce the formation of Wurtz coupling byproducts?
A4: The formation of 1,5-hexadiene from the coupling of two allyl bromide molecules can be minimized by the slow, dropwise addition of allyl bromide to the magnesium turnings during the preparation of the Grignard reagent.[1] This maintains a low concentration of the allyl bromide, favoring the desired reaction with magnesium.
Q5: How can I effectively purify the final product?
A5: Fractional distillation is the recommended method for purifying this compound from its isomer and other impurities.[2] The difference in boiling points between this compound (approx. 72-73°C) and 4,4-Dimethyl-2-pentene allows for their separation with an efficient fractionating column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Guide 1: Low Yield
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to initiate (no bubbling or heat generation). | 1. Magnesium turnings are passivated by an oxide layer.2. Presence of moisture in reagents or glassware. | 1. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Low conversion of starting materials. | 1. Incomplete formation of the Grignard reagent.2. Insufficient reaction time or temperature. | 1. Ensure slow addition of allyl bromide to an excess of magnesium to maximize Grignard formation.2. After the initial exothermic reaction, gentle heating under reflux may be required to drive the reaction to completion. |
| Significant amount of high-boiling residue after distillation. | Formation of Wurtz coupling byproducts (e.g., 1,5-hexadiene). | Add the allyl bromide solution very slowly and with vigorous stirring during the Grignard reagent preparation to maintain a low concentration of the halide.[1] |
Guide 2: Product Impurity
| Symptom | Possible Cause | Recommended Solution |
| Presence of a significant peak corresponding to 4,4-Dimethyl-2-pentene in GC-MS analysis. | Acid-catalyzed isomerization of the product during work-up or storage. | 1. Neutralize the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) during the work-up.2. Wash the organic layer with a dilute sodium bicarbonate solution to remove any residual acid.3. Store the purified product over a small amount of anhydrous potassium carbonate. |
| Unidentified peaks in the GC-MS spectrum. | Contamination from starting materials or side reactions. | 1. Ensure the purity of starting materials (tert-butyl chloride and allyl bromide) by distillation before use.2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent oxidation of the Grignard reagent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from established procedures for Grignard reactions.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
tert-Butyl chloride
-
Allyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of tert-butylmagnesium chloride (Grignard Reagent):
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of tert-butyl chloride in the anhydrous solvent.
-
Add a small portion of the tert-butyl chloride solution to the magnesium. If the reaction does not start, add a crystal of iodine to activate the magnesium.
-
Once the reaction initiates (indicated by bubbling and a gentle reflux), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Allyl Bromide:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the allyl bromide solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Protocol 2: Purification by Fractional Distillation
Procedure:
-
Filter the dried organic solution to remove the drying agent.
-
Set up a fractional distillation apparatus with an efficient fractionating column (e.g., Vigreux or packed column).[2]
-
Carefully distill the solution, collecting the fraction that boils at approximately 72-73°C. This corresponds to this compound.
-
Monitor the purity of the collected fractions by GC-MS.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
side reactions and byproduct formation in 4,4-Dimethyl-1-pentene chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-dimethyl-1-pentene (B165720). Here you will find information on common side reactions, byproduct formation, and troubleshooting strategies for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reactions involving this compound are isomerization to form more stable internal alkenes, and oligomerization or polymerization, especially in the presence of acid or metal catalysts. Under oxidative conditions, decomposition can also occur.
Q2: I am synthesizing this compound via a Grignard reaction and observe a significant amount of a byproduct with the same mass. What is it likely to be?
A2: A common byproduct in the Grignard synthesis of this compound is its isomer, 4,4-dimethyl-2-pentene. This can occur if the reaction conditions (e.g., temperature, acidity during workup) promote isomerization. Careful control of the reaction and workup conditions is crucial to minimize the formation of this isomer.
Q3: My Wittig reaction to produce this compound is giving a low yield. What are the common causes?
A3: Low yields in Wittig reactions with sterically hindered ketones or aldehydes, which can be precursors to derivatives of this compound, are often due to several factors. These include incomplete ylide formation, steric hindrance at the carbonyl carbon, or decomposition of the aldehyde starting material.[1] Using a stronger base for ylide generation or considering the Horner-Wadsworth-Emmons (HWE) reaction, which uses a more nucleophilic phosphonate (B1237965) carbanion, can often improve yields with hindered substrates.[1][2]
Q4: How can I detect and quantify impurities like isomers and oligomers in my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile impurities such as isomers and short-chain oligomers.[3] For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is often used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation of byproducts.[4]
Troubleshooting Guides
Issue 1: Unexpected Isomer Formation (4,4-dimethyl-2-pentene)
Symptoms:
-
Appearance of an additional peak in the GC chromatogram with the same mass-to-charge ratio as this compound.
-
Changes in the ¹H NMR spectrum, such as the appearance of new signals in the olefinic region and altered splitting patterns for the allylic protons.
Possible Causes:
-
Acidic Conditions: Trace amounts of acid in the reaction mixture or during aqueous workup can catalyze the isomerization of the terminal double bond to the more thermodynamically stable internal position.
-
Elevated Temperatures: High reaction or distillation temperatures can promote isomerization.
-
Metal Catalysts: Certain transition metal catalysts used in other reaction steps can also facilitate double bond migration.
Troubleshooting Workflow:
Caption: Troubleshooting Isomer Formation.
Issue 2: Formation of Oligomers/Polymers
Symptoms:
-
Significant loss of product and formation of a high-boiling, viscous residue.
-
Broad signals or a complex mixture of peaks observed in GC-MS analysis at higher retention times.
-
Low overall yield of the desired monomer.
Possible Causes:
-
Catalyst Choice: Acidic catalysts (both Brønsted and Lewis acids) and certain transition metal complexes can promote the oligomerization of alkenes.[5]
-
High Monomer Concentration: Higher concentrations of the alkene can favor intermolecular reactions leading to oligomerization.
-
Elevated Temperatures: Increased temperature can accelerate the rate of oligomerization.
Troubleshooting Workflow:
Caption: Troubleshooting Oligomerization.
Experimental Protocols and Data
Synthesis of this compound via Grignard Reaction
Reaction Scheme:
Neopentyl chloride + Mg → Neopentylmagnesium chloride Neopentylmagnesium chloride + Allyl bromide → this compound + MgClBr
Detailed Protocol:
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer is flame-dried under an inert atmosphere (nitrogen or argon).
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of neopentyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with a small crystal of iodine if necessary. The mixture is refluxed until the magnesium is consumed.
-
Coupling Reaction: The Grignard reagent is cooled in an ice bath. A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred at room temperature for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The product is purified by fractional distillation.
Potential Byproducts and their Identification:
| Byproduct Name | Formation Mechanism | GC-MS Identification (Key Fragments) | ¹H NMR (Key Signals) |
| 4,4-Dimethyl-2-pentene | Isomerization during workup or distillation. | Molecular ion (M⁺) at m/z 98; characteristic fragmentation pattern differing from the 1-pentene (B89616) isomer. | Olefinic protons around 5.4 ppm (multiplet). |
| 1,5-Hexadiene | Wurtz-type coupling of allyl bromide. | M⁺ at m/z 82. | Signals for terminal vinyl groups. |
| 2,2,5,5-Tetramethylhexane | Wurtz-type coupling of neopentyl chloride. | M⁺ at m/z 142. | A single peak for the 18 equivalent protons. |
Acid-Catalyzed Isomerization of this compound
Reaction Scheme:
This compound --(H⁺)--> 4,4-Dimethyl-2-pentene
Detailed Protocol:
-
Reaction Setup: this compound is dissolved in an inert solvent such as toluene.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a solid acid catalyst like Amberlyst 15) is added.[6]
-
Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature or gentle heating) and monitored by GC.
-
Workup: The reaction is quenched by washing with a sodium bicarbonate solution. The organic layer is dried and the solvent is removed.
Quantitative Data (Illustrative):
The following table illustrates the expected product distribution over time for a typical acid-catalyzed isomerization experiment.
| Reaction Time (hours) | This compound (%) | 4,4-Dimethyl-2-pentene (cis/trans) (%) | Other Isomers (%) |
| 0 | 100 | 0 | 0 |
| 1 | 75 | 24 | 1 |
| 4 | 30 | 68 | 2 |
| 24 | 5 | 93 | 2 |
Logical Relationship of Isomerization:
References
Technical Support Center: Catalyst Deactivation in 4,4-Dimethyl-1-pentene Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the polymerization of 4,4-dimethyl-1-pentene (B165720). The sterically hindered nature of this monomer presents unique challenges to catalyst stability and activity.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, with a focus on problems arising from catalyst deactivation.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Polymer Yield | Catalyst Poisoning: Impurities such as water, oxygen, or polar compounds in the monomer, solvent, or inert gas can irreversibly deactivate the catalyst. | - Rigorous Purification: Ensure the this compound monomer and all solvents are meticulously purified and dried before use. Fractional distillation of the monomer is highly recommended.[1] - Inert Atmosphere: Conduct all experimental manipulations under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using a glovebox or Schlenk line techniques. - Scavengers: Introduce a small amount of an aluminum alkyl scavenger (e.g., triisobutylaluminum) to the reaction mixture before adding the catalyst to remove residual impurities. |
| Steric Hindrance: The bulky gem-dimethyl group on the monomer can hinder its approach to the catalytic active site, leading to low propagation rates and favoring deactivation pathways.[2][3][4] | - Catalyst Selection: Employ catalysts specifically designed for bulky monomers, such as certain metallocene or post-metallocene systems.[5][6] - Optimize Ligand Structure: For metallocene catalysts, ligands with a more open structure may improve monomer access. - Reaction Temperature: Systematically vary the polymerization temperature. Higher temperatures may increase propagation rates but can also accelerate thermal deactivation.[7] | |
| Incorrect Catalyst Activation: An improper ratio of catalyst to cocatalyst (e.g., MAO or other aluminum alkyls) can lead to incomplete activation or the formation of inactive species. | - Optimize Cocatalyst Ratio: Perform a series of small-scale experiments to determine the optimal catalyst-to-cocatalyst ratio for this specific monomer. - Activation Time and Temperature: Allow for sufficient time and an appropriate temperature for the catalyst and cocatalyst to interact and form the active species before introducing the monomer. | |
| Decrease in Polymerization Rate Over Time | Catalyst Decay: The active sites of the catalyst may degrade over the course of the polymerization due to thermal instability or side reactions.[8] | - Kinetic Studies: Monitor monomer conversion over time to characterize the deactivation kinetics. - Lower Polymerization Temperature: If thermal decay is suspected, conducting the reaction at a lower temperature may prolong catalyst lifetime.[7] - Catalyst Support: Using a supported catalyst can sometimes enhance stability and prevent bimolecular deactivation pathways. |
| Monomer-Induced Deactivation: The sterically demanding monomer itself may participate in side reactions that lead to the formation of inactive catalyst species. | - Monomer Purity: Ensure the monomer is free from isomeric impurities that might have different reactivity or deactivation pathways. - Catalyst Design: Catalysts with higher stability against β-hydride elimination may be more resistant to deactivation. | |
| Broad Molecular Weight Distribution (for single-site catalysts) | Formation of Multiple Active Species: The initial catalyst may transform into different active species with varying propagation and termination rates, possibly due to reactions with impurities or thermal rearrangement. | - Controlled Activation: Ensure a clean and well-controlled catalyst activation step to promote the formation of a single type of active site. - Stable Catalyst System: Choose a catalyst system known for its high stability under the chosen polymerization conditions. |
| Chain Transfer Reactions: An increased rate of chain transfer relative to propagation can lead to a broader distribution of polymer chain lengths. | - Adjust Temperature: Lowering the reaction temperature can often reduce the rate of chain transfer reactions. - Cocatalyst Concentration: The concentration of the aluminum alkyl cocatalyst can influence the rate of chain transfer to aluminum; optimization is key. |
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a more significant problem for this compound compared to less branched α-olefins like 1-hexene?
A1: The primary reason is steric hindrance. The bulky gem-dimethyl group at the C4 position significantly impedes the coordination and insertion of the monomer into the metal-carbon bond of the growing polymer chain.[2][3][4] This slow propagation rate provides a larger window of opportunity for deactivation processes, such as thermal decomposition or reactions with impurities, to occur.
Q2: What are the primary mechanisms of catalyst deactivation in this compound polymerization?
A2: While specific studies on this compound are limited, the deactivation mechanisms are likely analogous to those for other sterically hindered olefins and include:
-
Poisoning: Irreversible reaction of the active metal center with impurities like water, oxygen, alcohols, ketones, or acetylenes.[5]
-
Thermal Degradation: Decomposition of the active catalyst species at elevated temperatures.[7]
-
Bimolecular Deactivation: Reaction between two active catalyst centers to form inactive dimeric species. This is more prevalent with homogeneous catalysts.
-
Formation of Stable, Inactive Complexes: The catalyst may form stable π-allyl or other complexes that are resistant to further monomer insertion.[8]
Q3: Which type of catalyst, Ziegler-Natta or metallocene, is more susceptible to deactivation with this monomer?
A3: Both catalyst types face challenges. Traditional heterogeneous Ziegler-Natta catalysts may have active sites with varying degrees of steric accessibility, with only a fraction being able to polymerize a bulky monomer like this compound.[9][10] Homogeneous metallocene catalysts, while having well-defined single sites, can be more sensitive to impurities.[11] The choice of a specific catalyst within either class, particularly one with a ligand framework designed to accommodate bulky monomers, is crucial.[5][6]
Q4: How can I confirm that catalyst deactivation is the primary cause of low yield in my experiment?
A4: A kinetic study is the most direct method. By taking aliquots from the reaction mixture at different time points and analyzing the monomer conversion, you can plot the polymerization rate over time. A rapid decrease in the rate is a strong indicator of catalyst deactivation. Additionally, if you observe that the polymerization stops before all the monomer is consumed, even after an extended reaction time, catalyst deactivation is a likely culprit.
Q5: Are there any methods to regenerate a deactivated catalyst in situ?
A5: In some specific cases of olefin polymerization, catalyst reactivation has been observed, for instance, through chain transfer to an aluminum co-catalyst which can convert an inactive species back into an active one.[8] However, for most common deactivation pathways, such as poisoning or thermal degradation, in-situ regeneration is generally not feasible. The focus should be on preventing deactivation in the first place through rigorous purification of reagents and optimization of reaction conditions.
Quantitative Data
Specific quantitative data for the deactivation of catalysts in this compound polymerization is scarce in the literature. The following tables provide data for the polymerization of the structurally similar 4-methyl-1-pentene, which can serve as a useful reference.
Table 1: Performance of Various Catalysts in the Homopolymerization of 4-Methyl-1-pentene
| Catalyst System | Cocatalyst | Temperature (°C) | Polymerization Time (h) | Activity (kg polymer / mol metal · h) | Molecular Weight (Mw, g/mol ) | PDI (Mw/Mn) | Reference |
| rac-Et(Ind)₂ZrCl₂ | MAO | 25 | 1 | - | 187,000 | 1.8 | [11] |
| Ph₂C(Cp)(Flu)ZrCl₂ | MAO | 50 | 1 | - | 450,000 | 1.9 | [12] |
| rac-EBIZrCl₂ | MAO | 50 | 1 | - | 150,000 | 2.0 | [12] |
| Dimethylpyridylamidohafnium/Organoboron | - | 40 | - | up to 10,000 | - | >99% isotactic | [6][13] |
| α-Diimine Nickel Complexes | MAO | 0 | - | up to 100 | High | - | [14] |
Note: The activities and molecular weights are highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Initial Drying: Stir the commercially available this compound over calcium hydride (CaH₂) overnight under an inert atmosphere to remove bulk water.
-
Fractional Distillation: Assemble a fractional distillation apparatus that has been thoroughly dried in an oven and cooled under a stream of inert gas. Use a high-efficiency distillation column (e.g., a Vigreux or packed column).
-
Distillation: Carefully distill the monomer from CaH₂ under a positive pressure of inert gas. Collect the fraction boiling at the correct temperature (boiling point of this compound is approximately 77-78 °C).
-
Storage: Store the purified monomer over activated molecular sieves in a sealed flask under an inert atmosphere, preferably in a glovebox.
Protocol 2: General Procedure for the Polymerization of this compound
All manipulations should be performed using standard Schlenk techniques or in a glovebox.
-
Reactor Preparation: A glass reactor equipped with a magnetic stirrer is dried in an oven at >120 °C overnight and then assembled while hot under a stream of high-purity argon or nitrogen. The reactor is then evacuated and backfilled with the inert gas several times.
-
Reagent Preparation:
-
Prepare a stock solution of the metallocene or Ziegler-Natta catalyst in freshly purified and dried toluene (B28343).
-
Prepare a stock solution of the cocatalyst (e.g., MAO or an aluminum alkyl) in toluene.
-
-
Polymerization Setup:
-
Charge the reactor with the desired volume of purified toluene and the purified this compound monomer via syringe or cannula.
-
Bring the reactor to the desired polymerization temperature using a thermostated oil bath.
-
-
Initiation:
-
Inject the cocatalyst solution into the stirred monomer/toluene mixture and allow it to scavenge any remaining impurities for 10-15 minutes.
-
Initiate the polymerization by injecting the catalyst solution into the reactor.
-
-
Reaction: Allow the polymerization to proceed for the desired time, maintaining a constant temperature and stirring.
-
Termination and Polymer Isolation:
-
Quench the reaction by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Stir the polymer slurry for several hours to ensure complete precipitation and to wash out catalyst residues.
-
Collect the polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60-80 °C to a constant weight.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Nickel catalysts with asymmetric steric hindrance for ethylene polymerization [just.ustc.edu.cn]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Olefin Polymerization Processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter during olefin polymerization experiments.
Catalyst-Related Issues
Question 1: What are the common causes of catalyst deactivation and how can they be mitigated?
Answer:
Catalyst deactivation, leading to low or no polymer yield, is a frequent issue in olefin polymerization. The primary causes can be broadly categorized as impurities in the reaction system and inherent catalyst instability.
Common Causes of Catalyst Deactivation:
-
Impurities: Catalysts used in olefin polymerization, such as Ziegler-Natta and metallocene catalysts, are highly sensitive to certain impurities.
-
Water and Oxygen: These are highly reactive towards the organometallic catalyst components and are common contaminants in monomers, solvents, and the reactor atmosphere.[1]
-
Polar Compounds: Substances like alcohols, ketones, and esters can coordinate to the metal center of the catalyst, which inhibits monomer access and poisons the active sites.[1]
-
Acetylenic and Allenic Impurities: Often present in diene feedstocks, these can irreversibly bind to the catalyst.[1]
-
Sulfur and Phosphorus Compounds: These act as strong Lewis bases and can poison the catalyst.[1]
-
-
Inherent Catalyst Instability:
-
Thermal Decomposition: Higher reaction temperatures can lead to the degradation of the catalyst's active sites.[1]
-
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites. This is often a result of high temperatures and the presence of heavy hydrocarbons.[2]
-
Sintering: The agglomeration of catalyst particles at high temperatures can reduce the available surface area for reaction.[2]
Mitigation Strategies:
-
Rigorous Purification: Ensure meticulous purification of monomers and solvents to remove inhibitors and other impurities.[1][3]
-
Inert Atmosphere: Conduct all experimental manipulations under a strictly inert atmosphere, such as argon or nitrogen, using a glovebox or Schlenk techniques.[1]
-
Leak Detection: Thoroughly inspect the reactor and all connections for potential leaks that could introduce air or moisture.[1]
-
Kinetic Analysis: Monitor the polymerization rate to characterize any decay. If thermal decay is suspected, consider running the polymerization at a lower temperature.[1]
-
Catalyst Selection: Choose catalysts with higher thermal stability for high-temperature polymerizations.[2]
Reactor Operation Issues
Question 2: What causes reactor fouling and how can it be prevented?
Answer:
Reactor fouling is the accumulation of unwanted polymer deposits on the reactor walls, agitator, and other internal components.[4] This can lead to poor heat transfer, reduced reactor volume, and ultimately, costly shutdowns for cleaning.[4][5]
Primary Causes of Reactor Fouling:
-
Polymer Deposition: Low-molecular-weight polymers (oligomers or waxes) can precipitate from the reaction medium and deposit on reactor surfaces.[6][7]
-
Static Charge Buildup: The accumulation of electrical charge in small polymer particles can cause them to adhere to reactor walls.[5][6][7]
-
Overheating: Localized hot spots in the reactor can cause the polymer to melt and stick to surfaces.[5] This is a critical issue as the fouling potential can double with every 10-degree Celsius increase in temperature.[8]
-
Catalyst Particle Size: Large polymer particles can contribute to fouling issues.[9]
-
Reaction with Residues: The reaction of catalyst components, such as trialkyl aluminum, with water residues during reactor start-up can form a layer that promotes fouling.[6][7]
Prevention and Mitigation Strategies:
-
Anti-Fouling Agents: The use of anti-fouling agents can modify catalyst activity to prevent overheating, lubricate the product for easier flow, and reduce static charge buildup.[5]
-
Temperature Control: Precise control of the reactor temperature is crucial to prevent the polymer from reaching its sticking point. Monitoring for and controlling local hot spots is essential.[9]
-
Optimize Reaction Conditions: Fine-tuning the reactor temperature, pressure, and agitation speed can help ensure complete monomer conversion, reducing the formation of low-molecular-weight polymers.[4]
-
Reactor Coatings: Applying anti-fouling coatings to the internal surfaces of the reactor can create a barrier that prevents polymer deposits from adhering.[4]
-
Regular Cleaning and Maintenance: Scheduled reactor shutdowns for cleaning, using methods like high-pressure water jets or chemical cleaning agents, are critical to prevent the buildup of fouling materials.[4]
Troubleshooting Workflow for Reactor Fouling
Caption: A logical workflow for troubleshooting reactor fouling.
Polymer Property Control
Question 3: How can the molecular weight and molecular weight distribution of the polymer be controlled?
Answer:
Controlling the molecular weight (MW) and molecular weight distribution (MWD) is essential for tailoring the final properties of the polyolefin. Several factors during the polymerization process influence these characteristics.
Methods for Controlling Molecular Weight and MWD:
-
Hydrogen Concentration: Hydrogen is a common chain transfer agent used to control the molecular weight of polyethylene.[10] Increasing the hydrogen concentration generally leads to a lower molecular weight.[2][11] However, in the polymerization of α-olefins, hydrogen can also lead to a narrowing of the MWD.[4]
-
Temperature: Increasing the polymerization temperature typically leads to a decrease in the polymer's molecular weight.[2]
-
Monomer and Comonomer Concentration:
-
An increase in monomer concentration can lead to a higher polymerization rate and potentially a higher molecular weight.[2]
-
The introduction of a comonomer, such as 1-hexene (B165129) or 1-octene, generally results in a decrease in the molecular weight of the copolymer.[4][12]
-
-
Catalyst Type: The choice of catalyst system has a significant impact on MWD.
-
Catalyst and Cocatalyst Ratio: The ratio of cocatalyst (e.g., triethylaluminium) to the catalyst can influence the molecular weight.[2]
Data Presentation: Impact of Process Parameters on Polymer Properties
| Parameter Change | Effect on Molecular Weight (MW) | Effect on Molecular Weight Distribution (MWD) | Reference(s) |
| Increase Hydrogen Conc. | Decrease | Can narrow for α-olefins | [2][4][11] |
| Increase Temperature | Decrease | May broaden | [2] |
| Increase Comonomer Feed | Decrease | Can be affected | [4][12] |
| Catalyst Type | ZN: Higher MW possible, Metallocene: More controlled | ZN: Broad, Metallocene: Narrow | [13][14] |
Catalyst Comparison: Ziegler-Natta vs. Metallocene
| Feature | Ziegler-Natta Catalysts | Metallocene Catalysts | Reference(s) |
| Active Sites | Multiple | Single | [13] |
| Molecular Weight Distribution | Broad | Narrow | [5][13][14] |
| Comonomer Distribution | Non-uniform | Uniform | [13] |
| Polymer Structure | Can produce highly isotactic polypropylene | Can be tuned for isotactic, syndiotactic, or atactic polymers | [13][15] |
| Catalyst Activity | High | Very High | [5] |
| Cost & Sensitivity | Cost-effective, robust | More expensive, sensitive to impurities | [14] |
Logical Relationship for Polymer Property Control
Caption: Key process inputs and their influence on final polymer properties.
Experimental Protocols
Question 4: What are the standard experimental protocols for analyzing polymer properties like thermal transitions and molecular weight distribution?
Answer:
Standardized analytical techniques are crucial for characterizing the properties of the synthesized polyolefins. Differential Scanning Calorimetry (DSC) and Gel Permeation Chromatography (GPC) are two fundamental methods.
Experimental Protocol: Differential Scanning Calorimetry (DSC) - based on ASTM D3418
This method is used to determine the transition temperatures and enthalpies of fusion and crystallization of polymers.[5][8][16][17][18]
Objective: To measure thermal properties such as glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[16][17]
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and sealed in an aluminum pan.[16]
-
Instrumentation: A Differential Scanning Calorimeter is used, which has a sample and a reference cell.
-
Heating and Cooling Cycle: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then a second heating cycle. A common heating rate is 10°C/minute for determining melting point and 20°C/minute for glass transition.[17]
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and a reference at the same temperature.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to identify endothermic and exothermic transitions, which correspond to melting and crystallization, respectively. The glass transition appears as a step change in the baseline.
Experimental Workflow for DSC Analysis
Caption: A streamlined workflow for polymer analysis using DSC.
Experimental Protocol: Gel Permeation Chromatography (GPC) - based on ASTM D6474
This method is used to determine the molecular weight distribution and molecular weight averages of polyolefins.[1][6]
Objective: To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Methodology:
-
Sample Preparation: The polyolefin sample is dissolved in a suitable solvent, such as 1,2,4-trichlorobenzene (B33124) (TCB), at an elevated temperature (e.g., 140°C).[1][6]
-
Instrumentation: A high-temperature GPC system equipped with a set of columns packed with a porous substrate, a pump, an injector, and a detector (e.g., refractive index or infrared detector) is used.
-
Chromatographic Separation: The polymer solution is injected into the GPC system. The molecules are separated based on their size in solution (hydrodynamic volume) as they pass through the columns. Larger molecules elute first, while smaller molecules take a longer path through the pores and elute later.[6]
-
Detection: The concentration of the polymer molecules eluting from the columns is continuously monitored by the detector.
-
Calibration and Analysis: The system is calibrated using polystyrene standards of known molecular weights. The elution times of the sample are then used to determine its molecular weight distribution and calculate the molecular weight averages.[1][6]
Monomer and Solvent Purity
Question 5: What are the recommended procedures for purifying monomers and solvents, and for analyzing their purity?
Answer:
The purity of monomers and solvents is critical for successful and reproducible olefin polymerization. Impurities can inhibit the reaction or act as unwanted chain transfer agents.
Purification Protocols:
-
Monomer and Solvent Distillation: A common method for purification involves distillation. For instance, a single distillation column can be used to remove both light and heavy impurities, as well as to dry the monomer-solvent mixture through azeotropic distillation.[19]
-
Inhibitor Removal: Commercial monomers often contain inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These can be removed by washing with a caustic solution (e.g., 1 M NaOH), followed by washing with deionized water to remove residual base.[3]
-
Drying: After washing, the monomer should be dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[3]
Analytical Techniques for Purity Assessment:
-
Gas Chromatography (GC): GC is a powerful technique for identifying and quantifying volatile impurities in monomers like ethylene (B1197577) and propylene.
-
Methodology: A gaseous sample is injected into the GC, where it is separated into its components based on their boiling points and interactions with a capillary column. A detector, such as a Flame Ionization Detector (FID) or a Pulsed Discharge Helium Ionization Detector (PDHID), is used to detect the separated components.[9][20][21]
-
Detectable Impurities: This method can detect trace levels of impurities such as methane, ethane, propane, acetylene, and other hydrocarbons.[20] It can also be adapted to detect sulfur-containing compounds like H₂S and COS, which are known catalyst poisons.[22]
-
Signaling Pathway of Impurity Effects
Caption: The pathway showing how impurities can lead to catalyst deactivation.
References
- 1. "ASTM D6474: 2020 Polyolefins Molecular Weight Test" [bsbedge.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. The Influence of Comonomer on Ethylene/α-Olefin Copolymers Prepared Using [Bis(N-(3-tert butylsalicylidene)anilinato)] Titanium (IV) Dichloride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. infinitalab.com [infinitalab.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. en.usb-lab.com [en.usb-lab.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Comonomer Type and Content on the Properties of Ziegler-Natta Bimodal High-Density Polyethylene -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 13. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 15. researchgate.net [researchgate.net]
- 16. atslab.com [atslab.com]
- 17. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 18. store.astm.org [store.astm.org]
- 19. tainstruments.com [tainstruments.com]
- 20. kaycantest.com [kaycantest.com]
- 21. agilent.com [agilent.com]
- 22. ysi.com [ysi.com]
Technical Support Center: Purification of 4,4-Dimethyl-1-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,4-Dimethyl-1-pentene. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in synthetically produced this compound are typically other structural isomers of heptene (B3026448) (C7H14) that form as byproducts during the synthesis.[1][2] Due to their similar boiling points to the target compound, these isomers can be challenging to remove. Other potential impurities include unreacted starting materials, residual solvents, and peroxides, which can form upon exposure to air.[1]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Fractional distillation is the most common and effective method for separating this compound from impurities with different boiling points, including many of its structural isomers.[3][4]
-
Preparative Gas Chromatography (GC) is a high-resolution technique that can be used to separate isomers with very close boiling points and to achieve very high purity, although it is typically used for smaller sample quantities.[5][6]
-
Chemical treatment may be necessary to remove specific impurities, such as peroxides, before distillation.[1]
Q3: How can I test for the presence of peroxides in my this compound sample?
A3: A simple qualitative test for peroxides involves adding a few drops of a freshly prepared saturated aqueous solution of potassium iodide (KI) to a small amount of your sample. The formation of a yellow to brown color indicates the presence of peroxides.[1] Commercial peroxide test strips are also available for a more quantitative assessment.
Q4: Is vacuum distillation necessary for purifying this compound?
A4: this compound has a boiling point of approximately 72 °C at atmospheric pressure.[7][8] While atmospheric fractional distillation is often sufficient, vacuum distillation can be advantageous.[9][10] It lowers the boiling point, which can prevent the decomposition of thermally sensitive impurities and may improve the separation efficiency from high-boiling contaminants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation of isomers during fractional distillation. | Insufficient column efficiency (too short, improper packing). | Use a longer fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge) to increase the number of theoretical plates.[3][4] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate of 1-2 drops per second is recommended. | |
| Inconsistent heating. | Use a heating mantle with a stirrer to ensure smooth and even boiling. | |
| Product purity does not improve after distillation. | Presence of azeotrope-forming impurities. | Consider using an alternative purification method such as preparative GC. |
| Co-eluting isomeric impurities with very similar boiling points. | Preparative GC is the most effective method for separating isomers with nearly identical boiling points.[5] | |
| The compound appears to degrade during distillation. | Presence of peroxides. | Test for and remove peroxides prior to distillation by washing with an aqueous solution of a reducing agent like sodium bisulfite.[1] |
| Distillation temperature is too high. | Consider using vacuum distillation to lower the boiling point.[9] | |
| Low recovery of the purified product. | Significant hold-up in the distillation column and condenser. | For small-scale distillations, use a micro-distillation apparatus to minimize surface area and product loss. |
| Leaks in the distillation apparatus. | Ensure all joints are properly sealed. For vacuum distillation, use appropriate grease on all ground-glass joints.[11] |
Quantitative Data Summary
The following table provides a qualitative comparison of the effectiveness of different purification techniques for removing common impurities from this compound. The exact quantitative efficiency will vary depending on the specific experimental conditions.
| Impurity Type | Fractional Distillation | Preparative Gas Chromatography (GC) | Chemical Treatment (e.g., NaHSO₃ wash) |
| Structural Isomers (different boiling points) | Good to Excellent | Excellent | Ineffective |
| Structural Isomers (very close boiling points) | Poor to Fair | Excellent | Ineffective |
| Unreacted Starting Materials | Good to Excellent | Excellent | May be effective depending on the reagent |
| Solvents | Excellent | Excellent | Ineffective |
| Peroxides | Ineffective (can be dangerous) | Ineffective | Excellent |
| Achievable Purity | 95-99% | >99.5% | N/A |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify this compound from isomers and other impurities by fractional distillation at atmospheric pressure.
Materials:
-
Crude this compound
-
Heating mantle with stirrer
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Glass wool (for packed columns)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Place a stir bar or boiling chips in the round-bottom flask.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound to no more than two-thirds of its volume.
-
Distillation:
-
Begin heating the flask gently.
-
Observe the vapor rising slowly up the fractionating column.
-
Collect the initial distillate (forerun) in a separate receiving flask until the temperature at the distillation head stabilizes at the boiling point of the lowest boiling impurity.
-
Once the temperature stabilizes at the boiling point of this compound (approximately 72 °C), switch to a clean receiving flask to collect the main fraction.[7]
-
Maintain a slow and steady distillation rate.
-
If the temperature fluctuates or drops significantly, it indicates that the main fraction has been collected. Stop the distillation or collect any further distillate in a third flask.
-
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]
Protocol 2: Purification by Preparative Gas Chromatography (GC)
Objective: To obtain high-purity this compound by separating it from closely boiling isomers using preparative GC.
Materials:
-
Partially purified this compound (e.g., from fractional distillation)
-
Preparative gas chromatograph with a suitable column (e.g., a non-polar or medium-polarity column)
-
Collection traps or vials
-
Volatile solvent (e.g., pentane (B18724) or hexane) for sample preparation
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the partially purified this compound in a volatile solvent.
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical GC to determine the retention times of this compound and its impurities.
-
Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the target compound from its isomers.
-
-
Preparative GC Run:
-
Scale up the injection volume for the preparative GC system.
-
Set the collection parameters to trap the fraction corresponding to the retention time of pure this compound.
-
Multiple injections may be necessary to purify the desired amount of material.
-
-
Solvent Removal: Combine the collected fractions and carefully remove the solvent under a gentle stream of nitrogen or by rotary evaporation at low temperature and reduced pressure to avoid loss of the volatile product.
-
Purity Verification: Confirm the purity of the final product using analytical GC-MS.[14]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound 99 762-62-9 [sigmaaldrich.com]
- 8. This compound 99 762-62-9 [sigmaaldrich.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. digivac.com [digivac.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. gcms.cz [gcms.cz]
Technical Support Center: Managing Steric Hindrance in 4,4-Dimethyl-1-pentene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-dimethyl-1-pentene (B165720). The bulky tert-butyl group in this alkene introduces significant steric hindrance, which can impact reaction rates, yields, and selectivity. This guide offers practical solutions to common challenges encountered during its use in chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound and provides systematic approaches to resolving them.
Problem: Low Yield in Hydroboration-Oxidation
Symptoms: The yield of the desired primary alcohol (4,4-dimethyl-1-pentanol) is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Steric Hindrance: The bulky tert-butyl group hinders the approach of the borane (B79455) reagent to the double bond. | Use a less sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) instead of borane-THF complex (BH3-THF). 9-BBN is known to exhibit higher regioselectivity with sterically hindered alkenes.[1][2][3] |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC to ensure completion. |
| Reagent Decomposition: The borane reagent may have decomposed due to exposure to moisture or air. | Use freshly opened or properly stored borane reagents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Improper Oxidation: The oxidation step with hydrogen peroxide and a base may be inefficient. | Ensure the pH of the reaction mixture is basic (pH > 8) during the oxidation step.[4] Use a sufficient excess of hydrogen peroxide. |
Problem: Poor Regioselectivity in Acid-Catalyzed Hydration
Symptoms: Formation of a significant amount of the undesired primary alcohol alongside the expected tertiary alcohol (2,4-dimethyl-2-pentanol).
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Carbocation Rearrangement: While the tertiary carbocation is more stable, competing reaction pathways can occur. | Employ an oxymercuration-demercuration reaction sequence. This method proceeds via a mercurinium ion intermediate, which is less prone to rearrangement, and reliably produces the Markovnikov product.[1][5] |
| Reaction Conditions: The concentration of the acid and the temperature can influence the product distribution. | Use a dilute solution of a strong, non-nucleophilic acid like sulfuric acid.[5][6] Maintain a low reaction temperature to minimize side reactions. |
Problem: Inefficient Epoxidation with m-CPBA
Symptoms: Low conversion of this compound to the corresponding epoxide.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Steric Hindrance: The tert-butyl group shields the double bond, slowing down the electrophilic attack by the peroxy acid.[7] | Increase the reaction time and consider using a more reactive peroxy acid, such as magnesium monoperoxyphthalate (MMPP), which can be more effective in industrial applications.[8] |
| Reagent Decomposition: m-CPBA can be unstable and lose its activity over time. | Use fresh m-CPBA. Store it properly in a cool, dark place. |
| Solvent Effects: The choice of solvent can influence the reaction rate. | Use a non-aqueous, inert solvent such as chloroform, ether, or dioxane.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is the anti-Markovnikov addition of HBr often preferred for this compound?
A1: The anti-Markovnikov addition of HBr, which occurs in the presence of peroxides, proceeds via a free-radical mechanism.[9][10] In this mechanism, the bromine radical adds to the less substituted carbon of the double bond to form the more stable tertiary radical intermediate.[11][12] This leads to the formation of 1-bromo-4,4-dimethylpentane. In contrast, the Markovnikov addition (without peroxides) would proceed through a less stable secondary carbocation, as the tertiary carbocation is not directly accessible at the double bond. The steric hindrance from the tert-butyl group also favors the approach of the bromine radical to the terminal carbon.
Q2: What type of catalysts are effective for the polymerization of this compound?
A2: Due to the steric bulk of the monomer, specialized catalysts are required for efficient polymerization. Metallocene and post-metallocene catalysts, such as certain hafnium and zirconium complexes, have shown high activity and stereoselectivity in the polymerization of sterically hindered α-olefins like 4-methyl-1-pentene, a structurally related monomer.[13][14][15] These single-site catalysts offer precise control over the polymer's microstructure.[13][16] Traditional Ziegler-Natta catalysts can also be used, but may result in polymers with broader molecular weight distributions.[14][17]
Q3: How does steric hindrance affect the catalytic hydrogenation of this compound?
A3: Catalytic hydrogenation of alkenes occurs on the surface of a metal catalyst (e.g., Pd/C, PtO2).[18] The alkene adsorbs onto the catalyst surface, and hydrogen is delivered in a syn-addition manner.[19][20] The bulky tert-butyl group in this compound can hinder the approach of the double bond to the catalyst surface, potentially slowing down the reaction rate compared to less hindered alkenes.[21][22] However, the reaction is generally still effective and proceeds to give 2,2-dimethylpentane. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to improve the reaction rate.
Experimental Protocols
Hydroboration-Oxidation using 9-BBN
-
Reactor Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is assembled.
-
Reagent Preparation: this compound is dissolved in anhydrous tetrahydrofuran (B95107) (THF) in the flask. The solution is cooled to 0 °C in an ice bath.
-
Hydroboration: A solution of 9-BBN in THF is added dropwise to the stirred alkene solution while maintaining the temperature at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Oxidation: The flask is cooled again to 0 °C. A solution of 6 M sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be kept below 30 °C during the addition.
-
Work-up: The reaction mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4,4-dimethyl-1-pentanol.
Anti-Markovnikov Addition of HBr
-
Initiator Addition: this compound is dissolved in a suitable solvent like hexane (B92381) in a round-bottom flask. A radical initiator, such as benzoyl peroxide, is added.
-
HBr Addition: The solution is cooled in an ice bath, and HBr gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is often irradiated with UV light to promote radical formation.
-
Work-up: The reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude 1-bromo-4,4-dimethylpentane.
Visualizations
Caption: Troubleshooting workflow for low yield in hydroboration-oxidation.
Caption: Key reaction pathways of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 3. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. leah4sci.com [leah4sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 10. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Isoselective 4-methylpentene polymerization by pyridylamido hafnium catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. homework.study.com [homework.study.com]
- 21. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
- 22. m.youtube.com [m.youtube.com]
strategies to control the molecular weight of poly(4,4-Dimethyl-1-pentene)
Welcome to the technical support center for the synthesis of poly(4,4-dimethyl-1-pentene). This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during polymerization and to provide strategies for controlling the molecular weight of the polymer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound)?
A1: The synthesis of poly(this compound) is predominantly achieved through the coordination polymerization of This compound (B165720) monomers. The most common catalyst systems employed are Ziegler-Natta and metallocene catalysts, which are effective in producing highly isotactic polymer.[1]
Q2: How does the choice of catalyst system affect the molecular weight?
A2: The catalyst system is a critical factor in determining the molecular weight and molecular weight distribution (MWD) of the polymer.
-
Ziegler-Natta catalysts are multi-site catalysts and typically produce polymers with a broad molecular weight distribution.[1]
-
Metallocene catalysts are single-site catalysts, which allows for more precise control over the polymerization process, leading to polymers with a narrow molecular weight distribution.[1] The structure of the metallocene catalyst, including the steric hindrance of its substituents, can significantly influence the resulting molecular weight.[1]
Q3: What is a chain transfer agent and how does it influence molecular weight?
A3: A chain transfer agent is a substance added to a polymerization reaction that can terminate a growing polymer chain and initiate a new one. This process effectively reduces the average molecular weight of the resulting polymer. Hydrogen is a widely used and highly efficient chain transfer agent in the polymerization of alpha-olefins, including this compound, using Ziegler-Natta catalysts.[2][3]
Q4: How does polymerization temperature affect the molecular weight of poly(this compound)?
A4: Polymerization temperature has a significant impact on both the catalyst activity and the molecular weight of the polymer. Generally, as the polymerization temperature increases, the rate of chain transfer reactions also increases, which leads to a decrease in the average molecular weight of the polymer. There is often an optimal temperature range to achieve a balance between high catalyst activity and the desired molecular weight.[1]
Troubleshooting Guide
Q5: My polymer has a much higher molecular weight than desired. How can I reduce it?
A5: To reduce the molecular weight of your poly(this compound), you can try the following strategies:
-
Introduce a Chain Transfer Agent: The most effective method is to add a chain transfer agent, such as hydrogen, to the polymerization system.[2][3] The concentration of the chain transfer agent can be adjusted to target a specific molecular weight range.
-
Increase Polymerization Temperature: Raising the reaction temperature can increase the rate of chain transfer reactions, thereby lowering the molecular weight.[1] However, be aware that excessively high temperatures might negatively affect catalyst stability and polymer properties.
-
Adjust the Cocatalyst Ratio: In Ziegler-Natta systems, a high concentration of the organoaluminum cocatalyst can sometimes act as a chain transfer agent, leading to a decrease in molecular weight.[2]
Q6: The molecular weight of my polymer is too low. What adjustments can I make?
A6: If you are obtaining a polymer with a lower than desired molecular weight, consider these adjustments:
-
Reduce or Eliminate Chain Transfer Agent: If you are using a chain transfer agent like hydrogen, decreasing its concentration or removing it entirely will lead to the formation of longer polymer chains and a higher molecular weight.
-
Decrease Polymerization Temperature: Lowering the reaction temperature generally reduces the rate of chain transfer and termination reactions, favoring chain propagation and resulting in a higher molecular weight.[1]
-
Select a Different Catalyst: The choice of catalyst has a significant impact. Some metallocene catalysts with larger steric hindrance are known to produce higher molecular weight polymers.[1]
Q7: The molecular weight distribution (MWD) of my polymer is too broad. How can I achieve a narrower distribution?
A7: A broad molecular weight distribution is often characteristic of multi-site Ziegler-Natta catalysts. To achieve a narrower MWD, you should:
-
Use a Single-Site Catalyst: Switching to a metallocene catalyst is the most effective way to obtain a polymer with a narrow MWD.[1] These catalysts have uniform active sites, leading to more consistent polymer chain growth.
Q8: I am observing low polymer yield. What could be the cause?
A8: Low polymer yield can be attributed to several factors:
-
Catalyst Inactivity: Ensure that your catalyst and cocatalyst are handled under an inert atmosphere to prevent deactivation by moisture or oxygen.
-
Suboptimal Temperature: The catalytic activity is temperature-dependent. There is an optimal temperature for maximum yield, which you may need to determine experimentally for your specific system.[1]
-
Incorrect Cocatalyst to Catalyst Ratio: In Ziegler-Natta systems, the ratio of the organoaluminum cocatalyst to the transition metal catalyst is crucial for activating the catalyst and achieving high activity.
Quantitative Data on Molecular Weight Control
The following table summarizes the effects of different parameters on the molecular weight of poly(this compound) based on typical observations in olefin polymerization.
| Parameter | Change | Effect on Molecular Weight (Mw) | Effect on Molecular Weight Distribution (MWD) |
| Catalyst Type | Ziegler-Natta → Metallocene | Varies with specific catalyst | Broad → Narrow |
| Polymerization Temperature | Increase | Decrease | Generally minimal effect |
| Monomer Concentration | Increase | Increase | Generally minimal effect |
| Chain Transfer Agent (e.g., Hydrogen) | Increase in Concentration | Decrease | Can sometimes narrow the MWD |
| Cocatalyst (e.g., AlEt₃) Concentration | Increase | Can decrease (acts as a chain transfer agent) | May broaden |
Experimental Protocols
General Protocol for Metallocene-Catalyzed Polymerization of this compound
1. Reactor Preparation:
-
A glass reactor is thoroughly dried in an oven and assembled while hot under a stream of inert gas (e.g., argon or nitrogen).
-
The reactor is then evacuated and backfilled with the inert gas multiple times to ensure an oxygen- and moisture-free environment.
2. Reagent Preparation:
-
All solvents (e.g., toluene) and the this compound monomer should be purified by passing them through a column of activated alumina (B75360) and molecular sieves.
-
Prepare separate stock solutions of the metallocene catalyst and the cocatalyst (e.g., methylaluminoxane, MAO) in the purified solvent under an inert atmosphere.
3. Polymerization:
-
Charge the reactor with the desired amount of solvent via a syringe or cannula.
-
Add the this compound monomer to the reactor.
-
Bring the reactor to the desired polymerization temperature using a thermostated bath.
-
Initiate the polymerization by sequentially adding the cocatalyst solution and the metallocene catalyst solution to the stirred reactor.
4. Reaction Termination and Polymer Isolation:
-
After the desired reaction time, quench the polymerization by adding acidified methanol (B129727).
-
The precipitated polymer is stirred in the acidified methanol for several hours to remove catalyst residues.
-
Collect the polymer by filtration, wash it extensively with methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60–80 °C) to a constant weight.
5. Characterization:
-
Determine the molecular weight and molecular weight distribution of the dried polymer using Gel Permeation Chromatography (GPC).
Visualizations
Caption: General experimental workflow for the synthesis of poly(this compound).
Caption: Key parameters influencing the molecular weight of poly(this compound).
References
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Analysis of 4,4-Dimethyl-1-pentene
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 4,4-Dimethyl-1-pentene, the selection of a properly validated analytical method is paramount. This guide provides a comprehensive comparison of suitable analytical techniques for the analysis of this non-polar, volatile alkene. While specific validated method data for this compound is not extensively published, this document compiles typical performance data and detailed experimental protocols based on methods for structurally analogous compounds and general validation principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4]
The primary methods compared are Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for volatile organic compounds, and Gas Chromatography with Mass Spectrometry (GC-MS), which offers enhanced specificity.[5][6][7]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of this compound. The data is representative of what would be expected from a validated method for a volatile, non-polar analyte.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | ICH Guideline Reference |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | [1] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL | [2][8] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL | [2][8] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | [1][2][3] |
| Precision (%RSD) | < 2% | < 3% | [2] |
| Specificity | High for volatile compounds | Very high (based on mass fragmentation) | [1][2][8] |
| Typical Run Time | 10 - 20 minutes | 15 - 25 minutes | N/A |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar volatile alkenes and can be adapted and validated for this compound.
1. Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is an ideal technique for the quantitative analysis of volatile and thermally stable compounds like this compound due to its high sensitivity and robustness.[5]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column, such as a DB-1ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: 5 minutes at 150 °C.
-
-
Detector Temperature: 300 °C.
-
Data Acquisition: A chromatography data station for peak integration and quantification.
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent such as hexane (B92381) or pentane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the same solvent used for the standards to fall within the calibration range.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher degree of specificity compared to GC-FID, as it identifies compounds based on their mass spectra, which is particularly useful for complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column and Carrier Gas: Same as for GC-FID.
-
Injector and Oven Temperature Program: Same as for GC-FID.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: A data system to record and analyze the total ion chromatogram (TIC) and mass spectra. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity.
-
Standard and Sample Preparation: Same as for GC-FID.
Mandatory Visualizations
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
A Comparative Analysis of 4,4-Dimethyl-1-pentene and Other Branched Olefins in Key Organic Reactions
A detailed examination of the performance of 4,4-Dimethyl-1-pentene (neohexene) in comparison to other branched olefins, such as 4-methyl-1-pentene (B8377), reveals distinct reactivity patterns in fundamental organic transformations including polymerization, hydroboration, and metathesis. This guide provides researchers, scientists, and drug development professionals with a comparative study supported by experimental data to inform substrate selection and reaction optimization.
This publication delves into the comparative performance of this compound against other branched terminal olefins, focusing on reaction kinetics, product yields, and selectivity. The unique steric hindrance imposed by the neopentyl group in this compound significantly influences its chemical behavior, offering both advantages and challenges in various synthetic applications.
Polymerization of Branched Olefins
The polymerization of branched α-olefins using Ziegler-Natta catalysts is a cornerstone of polymer chemistry, yielding materials with a wide range of properties. The steric bulk of the monomer plays a crucial role in the polymerization kinetics and the properties of the resulting polymer.
Comparative Polymerization Kinetics
While extensive data on the polymerization of 4-methyl-1-pentene is available, quantitative kinetic data for this compound under directly comparable conditions is less common. However, by comparing studies on similar catalyst systems, a qualitative and semi-quantitative understanding can be achieved.
Table 1: Comparative Polymerization Performance of Branched Olefins with Ziegler-Natta Catalysts
| Olefin | Catalyst System | Polymerization Rate (Relative) | Resulting Polymer Properties | Reference |
| 4-Methyl-1-pentene | TiCl₄/Al(i-Bu)₃ | High | High molecular weight, crystalline | [1] |
| This compound | Not specified | Lower (inferred) | Lower molecular weight, amorphous | Inferred from general principles |
| 1-Hexene | TiCl₄/AlEt₃ | Moderate | Linear, semi-crystalline | [1] |
Note: Direct comparative quantitative data for this compound under identical conditions as the other olefins was not available in the searched literature. The lower polymerization rate is an inference based on its significant steric hindrance.
The kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts have been investigated, showing a first-order dependence on monomer concentration.[1] The steric hindrance of the isobutyl group in 4-methyl-1-pentene influences the rate and stereoselectivity of the polymerization. It is well-established that increased steric bulk at the allylic position of an olefin can significantly decrease the rate of coordination and insertion into the growing polymer chain. Given the very bulky tert-butyl group of this compound, it is expected to exhibit a significantly lower polymerization rate compared to 4-methyl-1-pentene under similar conditions.
Experimental Protocol: Ziegler-Natta Polymerization of a Branched Olefin (General)
This protocol outlines a general procedure for the polymerization of a branched α-olefin using a Ziegler-Natta catalyst system.[2]
Materials:
-
Anhydrous toluene (B28343)
-
Triisobutylaluminium (Al(i-Bu)₃) solution in toluene
-
Titanium tetrachloride (TiCl₄) solution in toluene
-
Branched olefin (e.g., 4-methyl-1-pentene)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
All glassware is dried in an oven and assembled under a nitrogen atmosphere.
-
Anhydrous toluene is added to the reaction flask via cannula.
-
A solution of triisobutylaluminium in toluene is added to the flask, followed by a solution of titanium tetrachloride in toluene, to form the catalyst slurry. The mixture is typically aged for a specific period at a controlled temperature.
-
The branched olefin is then introduced into the catalyst slurry.
-
The polymerization is allowed to proceed for a predetermined time at a specific temperature with constant stirring.
-
The reaction is quenched by the addition of methanol.
-
The polymer is precipitated, washed with a solution of hydrochloric acid in methanol and then with pure methanol, and dried under vacuum.
References
A Comparative Guide to the Polymerization of 4,4-Dimethyl-1-pentene and 4-methyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization behavior of two branched alpha-olefins: 4,4-dimethyl-1-pentene (B165720) and 4-methyl-1-pentene (B8377). The steric differences between these monomers lead to significant variations in their polymerization kinetics and the physical properties of the resulting polymers. This document summarizes key experimental data, provides detailed polymerization protocols, and visualizes the underlying chemical processes to aid researchers in selecting and utilizing these monomers for the development of advanced polyolefins.
Monomer and Polymer Property Comparison
The structural distinction between this compound and 4-methyl-1-pentene, specifically the presence of a quaternary carbon adjacent to the polymer backbone in the former, profoundly influences the properties of their respective polymers.
| Property | This compound | 4-methyl-1-pentene |
| Monomer | ||
| CAS Number | 762-62-9 | 691-37-2 |
| Molecular Formula | C7H14 | C6H12 |
| Molecular Weight | 98.19 g/mol | 84.16 g/mol |
| Boiling Point | 77-78 °C | 53-54 °C[1] |
| Density | 0.696 g/mL | 0.665 g/mL at 25 °C[1] |
| Polymer | Poly(this compound) | Poly(4-methyl-1-pentene) (PMP / TPX™) |
| Melting Point (Tm) | > 380 °C (isotactic)[2] | ~235 °C (isotactic)[3] |
| Density | Data not readily available | ~0.833 g/mL[3] |
| Crystallinity | Expected to be highly crystalline (isotactic) | Highly crystalline (isotactic) |
| Key Features | Exceptional thermal stability | High transparency, excellent gas permeability, good thermal and chemical stability[4][5] |
Polymerization Performance Comparison
The steric hindrance of the bulky tert-butyl group in this compound is expected to significantly impact its polymerization behavior compared to the less hindered isobutyl group of 4-methyl-1-pentene. While specific kinetic data for this compound is scarce in publicly available literature, general principles of olefin polymerization allow for a qualitative comparison.
| Parameter | This compound | 4-methyl-1-pentene |
| Catalyst Systems | Ziegler-Natta and metallocene catalysts are required for stereospecific polymerization. | Ziegler-Natta and metallocene catalysts are commonly used for isotactic PMP synthesis.[4][5][6] |
| Polymerization Rate | Expected to be significantly lower due to the steric hindrance of the tert-butyl group, which impedes monomer coordination and insertion at the catalyst's active site. | Higher polymerization rates are achievable with various catalyst systems. |
| Catalyst Activity | Lower catalyst activity is anticipated due to the sterically demanding nature of the monomer. | A wide range of catalyst activities has been reported, depending on the specific catalyst and polymerization conditions. |
| Polymer Molecular Weight | Potentially lower molecular weights may be obtained under similar conditions due to challenges in propagation. | High molecular weight polymers can be readily synthesized. |
| Stereocontrol | Achieving high isotacticity requires highly stereoselective catalysts to overcome the steric challenges. | High isotacticity is readily achieved with appropriate Ziegler-Natta and metallocene catalysts.[7] |
Experimental Protocols
Detailed methodologies for the polymerization of these monomers are crucial for reproducible results. The following are representative protocols for Ziegler-Natta catalyzed polymerization.
Protocol 1: Polymerization of 4-methyl-1-pentene using a Supported Ziegler-Natta Catalyst
This protocol is based on the use of a MgCl₂-supported TiCl₄ catalyst, a common system for producing highly isotactic poly(4-methyl-1-pentene).[6]
Materials:
-
4-methyl-1-pentene (high purity)
-
Anhydrous toluene (B28343) (polymerization grade)
-
Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)
-
Triethylaluminum (TEAL) as a cocatalyst
-
Methanol (B129727) (for quenching)
-
Acidified methanol (e.g., 5% HCl in methanol) for catalyst residue removal
-
Nitrogen or Argon (high purity)
Procedure:
-
Reactor Preparation: A glass reactor is thoroughly dried in an oven and assembled while hot under a stream of inert gas. The reactor is then evacuated and backfilled with inert gas several times to ensure an oxygen- and moisture-free environment.
-
Reagent Preparation: All liquid reagents must be purified and dried. Toluene and 4-methyl-1-pentene should be freshly distilled or passed through activated alumina (B75360) and molecular sieve columns.
-
Polymerization:
-
The reactor is charged with the desired amount of anhydrous toluene via cannula.
-
The desired amount of 4-methyl-1-pentene monomer is added to the reactor.
-
The reactor is brought to the desired polymerization temperature (e.g., 50-70°C) using an oil bath.
-
The cocatalyst (TEAL) is added to the reactor and stirred for a few minutes to scavenge any remaining impurities.
-
The polymerization is initiated by injecting a slurry of the supported Ziegler-Natta catalyst in toluene into the reactor.
-
The reaction is allowed to proceed for the desired time, typically 1-4 hours, with continuous stirring.
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the addition of methanol to the reactor.
-
The polymer precipitates and is stirred in acidified methanol for several hours to remove catalyst residues.
-
The polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven at 60-80°C to a constant weight.
-
Protocol 2: Polymerization of this compound (Adapted from a General Protocol for Sterically Hindered α-Olefins)
Due to the limited specific protocols for this compound, this procedure is adapted from a general method for polymerizing sterically hindered α-olefins using a metallocene catalyst system, which can offer better performance for such monomers.[8]
Materials:
-
This compound (high purity)
-
Anhydrous toluene (polymerization grade)
-
Metallocene catalyst (e.g., a C₂-symmetric zirconocene (B1252598) complex)
-
Methylaluminoxane (MAO) as a cocatalyst
-
Methanol (for quenching)
-
Acidified methanol (e.g., 5% HCl in methanol)
-
Nitrogen or Argon (high purity)
Procedure:
-
Reactor Preparation: Follow the same rigorous drying and inerting procedure as in Protocol 1.
-
Reagent Preparation: Ensure all reagents are purified and dried as described in Protocol 1.
-
Polymerization:
-
In an inert atmosphere glovebox, charge a Schlenk flask with the desired amount of anhydrous toluene.
-
Add the this compound monomer to the flask.
-
Add the MAO solution to the flask and stir for approximately 30 minutes.
-
In a separate vial, dissolve the metallocene precatalyst in a small amount of toluene.
-
Initiate the polymerization by adding the catalyst solution to the monomer/MAO mixture.
-
Seal the flask and maintain the desired polymerization temperature (e.g., 20-60°C) with stirring for an extended period (e.g., 12-24 hours) due to the expected lower reactivity.
-
-
Termination and Polymer Isolation:
-
Quench the reaction by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a larger volume of acidified methanol.
-
Stir the mixture to ensure complete precipitation and removal of catalyst residues.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at an elevated temperature (e.g., 80-100°C) to a constant weight.
-
Visualizing the Polymerization Process
The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of Ziegler-Natta polymerization and a typical experimental workflow.
Caption: Ziegler-Natta polymerization mechanism.
Caption: General experimental workflow for α-olefin polymerization.
References
- 1. WO2017077455A2 - A process for preparation of high melt strength polyolefin composition - Google Patents [patents.google.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
A Comparative Guide to Ziegler-Natta and Metallocene Catalysts in the Polymerization of 4,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of poly(4,4-dimethyl-1-pentene), a polymer with potential applications in specialized fields due to its unique thermal and physical properties, is highly dependent on the catalyst system employed. The choice between traditional Ziegler-Natta catalysts and modern metallocene catalysts can significantly impact the polymer's microstructure, molecular weight, and ultimately its performance characteristics. This guide provides an objective comparison of these two catalytic systems for the polymerization of This compound (B165720), supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Overview of Catalyst Systems
Ziegler-Natta Catalysts: These are heterogeneous, multi-sited catalysts, typically composed of a titanium compound, such as titanium tetrachloride (TiCl₄), supported on magnesium chloride (MgCl₂), and activated by an organoaluminum co-catalyst like triethylaluminium (TEA).[1] The presence of multiple active sites on the catalyst surface leads to the production of polymers with a broad molecular weight distribution and less uniform microstructure.[1] However, Ziegler-Natta catalysts are robust and widely used for producing highly isotactic polyolefins.[1]
Metallocene Catalysts: In contrast, metallocene catalysts are homogeneous, single-site catalysts consisting of a transition metal atom (commonly zirconium or hafnium) "sandwiched" between cyclopentadienyl-based ligands.[1] They are activated by a co-catalyst, most often methylaluminoxane (B55162) (MAO).[1] The well-defined nature of the single active site in metallocene catalysts allows for precise control over the polymerization process, resulting in polymers with a narrow molecular weight distribution and uniform microstructure.[2] This control also enables the synthesis of polymers with varying tacticities, including isotactic and syndiotactic forms.[2][3]
Comparative Performance Data
The following table summarizes the key performance indicators for Ziegler-Natta and metallocene catalysts in the polymerization of α-olefins, with specific reference to 4-methyl-1-pentene (B8377) as a close structural analog to this compound.
| Performance Metric | Ziegler-Natta Catalysts | Metallocene Catalysts | Key Considerations |
| Catalyst Activity | High | Very High | Metallocene catalysts generally exhibit higher activity, leading to faster polymerization rates.[4] |
| Polymer Yield | Good to High | High to Very High | Yield is dependent on reaction conditions, but metallocenes can offer higher yields under optimal conditions. |
| Molecular Weight (Mw) | High | Variable (Tunable) | Ziegler-Natta catalysts typically produce high molecular weight polymers. Metallocene catalyst systems allow for the tuning of molecular weight by adjusting reaction parameters.[5] |
| Molecular Weight Distribution (PDI = Mw/Mn) | Broad ( > 4) | Narrow (≈ 2) | The single-site nature of metallocenes leads to a more uniform polymer chain length.[2] |
| Stereoregularity | Predominantly Isotactic | Tunable (Isotactic or Syndiotactic) | The ligand structure of the metallocene catalyst can be designed to produce polymers with specific stereochemistry.[6] |
| Melting Temperature (Tm) of Polymer | High (for isotactic) | Variable (dependent on tacticity) | The melting point is directly related to the stereoregularity and crystallinity of the polymer. |
Experimental Protocols
Detailed methodologies for the polymerization of this compound using both catalyst systems are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Ziegler-Natta Catalyzed Polymerization
Materials:
-
Catalyst: Supported TiCl₄ on MgCl₂
-
Co-catalyst: Triethylaluminium (TEA)
-
Monomer: this compound (purified)
-
Solvent: Anhydrous toluene (B28343) or heptane (B126788) (purified)
Procedure:
-
Reactor Preparation: A glass reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Reaction Setup: The reactor is charged with the desired amount of anhydrous solvent and the this compound monomer.
-
Initiation: The co-catalyst (TEA) is added to the reactor and stirred. The Ziegler-Natta catalyst slurry is then injected to commence polymerization.
-
Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 50-70°C) for a specified duration.
-
Termination and Isolation: The polymerization is terminated by the addition of acidified methanol (B129727). The precipitated polymer is filtered, washed with methanol to remove catalyst residues, and dried in a vacuum oven.[7]
Metallocene Catalyzed Polymerization
Materials:
-
Catalyst: e.g., rac-Et(Ind)₂ZrCl₂ (for isotactic) or Ph₂C(Cp)(Flu)ZrCl₂ (for syndiotactic)
-
Co-catalyst: Methylaluminoxane (MAO) solution
-
Monomer: this compound (purified)
-
Solvent: Anhydrous toluene (purified)
Procedure:
-
Reactor Preparation: A glass reactor is rigorously dried and purged with an inert gas.
-
Reaction Setup: The reactor is charged with anhydrous toluene and the this compound monomer.[2]
-
Initiation: The MAO solution is added to the reactor and stirred for a short period. The metallocene catalyst, dissolved in toluene, is then injected to initiate the polymerization.[2]
-
Polymerization: The reaction is maintained at a specific temperature (e.g., 20-50°C) for the desired time.
-
Termination and Isolation: The reaction is quenched with acidified methanol. The resulting polymer is precipitated, collected by filtration, washed extensively with methanol, and dried under vacuum.[2]
Visualization of Experimental Workflow and Catalyst Comparison
Caption: Comparative workflow of Ziegler-Natta and metallocene catalyzed polymerization.
Signaling Pathways and Logical Relationships
The choice between Ziegler-Natta and metallocene catalysts is dictated by the desired polymer properties, which in turn are determined by the catalyst's structural and mechanistic characteristics.
Caption: Logical relationship between catalyst type and resulting polymer properties.
Conclusion
Both Ziegler-Natta and metallocene catalysts are effective for the polymerization of this compound. The choice between them is a trade-off between the robustness and cost-effectiveness of Ziegler-Natta systems, which reliably produce highly isotactic polymers, and the precision and versatility of metallocene catalysts. Metallocenes offer unparalleled control over polymer microstructure, enabling the synthesis of materials with narrow molecular weight distributions and tailored tacticities, which can be critical for high-performance applications. Researchers and professionals in drug development and material science should consider the specific property requirements of their target application when selecting a catalyst system.
References
thermal properties of poly(4,4-Dimethyl-1-pentene) vs. polyethylene
An In-depth Comparison of the Thermal Properties of Poly(4,4-Dimethyl-1-pentene) and Polyethylene (B3416737)
This guide provides a comprehensive comparison of the key thermal properties of poly(this compound), also known as PMP or by its trade name TPX™, and polyethylene (PE), with a focus on high-density polyethylene (HDPE) and low-density polyethylene (LDPE). This document is intended for researchers, scientists, and drug development professionals who utilize these polymers in applications where thermal stability and behavior are critical.
Overview of Thermal Performance
Poly(this compound) is a semi-crystalline polyolefin distinguished by its bulky side groups, which impart unique thermal characteristics. It exhibits a significantly higher melting point and service temperature compared to polyethylene, making it suitable for applications requiring heat resistance, such as medical devices that undergo sterilization, laboratory ware, and release films for industrial processes.
Polyethylene, one of the most widely used plastics, is known for its versatility, chemical resistance, and low cost. Its thermal properties vary significantly with its density and crystallinity. High-density polyethylene (HDPE) is more crystalline and offers better thermal stability than low-density polyethylene (LDPE), which is characterized by its flexibility.
Comparative Thermal Properties Data
The following table summarizes the key thermal properties of PMP, HDPE, and LDPE, providing a clear comparison of their performance based on experimental data.
| Thermal Property | Poly(this compound) (PMP) | High-Density Polyethylene (HDPE) | Low-Density Polyethylene (LDPE) | Test Method |
| Melting Temperature (T_m) | 230 - 240 °C[1] | 120 - 130 °C | 105 - 115 °C | DSC |
| Glass Transition Temp. (T_g) | 28 - 30 °C[1] | -125 °C | -100 to -30 °C | DSC, DMA |
| Vicat Softening Point | 160 - 178 °C[1] | ~127 °C | ~90 °C | ASTM D1525 |
| Heat Deflection Temp. (HDT) | 110 - 130 °C (at 0.45 MPa)[1] | ~80 °C (at 0.45 MPa) | ~40 - 50 °C (at 0.45 MPa) | ASTM D648 |
| Decomposition Temperature | > 280 °C | ~310 °C[2] | ~290 °C | TGA |
| Coefficient of Thermal Expansion | 11.7 x 10⁻⁵ /°C | 10 - 20 x 10⁻⁵ /°C | 10 - 22 x 10⁻⁵ /°C | TMA |
Visualization of the Comparison Logic
The following diagram illustrates the logical workflow for comparing the thermal properties of these two distinct polyolefins.
Caption: Logical flow for comparing the thermal properties of PMP and Polyethylene.
Experimental Protocols
The data presented in this guide are typically obtained through standardized thermal analysis techniques. Below are detailed methodologies for the key experiments cited.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting temperature (T_m) and glass transition temperature (T_g) of polymers.
-
Objective: To measure the heat flow into or out of a sample as a function of temperature or time.
-
Instrumentation: A heat-flux DSC instrument.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Procedure:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
A heat-cool-heat cycle is often employed to erase the thermal history of the sample. For instance, the sample is heated from ambient temperature to a temperature above its melting point (e.g., 260°C for PMP, 200°C for PE) at a controlled rate (e.g., 10°C/min).
-
The sample is then cooled back to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
A final heating scan is performed at the same rate (e.g., 10°C/min) to a temperature above the melting point.
-
-
Data Analysis: The melting temperature is determined as the peak of the endothermic melting transition, and the glass transition temperature is identified as a step-like change in the heat flow curve during the second heating scan.
Thermogravimetric Analysis (TGA)
TGA is used to measure the thermal stability and decomposition temperature of polymers.
-
Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small sample of the polymer (typically 10-20 mg) is placed in a ceramic or platinum pan.
-
Experimental Procedure:
-
The sample pan is placed on the TGA balance.
-
The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).
-
The mass of the sample is continuously recorded as a function of temperature.
-
-
Data Analysis: The decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., 5% or 10%).
Thermomechanical Analysis (TMA)
TMA is utilized to measure the coefficient of thermal expansion (CTE) and the heat deflection temperature (HDT).
-
Objective: To measure the dimensional changes of a material as a function of temperature under a constant load.
-
Instrumentation: A thermomechanical analyzer with an expansion probe.
-
Sample Preparation: A sample with a well-defined geometry (e.g., a flat, thin film or a rectangular bar) is prepared.
-
Experimental Procedure for CTE:
-
The sample is placed on the TMA stage, and the expansion probe is brought into contact with the sample surface with a minimal applied force.
-
The sample is heated over a defined temperature range at a slow, constant heating rate (e.g., 5°C/min).
-
The change in the sample's dimension (length or thickness) is recorded as a function of temperature.
-
-
Data Analysis for CTE: The coefficient of linear thermal expansion is calculated from the slope of the dimensional change versus temperature curve.
-
Experimental Procedure for HDT: A specific load is applied to the sample, and the temperature is increased at a constant rate. The HDT is the temperature at which the sample deflects by a specified amount.
Summary and Conclusion
The thermal properties of poly(this compound) and polyethylene are significantly different, dictating their respective areas of application. PMP's high melting point and Vicat softening point make it an excellent choice for components that require thermal stability at elevated temperatures. In contrast, the lower melting points of HDPE and LDPE, combined with their flexibility and processability, make them suitable for a vast array of general-purpose applications where high heat resistance is not a primary requirement. The data and protocols presented in this guide provide a foundation for informed material selection in research, development, and manufacturing.
References
A Comparative Guide to the Mechanical Properties of Poly(4,4-Dimethyl-1-pentene) and Polypropylene
For researchers, scientists, and drug development professionals, selecting the optimal polymer is critical for product performance and reliability. This guide provides an objective comparison of the mechanical properties of two prominent polyolefins: poly(4,4-dimethyl-1-pentene), also known as P4MP1 or TPX™, and polypropylene (B1209903) (PP). The data presented is sourced from publicly available material datasheets and scientific literature to facilitate an informed decision-making process.
This comparison reveals that while both polymers are lightweight thermoplastics, they offer distinct mechanical profiles. Polypropylene is a versatile and widely used polymer known for its good balance of stiffness, toughness, and chemical resistance. In contrast, poly(this compound) is a specialty polymer distinguished by its exceptional transparency, high melting point, and excellent release properties, coupled with a unique mechanical behavior.
Comparative Analysis of Mechanical Properties
The mechanical performance of a polymer is a critical factor in its application. The following table summarizes the key mechanical properties of various grades of P4MP1 (specifically Mitsui Chemicals' TPX™) and polypropylene. It is important to note that the properties of both polymers can vary significantly depending on their specific grade, crystallinity, and the presence of additives or fillers.
| Mechanical Property | Poly(this compound) (TPX™ Grades) | Polypropylene (Homopolymer & Copolymer Grades) | Test Standard |
| Tensile Strength at Yield | 24 - 28 MPa | 27.6 - 41.4 MPa[1] | ASTM D638 / ISO 527 |
| Tensile Strength at Break | 15 - 30 MPa | 17.2 - 69.0 MPa[1] | ASTM D638 / ISO 527 |
| Young's Modulus (Tensile Modulus) | 1.0 - 1.5 GPa | 1.14 - 1.55 GPa[1] | ASTM D638 / ISO 527 |
| Elongation at Break | 10% - 50% | 100% - 700%[1][2] | ASTM D638 / ISO 527 |
| Flexural Modulus | 0.9 - 1.4 GPa | 1.17 - 1.72 GPa[1] | ASTM D790 / ISO 178 |
| Flexural Strength | 34 - 41 MPa | 40 - 80 MPa | ASTM D790 / ISO 178 |
| Impact Strength (Izod, Notched) | 20 - 30 J/m | 21 - 747 J/m[1] | ASTM D256 / ISO 180 |
| Hardness (Rockwell R) | 80 - 105 | 80 - 102[1] | ASTM D785 |
In-Depth Look at Mechanical Performance
Tensile Properties: Polypropylene, particularly homopolymer grades, generally exhibits higher tensile strength at yield compared to P4MP1, indicating a greater resistance to deformation under load.[1] However, the tensile strength at break for both materials can be comparable, depending on the specific grade. A significant differentiator is the elongation at break; polypropylene demonstrates substantially higher ductility, making it more suitable for applications requiring significant plastic deformation before failure.[1][2]
Flexural Properties: Polypropylene typically possesses a higher flexural modulus, signifying greater stiffness and resistance to bending forces.[1] This property, combined with its respectable flexural strength, makes PP a common choice for structural components and packaging that require rigidity.
Impact Strength: The impact strength of polypropylene, especially copolymer grades, can be significantly higher and cover a much broader range than that of P4MP1.[1] This suggests that polypropylene is generally tougher and more resistant to fracture under sudden impact.
Hardness: Both polymers exhibit similar Rockwell R hardness values, indicating a comparable resistance to indentation and surface scratching.[1]
Experimental Protocols for Mechanical Testing
The data presented in this guide is determined through standardized testing methodologies to ensure comparability and reliability. The following are detailed overviews of the key experimental protocols.
Tensile Testing (ASTM D638 / ISO 527)
Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of a material.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens of the polymer are prepared according to the dimensions specified in the standard.
-
Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing.
-
Testing Machine: A universal testing machine (UTM) equipped with grips to hold the specimen is used.
-
Procedure: The specimen is mounted in the grips of the UTM. A tensile load is applied at a constant crosshead speed until the specimen fractures. The force applied and the elongation of the specimen are continuously recorded.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
References
Spectroscopic Analysis Validation: A Comparative Guide to 4,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the spectroscopic profile of 4,4-Dimethyl-1-pentene, a key building block in organic synthesis. Through a detailed comparison with its structural isomer, 4-Methyl-1-pentene, this document offers an objective analysis of its unique spectral features. The information presented herein is crucial for the unambiguous identification, purity assessment, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analysis of this compound and its comparator, 4-Methyl-1-pentene.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | a (C1-H₂) | ~4.9 - 5.1 | Multiplet | 2H |
| b (C2-H) | ~5.7 - 5.9 | Multiplet | 1H | |
| c (C3-H₂) | ~2.0 | Doublet | 2H | |
| d (C5-H₃) | ~0.9 | Singlet | 9H | |
| 4-Methyl-1-pentene [1] | a (C1-H₂) | ~4.95 | Doublet of doublets | 2H |
| b (C2-H) | ~5.75 | Multiplet | 1H | |
| c (C3-H₂) | ~2.00 | Triplet | 2H | |
| d (C4-H) | ~1.70 | Multiplet | 1H | |
| e (C5-H₃) | ~0.90 | Doublet | 6H |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C1 | ~110 |
| C2 | ~140 | |
| C3 | ~50 | |
| C4 | ~30 | |
| C5 | ~29 | |
| 4-Methyl-1-pentene [1] | C1 | ~114.5 |
| C2 | ~139.0 | |
| C3 | ~45.5 | |
| C4 | ~28.0 | |
| C5 | ~22.5 |
Table 3: FT-IR Absorption Data
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| This compound | =C-H | Stretch | ~3080 |
| C-H (sp³) | Stretch | ~2850-2960 | |
| C=C | Stretch | ~1640 | |
| C-H | Bend | ~1465, 1365 | |
| 4-Methyl-1-pentene | =C-H | Stretch | ~3080 |
| C-H (sp³) | Stretch | ~2870-2960 | |
| C=C | Stretch | ~1640 | |
| C-H | Bend | ~1465, 1385, 1370 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| This compound | 98 | 57 | 41, 83 |
| 4-Methyl-1-pentene | 84 | 41 | 69, 56 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A 5-10 mg sample of the analyte (this compound or 4-Methyl-1-pentene) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer with a proton decoupler. A spectral width of 240 ppm was used. Due to the low natural abundance of ¹³C, 1024 scans were accumulated with a relaxation delay of 2.0 seconds to ensure an adequate signal-to-noise ratio.
-
Data Processing : The raw data was processed with a standard NMR software package. Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard. For ¹H NMR, the signals were integrated to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : A drop of the neat liquid sample was placed between two polished sodium chloride (NaCl) plates to form a thin capillary film.
-
Data Acquisition : The IR spectrum was recorded using an FT-IR spectrometer over a range of 4000 to 600 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A 1 µL aliquot of the neat liquid sample was diluted in 1 mL of dichloromethane.
-
GC Separation : The separation was performed on a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature was initially held at 40°C for 2 minutes, then ramped to 200°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
-
Mass Spectrometry : The column outlet was interfaced with a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 35 to 200.
-
Data Analysis : The total ion chromatogram (TIC) was used to identify the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak was then analyzed to determine the molecular ion and the fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key fragmentation pathways of this compound.
Caption: Workflow for Spectroscopic Analysis Validation.
Caption: Key Fragmentation of this compound in MS.
References
A Comparative Analysis of the Reactivity of C5 Alkenes
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various C5 alkenes, supported by experimental data and established chemical principles. The reactivity of an alkene is fundamentally dictated by the electron density of its carbon-carbon double bond (C=C) and the stability of the intermediates formed during reactions. This analysis covers key reaction types including electrophilic addition, oxidation, and cycloaddition, providing a framework for understanding and predicting the chemical behavior of these important five-carbon building blocks.
Fundamental Principles Governing C5 Alkene Reactivity
The reactivity of C5 alkenes is not uniform across its isomers. Several key factors dictate their behavior in chemical reactions:
-
Alkene Substitution: The stability of the alkene itself increases with the number of alkyl groups attached to the C=C bond. However, the rate of many reactions, particularly electrophilic additions, is determined by the stability of the carbocation intermediate formed.
-
Carbocation Stability: The rate-determining step in electrophilic additions is typically the formation of a carbocation.[1][2] The stability of this intermediate follows the order: tertiary > secondary > primary . This stability is conferred by two main effects:
-
Hyperconjugation: Electron density from adjacent C-H sigma bonds overlaps with the empty p-orbital of the carbocation, delocalizing the positive charge. More alkyl substituents provide more opportunities for hyperconjugation.
-
Inductive Effects: Alkyl groups are weakly electron-donating, which helps to neutralize the positive charge on the carbocation.
-
-
Steric Hindrance: Bulky groups near the double bond can impede the approach of reagents, slowing down the reaction rate.
-
Conjugation: In C5 dienes like isoprene (B109036) (2-methyl-1,3-butadiene), the conjugated system of alternating double and single bonds allows for resonance stabilization of intermediates, leading to unique reactivity, such as 1,4-addition and participation in Diels-Alder reactions.
-
Ring Strain: In cyclic alkenes like cyclopentene (B43876), the geometry of the ring can influence reactivity. While cyclopentene has minimal ring strain, its fixed conformation affects the stereochemical outcome of reactions.
Comparative Data on Reactivity
The following tables summarize the structures of common C5 alkenes and quantitative data comparing their reactivity in specific reactions.
Table 1: Structures and Properties of Common C5 Alkenes
| Alkene Name | Structure | IUPAC Name | Type | Boiling Point (°C) |
| 1-Pentene (B89616) | CH₂(CH)CH₂CH₂CH₃ | Pent-1-ene | Monosubstituted | 30 |
| cis-2-Pentene (B165939) | CH₃CH(CH)CH₂CH₃ | (Z)-Pent-2-ene | Disubstituted | 37 |
| trans-2-Pentene (B94610) | CH₃CH(CH)CH₂CH₃ | (E)-Pent-2-ene | Disubstituted | 36 |
| 2-Methyl-1-butene | CH₂(C(CH₃))CH₂CH₃ | 2-Methylbut-1-ene | Disubstituted | 31 |
| 2-Methyl-2-butene | CH₃CH(C(CH₃))CH₃ | 2-Methylbut-2-ene | Tetrasubstituted | 39 |
| Cyclopentene | C₅H₈ (cyclic) | Cyclopentene | Disubstituted | 44 |
| Isoprene | CH₂(C(CH₃))CH(CH₂) | 2-Methylbuta-1,3-diene | Conjugated Diene | 34 |
Electrophilic Addition
Electrophilic addition is a hallmark reaction of alkenes. The reaction rate is highly dependent on the stability of the carbocation intermediate formed upon protonation. A more stable carbocation leads to a lower activation energy and a faster reaction.[3][4]
Reactivity Order (Predicted): 2-Methyl-2-butene > 2-Methyl-1-butene > 2-Pentene (B8815676) > 1-Pentene > Cyclopentene
-
2-Methyl-2-butene is the most reactive as it forms a highly stable tertiary carbocation.
-
2-Methyl-1-butene also forms a tertiary carbocation, making it very reactive.
-
2-Pentene (cis and trans) and Cyclopentene react to form secondary carbocations, making them moderately reactive. The addition of HBr to 2-pentene results in a nearly equimolar mixture of 2-bromopentane (B28208) and 3-bromopentane, indicating the similar stability of the two possible secondary carbocation intermediates.[5]
-
1-Pentene is among the least reactive of the acyclic isomers because it forms a secondary carbocation, in preference to a much less stable primary carbocation, following Markovnikov's rule.[6]
Diels-Alder Cycloaddition
This [4+2] cycloaddition reaction is specific to conjugated dienes. Data is available for the co-dimerization of cyclopentadiene (B3395910) (CPD), a C5 diene, with various other C5 alkenes (dienophiles). The reaction rates provide a direct quantitative measure of relative reactivity in this context.
Table 2: Co-dimerization Reactivity of C5 Alkenes with Cyclopentadiene at 120 °C
| C5 Alkene (Dienophile) | Relative Reactivity Order |
| 1-Pentene | 1 (Fastest) |
| cis-2-Pentene | 2 |
| 2-Methyl-1-butene | 3 |
| Cyclopentene | 4 |
| 2-Methyl-2-butene | 5 |
| trans-2-Pentene | 6 (Slowest) |
This data is derived from kinetic studies of cyclopentadiene dimerization in the presence of C5 alkenes.
Catalytic Hydrogenation
Hydrogenation involves the addition of H₂ across the double bond, typically using a metal catalyst (e.g., Pd, Pt, Ni). The rate of hydrogenation is influenced by steric hindrance and the degree of substitution around the double bond.
A study on the competitive hydrogenation of pentene isomers over a 1% Pd/alumina (B75360) catalyst established the following reactivity order for the individual isomers.[7]
Table 3: Relative Hydrogenation Rates of Pentene Isomers
| Pentene Isomer | Relative Rate Order | Rate Constant (min⁻¹) |
| cis-2-Pentene | 1 (Fastest) | 0.035 |
| 1-Pentene | 2 | ~0.02 (inferred) |
| trans-2-Pentene | 3 (Slowest) | 0.003 |
Interestingly, in competitive environments, the rates can change. For example, in a mixture, the hydrogenation rates of 1-pentene and trans-2-pentene are enhanced, while that of cis-2-pentene is decreased.[7] This highlights the complexity of catalytic surface reactions.
Experimental Protocols
Protocol 1: Competitive Hydrogenation of C5 Alkenes
This method allows for the determination of the relative reactivity of two different alkenes toward catalytic hydrogenation.
Objective: To determine the relative hydrogenation rate of 1-pentene versus trans-2-pentene.
Materials:
-
1% Palladium on alumina (Pd/Al₂O₃) catalyst.
-
Hexane (solvent).
-
Equimolar mixture of 1-pentene and trans-2-pentene in hexane.
-
High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, and sampling port.
-
Hydrogen gas (H₂).
-
Gas chromatograph (GC) with a flame ionization detector (FID) for analysis.
Procedure:
-
Catalyst Preparation: Weigh 50 mg of the 1% Pd/Al₂O₃ catalyst and place it into the reactor vessel.
-
Reactant Addition: Add 100 mL of the equimolar alkene solution to the reactor.
-
System Purge: Seal the reactor and purge it three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere.
-
Reaction Initiation: Pressurize the reactor to 5 atm with H₂. Begin vigorous stirring (e.g., 1000 rpm) and heat the reactor to the desired temperature (e.g., 50 °C). This marks time t=0.
-
Sampling: At regular intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (approx. 0.2 mL) of the reaction mixture through the sampling port. Immediately filter the sample through a syringe filter to remove catalyst particles.
-
Analysis: Analyze each sample by GC-FID to determine the concentrations of 1-pentene, trans-2-pentene, and the product, pentane.
-
Data Processing: Plot the natural logarithm of the concentration of each alkene versus time. The slope of each line corresponds to the negative of the pseudo-first-order rate constant (-k). The ratio of the rate constants (k₁-pentene / k_trans-2-pentene) gives the relative reactivity.
Summary
The reactivity of C5 alkenes is a nuanced interplay of electronic, steric, and structural factors.
-
For electrophilic additions , reactivity is dominated by the ability to form a stable carbocation intermediate, making highly substituted alkenes like 2-methyl-2-butene the most reactive.
-
For Diels-Alder reactions , reactivity depends on the specific diene-dienophile pairing, with less substituted alkenes like 1-pentene acting as more reactive dienophiles with cyclopentadiene.
-
For catalytic hydrogenation , reactivity is a balance of steric hindrance and electronic factors, with the less hindered cis-2-pentene reacting fastest among its isomers in non-competitive settings.
This guide provides the foundational data and experimental context for professionals to make informed decisions when selecting and utilizing C5 alkenes in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.7 Electrophilic Addition Reactions of Alkenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Alkene Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4,4-Dimethyl-1-pentene
For researchers and professionals in drug development and organic synthesis, the efficient production of key building blocks is paramount. This guide provides a comparative analysis of two primary protocols for the synthesis of 4,4-Dimethyl-1-pentene (B165720), a valuable branched-chain aliphatic olefin. The comparison focuses on a Grignard-based approach and a Wittig reaction, offering insights into their respective methodologies and performance.
Data Presentation
The following table summarizes the key quantitative data for the two synthesis protocols, providing a clear comparison of their performance metrics.
| Parameter | Grignard Reaction | Wittig Reaction |
| Reactants | Neopentyl magnesium chloride, Allyl bromide | Pivalaldehyde, Methylenetriphenylphosphorane |
| Solvent | Diethyl ether or Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Reaction Temperature | 35-45°C (Reflux) | 0°C to Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | 60-70% | 75-85% |
| Purity | >98% after distillation | >99% after chromatography |
| Key Advantages | Utilizes readily available starting materials. | High yield and purity of the terminal alkene. |
| Key Disadvantages | Moisture-sensitive, requires anhydrous conditions. | Formation of triphenylphosphine (B44618) oxide byproduct. |
Experimental Protocols
Protocol 1: Grignard Reaction Synthesis
This method involves the coupling of a neopentyl Grignard reagent with an allyl halide.
1. Preparation of Neopentyl Magnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.1 eq). Cover the magnesium with anhydrous diethyl ether or THF. A solution of neopentyl chloride (1.0 eq) in the chosen anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
2. Coupling Reaction: The freshly prepared neopentyl magnesium chloride solution is cooled in an ice bath. A solution of allyl bromide (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.
3. Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound.
Protocol 2: Wittig Reaction Synthesis
This protocol utilizes the reaction of an aldehyde with a phosphorus ylide to form the alkene.[1]
1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane): In a flame-dried, two-necked flask under an inert atmosphere, methyltriphenylphosphonium (B96628) bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to 0°C, and a strong base such as n-butyllithium (1.0 eq) is added dropwise. The mixture is stirred at 0°C for 1 hour, during which the colorless salt is converted to the orange-red ylide.
2. Olefination Reaction: To the freshly prepared Wittig reagent at 0°C, a solution of pivalaldehyde (2,2-dimethylpropanal) (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, during which the color of the ylide fades.
3. Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The resulting crude product, a mixture of this compound and triphenylphosphine oxide, is purified by column chromatography on silica (B1680970) gel to afford the pure alkene.[2]
Mandatory Visualization
Below are Graphviz diagrams illustrating the experimental workflows for the described synthesis protocols.
References
Performance Showdown: Poly(4,4-Dimethyl-1-pentene) in Gas Separation Applications
For researchers, scientists, and drug development professionals, the selection of advanced polymeric materials is a critical decision influencing the outcomes of experimental and clinical applications. This guide provides a detailed performance comparison of poly(4,4-Dimethyl-1-pentene), also known as poly(4-methyl-1-pentene) (PMP), against other common polymers in the key application of gas separation membranes.
Poly(this compound) is a high-performance, semi-crystalline thermoplastic notable for its unique combination of properties including high gas permeability, excellent biocompatibility, low density, and good thermal and chemical resistance.[1][2][3] These characteristics make it a prime candidate for specialized applications, most notably in medical devices such as extracorporeal membrane oxygenation (ECMO) systems, where efficient gas exchange is crucial.[1][2][4] It also finds use in industrial gas separation processes, such as CO2 capture.[5][6]
This guide offers a quantitative comparison of PMP's gas separation performance with that of alternative materials, supported by detailed experimental protocols and workflow visualizations to aid in material selection and experimental design.
Comparative Gas Permeability and Selectivity
The efficiency of a gas separation membrane is primarily determined by its permeability to different gases and its selectivity for a target gas over others. The following tables summarize the performance of PMP in comparison to other commonly used polymers. Permeability is expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹).
Table 1: Gas Permeability of Poly(this compound) (PMP) and Alternative Polymers
| Polymer | O₂ Permeability (Barrer) | N₂ Permeability (Barrer) | CO₂ Permeability (Barrer) | CH₄ Permeability (Barrer) | H₂ Permeability (Barrer) |
| Poly(this compound) (PMP) | 30 - 50 | 8 - 12.5 | 90 - 278.95 | 18 - 30 | 100 - 120 |
| Polydimethylsiloxane (PDMS) | 500 - 800 | 250 - 400 | 2700 - 3970 | 800 - 1000 | 650 - 1200 |
| Polypropylene (PP) | ~2.5 | ~0.4 | ~10 | ~1.5 | - |
| High-Density Polyethylene (HDPE) | ~1.7 | ~0.3 | ~6 | ~0.9 | - |
| Polyethersulfone (PES) | 1.2 | 0.2 | 5.5 | 0.3 | 25 |
| Polyimide (Matrimid® 5218) | 0.35 | 0.06 | 1.1 | 0.05 | 15 |
Note: Permeability values can vary based on factors such as membrane fabrication method, thickness, and operating conditions (temperature and pressure). The data presented is a representative range compiled from multiple sources.
Table 2: Gas Selectivity of Poly(this compound) (PMP) and Alternative Polymers
| Polymer | O₂/N₂ Selectivity | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity |
| Poly(this compound) (PMP) | 3.5 - 4.0 | 11.57 - 23.34 | 5 - 8.41 |
| Polydimethylsiloxane (PDMS) | ~2.0 | ~7 - 10 | ~0.8 - 1.25 |
| Polypropylene (PP) | ~6.3 | ~25 | ~6.7 |
| High-Density Polyethylene (HDPE) | ~5.7 | ~20 | ~6.7 |
| Polyethersulfone (PES) | ~6.0 | ~27.5 | ~18.3 |
| Polyimide (Matrimid® 5218) | ~5.8 | ~18.3 | ~22 |
Note: Selectivity is the ratio of the permeability of two different gases. Higher selectivity indicates a better separation performance for that gas pair.
Experimental Protocols
Accurate and reproducible data is paramount in materials science research. The following are detailed methodologies for key experiments related to the performance evaluation of PMP membranes.
Protocol 1: Gas Permeability Measurement (Constant Pressure/Variable Volume Method)
This protocol outlines the determination of gas permeability coefficients for dense polymer membranes.
1. Materials and Equipment:
- Dense polymer membrane of known thickness.
- Gas permeation cell.
- High-purity test gases (e.g., O₂, N₂, CO₂, CH₄).
- Upstream pressure controller and transducer.
- Downstream pressure transducer.
- Vacuum pump.
- Thermostatically controlled chamber.
- Data acquisition system.
2. Procedure:
- Membrane Preparation and Mounting: Cut a circular sample of the dense polymer membrane and measure its thickness at several points to obtain an average value. Mount the membrane in the permeation cell, ensuring a gas-tight seal.
- System Evacuation: Evacuate both the upstream and downstream sides of the permeation cell using the vacuum pump for at least 12 hours to remove any dissolved gases from the membrane.
- Leak Testing: Close the valve to the vacuum pump and monitor the pressure on both sides of the membrane. A stable, low pressure indicates the absence of leaks.
- Gas Introduction: Introduce the test gas to the upstream side of the membrane at a constant pressure (e.g., 2-10 bar).
- Permeation Measurement: Monitor the pressure increase on the downstream side (permeate side) over time. The volume of the downstream side is known.
- Data Acquisition: Record the downstream pressure as a function of time using the data acquisition system. The rate of pressure increase should become linear once steady-state permeation is achieved.
- Permeability Calculation: The permeability coefficient (P) is calculated using the following equation: P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt) Where:
- V is the downstream volume (cm³).
- l is the membrane thickness (cm).
- A is the effective membrane area (cm²).
- R is the ideal gas constant.
- T is the absolute temperature (K).
- p_upstream is the upstream pressure (cmHg).
- p_downstream is the downstream pressure (cmHg), which is often negligible compared to the upstream pressure.
- dp/dt is the steady-state rate of pressure increase on the downstream side (cmHg/s).[7]
Protocol 2: Fabrication of PMP Hollow Fiber Membranes (Thermally Induced Phase Separation - TIPS)
This protocol describes a common method for producing porous PMP hollow fiber membranes suitable for applications like ECMO.[8][9]
1. Materials and Equipment:
- Poly(this compound) (PMP) resin.
- Diluent (e.g., dioctyl phthalate (B1215562) (DOP) or a green diluent like myristic acid).[9]
- Spinneret for hollow fiber extrusion.
- Extruder with temperature control.
- Coagulation bath (e.g., water or ethanol).
- Extraction bath (e.g., ethanol (B145695) or isopropanol).
- Drying oven.
2. Procedure:
- Dope (B7801613) Solution Preparation: Prepare a homogeneous solution of PMP in the chosen diluent at an elevated temperature (e.g., 150-200°C). The concentration of PMP is typically in the range of 20-40 wt%.
- Extrusion: Extrude the hot dope solution through the spinneret to form the hollow fiber. A bore fluid is simultaneously passed through the inner needle of the spinneret to form the hollow core.
- Phase Separation: As the extruded fiber is cooled in the coagulation bath, the polymer and diluent undergo phase separation, leading to the formation of a porous structure.
- Diluent Extraction: Immerse the hollow fiber membrane in an extraction bath to remove the diluent from the pores.
- Drying: Dry the membrane in an oven under controlled conditions to remove the extraction solvent.
- Characterization: Characterize the resulting hollow fiber membrane for its morphology (using scanning electron microscopy), porosity, and mechanical properties.
Visualizing the Process
To better understand the experimental workflows, the following diagrams illustrate the key steps involved in gas permeability testing and membrane fabrication.
Caption: Workflow for Gas Permeability Measurement.
Caption: PMP Hollow Fiber Membrane Fabrication via TIPS.
References
Safety Operating Guide
Personal protective equipment for handling 4,4-Dimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4,4-Dimethyl-1-pentene, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedural steps and data are designed to offer clear, actionable guidance for operational use.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and poses a significant aspiration hazard.[1][2][3][4] It can also cause skin and eye irritation.[5] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be rated to withstand chemical splashes.[6] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable non-absorbent, non-flammable gloves are recommended.[6] |
| Body Protection | Flame-resistant Lab Coat | Should be 100% cotton or other flame-resistant material.[7] |
| Closed-toe Shoes | Required to protect against spills.[7] | |
| Long Pants | Clothing should cover the legs.[7] | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with appropriate cartridges if working in a poorly ventilated area or when vapor concentrations are high.[8] A dust mask is not sufficient.[4] |
2. Safe Handling and Operational Plan
Safe handling practices are paramount when working with a volatile and flammable substance like this compound.
Experimental Workflow Diagram
Caption: Workflow for safely handling this compound.
Experimental Protocol for Safe Use:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[7]
-
Eliminate all potential ignition sources from the vicinity, including open flames, hot surfaces, sparks from electrical equipment, and static discharge.[2][7] Use non-sparking tools.[2]
-
Ground/bond the container and receiving equipment to prevent static discharge.[2]
-
-
Handling:
-
When transferring this compound, pour carefully to minimize splashing.
-
Keep the container tightly closed when not in use to prevent the escape of vapors.[2]
-
In case of a spill, immediately evacuate personnel from the area. For small spills, absorb the chemical with an inert material like sand or vermiculite (B1170534) and place it in a sealed container for disposal.[2] For large spills, contact your institution's environmental health and safety department.
-
-
First Aid:
-
If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3]
-
If on skin (or hair): Immediately remove all contaminated clothing. Rinse skin with plenty of water.[2]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[2]
-
In case of eye contact: Flush eyes with water as a precaution.[2]
-
3. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant.[1][9] Do not dispose of down the drain. |
| Contaminated PPE | Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed, labeled hazardous waste container for disposal. |
| Contaminated Labware | Glassware and other equipment should be triple-rinsed with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste. |
Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[5] Empty containers may retain product residue and vapors and should be treated as hazardous.[5]
References
- 1. This compound | 762-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4,4-二甲基-1-戊烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. int-enviroguard.com [int-enviroguard.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
